Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
Description
Properties
IUPAC Name |
ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGBVQSRKUYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties, have made them a focal point of medicinal chemistry research.[1][3] The targeted synthesis of specific benzimidazole derivatives is a critical step in the development of new therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a narrative that explains the "why" behind the "how"—elucidating the causal relationships in experimental design and ensuring that the described methodologies are self-validating. Every key claim and protocol is supported by authoritative sources to ensure scientific integrity.
Synthesis of this compound
The synthesis of the target compound is a multi-step process that begins with the formation of the benzimidazole core followed by N-alkylation. The strategic inclusion of the 5,6-dimethyl groups is significant as these electron-donating moieties can enhance the electron density of the aromatic system, potentially modulating the biological activity of the molecule.[4]
Part 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
The foundational step is the synthesis of the 5,6-dimethyl-1H-benzimidazole scaffold. This is typically achieved through the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an aldehyde.[2][5] The reaction with an aldehyde is a common and efficient method.
Reaction Scheme:
Sources
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Executive Summary
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known and predicted physicochemical properties of this compound. Given the scarcity of published experimental data for this specific molecule, this document emphasizes the established methodologies for its synthesis, purification, and analytical characterization, thereby providing a self-validating framework for its use in research. We will delve into its molecular identity, predicted properties, a plausible synthetic route, and detailed protocols for its analytical and experimental characterization.
The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzimidazole core, consisting of a benzene ring fused to an imidazole ring, is a privileged structure in drug discovery.[3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets. The significance of the 5,6-dimethylbenzimidazole moiety is particularly noteworthy, as it forms the core part of Vitamin B12 (cobalamin), a critical cofactor in numerous enzymatic processes.[3] This inherent biological relevance has spurred extensive research into synthesizing and evaluating substituted benzimidazole derivatives for a wide range of therapeutic applications, from antiulcer agents like omeprazole to broad-spectrum anthelmintics like albendazole.[1] this compound serves as a valuable intermediate, providing a reactive handle for further molecular elaboration to explore new chemical space and develop novel therapeutic agents.[4]
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific research. The key identifiers for this compound are summarized below.
-
IUPAC Name: this compound[5]
-
Chemical Structure:
Predicted Physicochemical Properties
While experimentally determined data for this specific compound is not widely published, computational models provide valuable predictions for its key physicochemical properties. These parameters are crucial for anticipating a compound's behavior in both chemical and biological systems, guiding formulation development, and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Property | Predicted Value | Significance in Drug Development | Source(s) |
| Boiling Point | 381.6 ± 44.0 °C at 760 mmHg | Indicates thermal stability and defines purification conditions (e.g., distillation). | [5][7] |
| Density | 1.15 ± 0.1 g/cm³ | Relevant for formulation, processing, and dosage form design. | [5][7] |
| Flash Point | 184.6 °C | A key safety parameter for handling and storage, indicating the temperature at which it can ignite. | [5][7] |
| XLogP3 | 2.216 | An estimate of the octanol-water partition coefficient (LogP). This value suggests moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption. | [7] |
| Polar Surface Area (PSA) | 44.12 Ų | Predicts the compound's ability to permeate cell membranes. A PSA < 140 Ų is generally associated with good oral bioavailability. | [7] |
| Refractive Index | 1.569 | A physical constant useful for identification and purity assessment. | [7] |
| Vapor Pressure | 5.00E-06 mmHg at 25°C | Indicates the compound's volatility at room temperature. A low value suggests it is a stable solid. | [7] |
Synthesis and Purification
The synthesis of benzimidazole derivatives is a well-established field in organic chemistry.[10] A common and robust method involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, often under acidic conditions, a procedure known as the Phillips-Ladenburg reaction.[11] The title compound can be logically synthesized in a two-step process.
Proposed Synthetic Workflow
The synthesis first involves the formation of the 5,6-dimethyl-1H-benzimidazole core, followed by N-alkylation with an ethyl acetate moiety.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.
-
Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole
-
To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (approx. 10 eq) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is ~7-8, causing the product to precipitate.
-
Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the dried 5,6-dimethyl-1H-benzimidazole (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.
-
Add ethyl bromoacetate (1.1 eq) dropwise while stirring.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For obtaining very high purity material, vacuum sublimation is also a viable technique for many benzimidazole compounds.[12]
Analytical Characterization: A Methodological Approach
Proper characterization is essential to confirm the identity and purity of the synthesized compound. As a major supplier notes, the buyer assumes responsibility for confirming product identity and purity, underscoring the need for a robust analytical workflow.[8]
Caption: A comprehensive analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:
-
A singlet for the benzimidazole C2-proton.
-
Two singlets in the aromatic region for the two protons on the benzene ring.
-
Two singlets for the two methyl groups attached to the benzene ring.
-
A singlet for the methylene (-CH₂-) protons of the acetate group.
-
A quartet and a triplet characteristic of the ethyl (-CH₂CH₃) group.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals would include those for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the methyl, methylene, and ethyl groups.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 233.1285, corresponding to the exact mass of 232.12100 plus a proton.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include:
-
~1740 cm⁻¹ for the C=O (ester) stretch.
-
~1620 cm⁻¹ for the C=N stretch of the imidazole ring.
-
~2900-3100 cm⁻¹ for aromatic and aliphatic C-H stretches.[14]
Protocol: Purity Determination by HPLC
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed. The exact ratio may require optimization.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).
-
Analysis: A pure compound should result in a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Experimental Determination of Key Properties
Protocol: Solubility Determination (Shake-Flask Method)
-
Prepare saturated solutions by adding an excess amount of the compound to vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration using a calibrated HPLC-UV method as described above.
-
The solubility is reported in units such as mg/mL or µM.
Biological Context and Potential Applications
While specific biological activity data for this compound is scarce, its structural components suggest several areas of therapeutic interest. The benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of activity.[3][15] This compound is primarily used as a chemical building block for the synthesis of more complex molecules.[4] Researchers can leverage the ester functionality for hydrolysis to the corresponding carboxylic acid or for amidation reactions, creating libraries of new derivatives for screening against various targets, including:
-
Antiparasitic agents
-
Antiviral compounds
-
Anticancer therapeutics
-
Antimicrobial agents [15]
Conclusion
This compound is a valuable chemical intermediate grounded in the biologically significant 5,6-dimethylbenzimidazole scaffold. While comprehensive, peer-reviewed experimental data on its properties are limited, this guide provides a robust framework based on established chemical principles and predicted data. By outlining plausible synthetic routes and detailing the necessary protocols for analytical validation and experimental characterization, this document equips researchers and drug developers with the essential knowledge to confidently synthesize, purify, and utilize this compound in their scientific endeavors.
References
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC, National Institutes of Health. Available from: [Link]
-
Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available from: [Link]
-
Benzimidazole derivatives with biological activity. ResearchGate. Available from: [Link]
-
An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available from: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC, PubMed Central. Available from: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS number 199189-67-8
An In-Depth Technical Guide to Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate (CAS: 199189-67-8): A Keystone Intermediate in Medicinal Chemistry
Introduction
This compound stands as a significant, yet often unheralded, molecule in the landscape of modern drug discovery. With the CAS number 199189-67-8, this compound serves not as an end-product therapeutic, but as a crucial and versatile synthetic intermediate.[1] Its true value is realized in its structure: a benzimidazole core functionalized for further chemical elaboration.
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a wide range of biological targets.[2][3][4] This versatility stems from its structural similarity to naturally occurring purines, allowing it to interact with a multitude of enzymes and receptors within biological systems.[5][6] The specific 5,6-dimethylbenzimidazole moiety within this compound is of particular note, as it forms the core of N-ribosyl-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12, one of nature's most essential cofactors.[7][8]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detail its logical synthesis, explore the vast therapeutic potential of its derivatives, and outline robust analytical methods for its characterization.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key data for this compound are summarized below.
Chemical Structure
Data Summary Table
| Property | Value | Reference |
| CAS Number | 199189-67-8 | [9] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [10] |
| Molecular Weight | 232.28 g/mol | [10] |
| Synonyms | Ethyl 5,6-dimethyl-1H-benzimidazol-1-yl)acetate | [9][10] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [10] |
| Predicted Boiling Point | 381.6 ± 44.0 °C | [10] |
| Predicted Flash Point | 184.6 °C | [10] |
| Predicted Refractive Index | 1.569 | [10] |
Synthesis and Mechanistic Rationale
This compound is not typically prepared in a single step but through a logical, two-stage synthesis. This approach ensures high yields and purity by first constructing the stable benzimidazole core and then functionalizing it.
Stage 1: Formation of the 5,6-Dimethyl-1H-benzimidazole Core
The foundational step is the synthesis of the benzimidazole ring system. This is classically achieved via the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under heating.
Protocol:
-
Reactant Charging: In a round-bottom flask, 4,5-dimethyl-1,2-phenylenediamine is combined with formic acid.[11]
-
Reaction: The mixture is heated, typically on a water bath, for several hours to drive the condensation and cyclization.[11] The reaction proceeds via nucleophilic attack of the amino groups on the formic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
-
Workup: After cooling, the reaction mixture is carefully neutralized with a base, such as 10% sodium hydroxide, causing the crude benzimidazole product to precipitate.[11]
-
Purification: The crude solid is collected by filtration and can be purified by recrystallization from hot water, often with the use of decolorizing carbon to remove impurities.[11]
Stage 2: N-Alkylation with Ethyl Bromoacetate
With the benzimidazole core in hand, the final step is to append the ethyl acetate moiety to one of the imidazole nitrogens. This is an N-alkylation reaction, a classic Sₙ2 substitution.
Causality Behind Experimental Choices:
-
Base: The N-H proton of the imidazole ring is weakly acidic. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate it.[12] This deprotonation generates a nucleophilic benzimidazolide anion, which is essential for the subsequent reaction.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal.[12] These solvents can dissolve the ionic intermediates but do not possess acidic protons that could quench the nucleophile, thus facilitating the Sₙ2 mechanism.
-
Electrophile: Ethyl bromoacetate serves as the electrophile. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by the nitrogen nucleophile.
Protocol:
-
Preparation: A solution of 5,6-dimethyl-1H-benzimidazole is prepared in an anhydrous polar aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Sodium hydride is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred until deprotonation is complete.[12]
-
Alkylation: Ethyl 2-bromoacetate is added dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.[12]
-
Workup & Purification: The reaction is quenched by the careful addition of water. The organic product is extracted into a suitable solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.[12]
The Benzimidazole Scaffold in Drug Discovery
While this compound is primarily a synthetic building block, its core structure is the foundation for a multitude of approved drugs and clinical candidates.[6] Its value lies in providing a robust scaffold that can be readily modified to target diverse biological pathways. The benzimidazole nucleus is isosteric with purines, enabling it to function as an antagonist in processes involving purinergic receptors or enzymes that process purine-like substrates.[5]
-
Anthelmintic Agents: This is perhaps the most well-known application. Drugs like albendazole, mebendazole, and thiabendazole are mainstays in treating parasitic worm infections in both humans and animals.[2] Their primary mechanism of action involves binding to the β-tubulin subunit of the parasite, inhibiting microtubule polymerization, which disrupts cellular transport and integrity, leading to parasite death.[13]
-
Anticancer Agents: Benzimidazole derivatives have shown significant promise in oncology.[7] They can function as kinase inhibitors, blocking signaling pathways essential for cancer cell proliferation, or as DNA-interfering agents that induce apoptosis.[8]
-
Antifungal and Antimicrobial Activity: Numerous benzimidazole derivatives exhibit potent activity against various fungal and bacterial strains.[2][3][14][15]
-
Antiviral Properties: The scaffold is present in compounds investigated for activity against a range of viruses.[2][6]
-
Other Therapeutic Areas: The versatility of the scaffold extends to antihistamines (e.g., astemizole), anti-inflammatory agents, and analgesics.[2][4]
Quality Control and Analytical Characterization
Verifying the identity, structure, and purity of synthesized this compound is critical. A multi-technique approach is standard practice.
Standard Analytical Workflow:
-
Reaction Monitoring (TLC): Thin-layer chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane is used to monitor the disappearance of starting materials and the appearance of the product.[11]
-
Structural Confirmation (NMR):
-
¹H NMR: The proton NMR spectrum is the most powerful tool for initial structural confirmation. Expected signals would include: two singlets for the non-equivalent aromatic protons on the benzene ring, two singlets for the methyl groups at positions 5 and 6, a singlet for the acetate CH₂ protons, and a quartet and triplet for the ethyl ester group (CH₂ and CH₃, respectively).
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic carbonyl peak of the ester around 170 ppm.
-
-
Identity and Purity (MS & EA):
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 233.1 or the exact mass.[10]
-
Elemental Analysis (EA): Combustion analysis should yield carbon, hydrogen, and nitrogen percentages that are within ±0.4% of the theoretical values calculated from the molecular formula C₁₃H₁₆N₂O₂.
-
-
Functional Group Verification (IR):
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, most notably a strong C=O stretch from the ester functional group (typically ~1730-1750 cm⁻¹), as well as aromatic C=C and C-H stretching vibrations.[16]
-
Handling, Storage, and Safety
As a laboratory chemical, this compound should be handled with standard safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[17]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]
-
Safety Data: Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety, handling, and disposal information.[18]
Conclusion
This compound (CAS 199189-67-8) is a quintessential example of a molecular building block whose value is magnified by the potential it unlocks. While not a therapeutic agent itself, its robust and logically executed synthesis provides medicinal chemists with a strategically functionalized version of the highly valued 5,6-dimethylbenzimidazole scaffold. By understanding its properties, synthesis, and the vast pharmacological precedent of its structural class, researchers are well-equipped to leverage this compound in the design and development of next-generation therapeutics targeting a wide spectrum of human diseases, from parasitic infections to cancer.
References
-
ResearchGate. (2025). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Available at: [Link]
-
CAS号查询. (n.d.). 199189-67-8 5,6-二甲基-1H-苯并咪唑-1-乙酸乙酯. Available at: [Link]
-
MySkinRecipes. (n.d.). Research (1187). Available at: [Link]
-
GlpBio. (n.d.). This compound. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
ResearchGate. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Available at: [Link]
-
Kemetyl. (2022). MSDS - Shell Car Care. Available at: [Link]
-
National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Available at: [Link]
-
International Research Journal of Pure and Applied Chemistry. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. Available at: [Link]
-
National Institutes of Health. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available at: [Link]
-
ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Available at: [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Available at: [Link]
-
PubMed. (1990). Mode of action of benzimidazoles. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shellcarcareproducts.com [shellcarcareproducts.com]
- 18. combi-blocks.com [combi-blocks.com]
solubility profile of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate in various solvents
An In-Depth Technical Guide Solubility Profile of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1] this compound, a member of the versatile benzimidazole class of heterocyclic compounds, presents a unique solubility challenge that necessitates a thorough investigation for effective drug development.[2][3] This technical guide provides a comprehensive framework for researchers and formulation scientists to determine and interpret the solubility profile of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method[4][5], and outline robust analytical quantification techniques. The causality behind experimental choices is emphasized to empower scientists to not only generate data but also to understand its implications for formulation strategy.
Introduction: The Significance of Solubility Profiling
This compound (CAS: 199189-67-8, Molecular Formula: C₁₃H₁₆N₂O₂, Molecular Weight: 232.28 g/mol ) belongs to the benzimidazole family, a scaffold renowned for a wide spectrum of biological activities.[3][6][7][8] The journey from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary hurdle. Poor solubility can lead to low absorption, insufficient bioavailability, and high inter-patient variability.[1]
Therefore, establishing a comprehensive solubility profile across a range of solvents with varying polarities and functionalities is not merely a data-gathering exercise. It is a foundational step in pre-formulation studies that informs:
-
Feasibility Assessment: Early identification of solubility challenges.
-
Formulation Strategy: Guidance for selecting appropriate excipients, and delivery systems (e.g., suspensions, co-solvents, cyclodextrin complexes).[9]
-
Process Chemistry: Selection of solvents for synthesis, purification, and crystallization.
-
Toxicology Studies: Preparation of appropriate dosing vehicles for in-vitro and in-vivo testing.
This guide provides the requisite theoretical and practical knowledge to systematically characterize the solubility of this compound.
Theoretical Framework: Principles of Solubility
Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. The process is governed by thermodynamics, primarily the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when solute molecules interact with solvent molecules).
For a compound like this compound, several structural features influence its solubility:
-
Benzimidazole Core: The aromatic, heterocyclic ring system is largely non-polar, contributing to poor aqueous solubility. The nitrogen atoms can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the fused rings.
-
Ethyl Acetate Group: The ester functionality introduces some polarity and potential for hydrogen bond acceptance, which may slightly enhance solubility in polar solvents.
-
Dimethyl Substitution: The two methyl groups on the benzene ring increase the molecule's lipophilicity, further decreasing its affinity for aqueous media.
The guiding principle of "like dissolves like" is a useful heuristic. We anticipate that the compound's solubility will be low in polar protic solvents like water and will increase in polar aprotic and non-polar organic solvents.
Experimental Design: A Multi-Solvent Approach
To build a comprehensive profile, a diverse set of solvents must be selected. The choice of solvents is driven by the need to understand the compound's behavior in media of varying polarity, hydrogen bonding capability, and dielectric constant.
Table 1: Recommended Solvent Panel for Solubility Profiling
| Solvent Class | Solvent Name | Polarity Index | Rationale |
| Polar Protic | Purified Water | 10.2 | Establishes baseline aqueous solubility, critical for biopharmaceutical relevance. |
| Ethanol | 5.2 | A common, less polar protic solvent used in formulations. | |
| Methanol | 6.6 | A highly polar organic solvent, often used in synthesis and analysis. | |
| Polar Aprotic | Acetonitrile (ACN) | 6.2 | A common solvent in HPLC analysis and formulation; polar but lacks hydrogen-donating ability.[10] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar aprotic solvent used to solubilize difficult compounds for assays.[11] | |
| Ethyl Acetate | 4.3 | A moderately polar solvent, relevant to extraction and purification processes.[12][13] | |
| Non-Polar | Dichloromethane (DCM) | 3.4 | A non-polar solvent used in organic synthesis and extraction. |
| Toluene | 2.4 | An aromatic, non-polar solvent.[12] |
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method, as established by Higuchi and Connors.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.01 mg)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[4]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 150 rpm).
-
Causality Explanation: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures efficient mixing to shorten the time to reach equilibrium. The equilibration period should be sufficient to achieve a true thermodynamic equilibrium; typically 24-72 hours is recommended.[9] A preliminary time-course experiment (testing solubility at 24, 48, and 72 hours) is advised to validate that the plateau has been reached.
-
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials (e.g., 10,000 rpm for 15 minutes).
-
Trustworthiness Check: This two-step separation (sedimentation followed by centrifugation) is crucial to prevent particulate matter from artificially inflating the measured concentration.[14]
-
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is paramount for accurate solubility determination. HPLC coupled with UV detection is a standard and reliable choice for benzimidazole derivatives.[10][15][16]
Suggested HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Benzimidazoles typically have strong absorbance between 254 nm and 290 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation
The method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using at least five standards of known concentration. The correlation coefficient (R²) should be >0.999 to ensure linearity.[10]
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison of the compound's solubility across the different solvent systems.
Table 2: Solubility Profile of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Purified Water | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
Interpretation:
-
High solubility in DMSO and DCM would confirm the lipophilic nature of the molecule.
-
Low solubility in Water is the expected outcome and highlights the need for formulation enhancement for aqueous delivery.
-
Intermediate solubility in alcohols (Ethanol, Methanol) suggests that co-solvent systems could be a viable formulation strategy.
-
Comparing solubility in Ethyl Acetate vs. Toluene provides insight into the contribution of the ester group's polarity to solvation.
Conclusion
This guide has outlined an authoritative and technically sound methodology for determining the solubility profile of this compound. By grounding the experimental protocol in the fundamental principles of solubility and emphasizing the causality behind each step, researchers are equipped to generate high-quality, reliable data. This information is indispensable for navigating the challenges of drug development, enabling rational formulation design, and ultimately accelerating the transition of promising compounds from the laboratory to clinical application.
References
-
Baka, E., Comer, J., & Stephens, G. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]
-
Alves, M., Tsinman, O., Tsinman, K., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]
-
Various Authors. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]
-
Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Wang, S., et al. (2017). Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005. Critical Reviews in Analytical Chemistry, 48(3), 213-228. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Palka, K., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(4), 643-9. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
CAS Common Chemistry. (n.d.). 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. [Link]
-
Patel, M. K., & Parmar, P. A. (2014). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Current Research, 6(11), 9825-9828. [Link]
-
Li, M., et al. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Journal of Chemical & Engineering Data, 65(11), 5349-5358. [Link]
-
GlpBio. (n.d.). This compound. [Link]
-
Shah, S., et al. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 27(23), 8345. [Link]
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-944. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Ahmad, S., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31229–31241. [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
Unlocking the Therapeutic Promise of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: A Technical Guide to Investigating its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile core have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and anticancer therapies (bendamustine).[4][5] The 5,6-dimethyl substitution on the benzimidazole ring has been specifically noted for enhancing lipophilicity and cellular uptake, which can contribute to increased cytotoxic effects in cancer cell lines.[1] This guide focuses on a specific, yet under-investigated derivative, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, outlining a strategic approach to systematically evaluate its potential anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Characterization: Building the Molecular Probe
The synthesis of this compound is predicated on the well-established N-alkylation of a pre-formed benzimidazole ring.[6] This approach offers a reliable and scalable method for producing the target compound for biological evaluation.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole. This precursor can be synthesized via the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid, a common and efficient method for forming the benzimidazole ring.[7]
Step 2: N-Alkylation. The N-alkylation of 5,6-dimethyl-1H-benzimidazole with ethyl bromoacetate is the crucial step. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[6]
-
Reagents and Materials:
-
5,6-dimethyl-1H-benzimidazole
-
Ethyl bromoacetate
-
Sodium hydride (NaH) or potassium carbonate (K2CO3) as a base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
-
Procedure: a. Dissolve 5,6-dimethyl-1H-benzimidazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the base (e.g., NaH, portion-wise) to the solution and stir for 30-60 minutes at room temperature to allow for the formation of the benzimidazolide anion. c. Slowly add ethyl bromoacetate to the reaction mixture. d. Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Step 3: Characterization. The structure and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regioselectivity of the N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Part 1: Investigating the Anticancer Potential
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[1][4][5] The 5,6-dimethyl substitution pattern, in particular, has been associated with enhanced cytotoxicity.[1]
Plausible Mechanisms of Action
-
Tubulin Polymerization Inhibition: Similar to established anticancer agents like mebendazole and albendazole, the compound may bind to β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4]
-
Kinase Inhibition: Many benzimidazole derivatives are potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and BRAF.[5][8][9]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]
-
Epigenetic Modulation: Emerging evidence suggests that benzimidazoles can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in cancer development.[4]
Diagram 1: Potential Anticancer Mechanisms of Benzimidazole Derivatives
Caption: A streamlined workflow for determining the antimicrobial potency of a novel compound.
Experimental Workflow for Antimicrobial Evaluation
Protocol 5: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
This is the gold-standard method for quantifying the antimicrobial activity of a compound.
-
Microorganisms: A panel of clinically relevant microorganisms should be used:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis. [10] * Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa. [10] * Fungi: Candida albicans, Aspergillus niger. [10]2. Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Prepare a standardized inoculum of each microorganism (0.5 McFarland standard) and dilute it to the final concentration. c. Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only). d. Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. e. The MIC is the lowest concentration of the compound that completely inhibits visible growth. f. To determine the MBC/MFC , subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives (Illustrative Data)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 1d | E. coli | 2-16 | [10] |
| S. faecalis | 2-16 | [10] | |
| MRSA | 2-16 | [10] | |
| Derivative 4k | C. albicans | 8 | [10] |
| A. niger | 16 | [10] | |
| Ciprofloxacin | E. coli | 8 | [10] |
| MRSA | 16 | [10] | |
| Fluconazole | C. albicans | 4 | [10] |
Part 3: Assessing Anti-inflammatory Properties
Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). [11][12][13]
Plausible Mechanisms of Action
-
COX Inhibition: The compound may inhibit COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11][12]2. Modulation of Pro-inflammatory Cytokines: Benzimidazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells. [14]3. Inhibition of Other Inflammatory Targets: Other potential targets include 5-lipoxygenase (5-LOX), phospholipase A2, and various receptors like cannabinoid and bradykinin receptors. [11][12][13]
Diagram 3: Carrageenan-Induced Paw Edema In Vivo Model Workflow
Caption: Step-by-step workflow for the carrageenan-induced paw edema model.
Experimental Workflow for Anti-inflammatory Evaluation
Protocol 6: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a novel compound. [15][16]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: a. Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. b. Administer the test compounds and controls orally or intraperitoneally. c. After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection. e. Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 7: In Vitro COX Inhibition Assay
This assay will determine if the compound directly inhibits COX-1 and COX-2 enzymes.
-
Assay Kits: Commercially available COX (ovine or human) inhibitor screening assay kits can be used.
-
Procedure: a. Follow the manufacturer's protocol. Typically, the assay measures the peroxidase activity of COX enzymes. b. Incubate the enzymes with the test compound at various concentrations. c. Add arachidonic acid to initiate the reaction. d. Measure the product formation (e.g., colorimetrically or fluorometrically). e. Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of this compound. Based on the extensive literature on the benzimidazole scaffold, there is a strong rationale for exploring its anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols outlined herein offer a systematic, evidence-based approach to generate robust preclinical data. Positive findings in these initial assays would warrant further, more in-depth mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling to fully elucidate the therapeutic potential of this novel chemical entity.
References
-
Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. (URL: [Link])
-
Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(4), e25869. (URL: [Link])
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(2). (URL: [Link])
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. (URL: [Link])
-
Suryavanshi, H., Chabukswar, A., Meshram, R., Waghmare, P., & Navin, J. (n.d.). Different targets of benzimidazole as anticancer agents. ResearchGate. (URL: [Link])
-
Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. (URL: [Link])
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1654. (URL: [Link])
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. (URL: [Link])
-
Abdel-Aziz, M., Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC medicinal chemistry, 14(11), 2133–2167. (URL: [Link])
-
Abouzid, K. M., El-Naggar, M., & Seleem, M. N. (2020). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. (URL: [Link])
-
Waghmare, P. R., Suryavanshi, H. A., Meshram, R. J., & Chabukswar, A. R. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120. (URL: [Link])
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2018). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2998. (URL: [Link])
-
Kandemirli, F., & Krishnamoorthy, P. (2015). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. (URL: [Link])
-
Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(10), 795–803. (URL: [Link])
-
Benzimidazole derivatives with anti-inflammatory and analgesic activity. (n.d.). ResearchGate. (URL: [Link])
-
In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate. (URL: [Link])
-
Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules (Basel, Switzerland), 29(2), 448. (URL: [Link])
-
Bai, X. Q., et al. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 28(1), 1-20. (URL: [Link])
-
Mahmood, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. (URL: [Link])
-
Koci, J., et al. (2020). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 25(24), 5968. (URL: [Link])
-
Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-196. (URL: [Link])
-
Anti-inflammatory effect of test compound during Carrageenan-induced... (n.d.). ResearchGate. (URL: [Link])
-
Dokla, E. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22956-22987. (URL: [Link])
-
Pinto, E., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. (URL: [Link])
-
Bansal, Y., & Silakari, O. (2019). Antimicrobial Potential of Benzimidazole Derived Molecules. ResearchGate. (URL: [Link])
-
Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(24), 8089. (URL: [Link])
-
Abouzid, K. M., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111850. (URL: [Link])
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. (URL: [Link])
-
This compound. (n.d.). GlpBio. (URL: [Link])
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). ResearchGate. (URL: [Link])
-
Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies, 3(5), 623-644. (URL: [Link])
-
Sharma, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(33), 20489-20521. (URL: [Link])
-
Anti-Inflammatory Effects of an Herbal Medicine (Xuan-Ju Agent) on Carrageenan- and Adjuvant-Induced Paw Edema in Rats. (n.d.). CORE. (URL: [Link])
-
Note A green synthesis of benzimidazoles. (n.d.). (URL: [Link])
-
Gomes, F. A. R., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1361. (URL: [Link])
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. (URL: [Link])
-
Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. (URL: [Link])
-
Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (n.d.). DSpace@MIT. (URL: [Link])
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Ascendant Scaffold: A Technical Guide to 5,6-Dimethyl-1H-benzimidazole Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dimethyl-1H-benzimidazole core, a deceptively simple heterocyclic scaffold, has emerged from the shadow of its broader benzimidazole family to become a focal point in contemporary medicinal chemistry. Its significance is rooted in nature itself, forming the axial ligand for cobalt in vitamin B12, a testament to its inherent biocompatibility and vital role in biological systems.[1][2][3] This natural precedent has inspired a new generation of research, positioning 5,6-dimethyl-1H-benzimidazole derivatives as privileged structures in the quest for novel therapeutics. This guide provides an in-depth technical exploration of this versatile scaffold, from its synthesis to its diverse biological activities and burgeoning applications in drug development.
The Strategic Advantage of the 5,6-Dimethyl Substitution
The seemingly minor addition of two methyl groups at the 5 and 6 positions of the benzimidazole ring profoundly influences the molecule's physicochemical properties. This substitution enhances lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the methyl groups can engage in favorable van der Waals interactions within protein binding pockets, potentially increasing binding affinity and selectivity. These subtle yet significant modifications underscore the rationale for the intensive investigation of this particular benzimidazole analog.
Synthesis of the 5,6-Dimethyl-1H-benzimidazole Core: A Methodological Overview
The construction of the 5,6-dimethyl-1H-benzimidazole scaffold is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a variety of reagents. The choice of the second reactant dictates the substitution at the 2-position of the benzimidazole ring, a key determinant of the derivative's biological activity.
General Synthetic Protocol: Phillips Condensation
A widely employed and versatile method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Experimental Protocol:
-
Reactant Mixture: A mixture of 4,5-dimethyl-1,2-phenylenediamine and a selected carboxylic acid (or aldehyde) is prepared in a suitable solvent, often a high-boiling point alcohol or a mixture containing a mineral acid like HCl or a dehydrating agent like polyphosphoric acid (PPA).[4]
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the 5,6-dimethyl-1H-benzimidazole scaffold.
Caption: General workflow for the synthesis and evaluation of 5,6-dimethyl-1H-benzimidazole derivatives.
A Spectrum of Biological Activities: From Microbes to Malignancies
The 5,6-dimethyl-1H-benzimidazole scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities.
Antimicrobial and Antifungal Activity
Derivatives of 5,6-dimethyl-1H-benzimidazole have demonstrated significant potential in combating microbial infections.[5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, certain Schiff base derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.[5]
Table 1: Antimicrobial Activity of Selected 5,6-Dimethyl-1H-benzimidazole Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| DMBI-1 | 2-(thiazol-2-yl) | Staphylococcus aureus | 0.015 | [7] |
| DMBI-2 | 2-amino- with various benzaldehydes | Escherichia coli | > Pseudomonas aeruginosa | [5] |
| DMBI-3 | N-benzyl-4-aza | Escherichia coli | Active | [8] |
Anticancer Activity
The fight against cancer represents a major application area for 5,6-dimethyl-1H-benzimidazole derivatives.[9][10][11] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA processes, and induction of apoptosis.[1][2]
-
Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer cells.[1] By blocking the activity of these kinases, the compounds can halt cell proliferation and induce cell death.
-
DNA Intercalation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.[2][3]
The following diagram depicts a simplified signaling pathway targeted by some 5,6-dimethyl-1H-benzimidazole derivatives in cancer cells.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 5,6-dimethyl-1H-benzimidazole derivative.
Antiviral Activity
The benzimidazole scaffold, in general, has been a source of potent antiviral agents, and derivatives of 5,6-dimethyl-1H-benzimidazole are no exception.[12][13][14] Research has shown activity against a range of RNA and DNA viruses.[12] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry into host cells.
Enzyme Inhibition
Beyond their applications in infectious diseases and oncology, 5,6-dimethyl-1H-benzimidazole derivatives have been investigated as inhibitors of various enzymes. For example, some analogs have been designed to target E. coli DNA gyrase B, a key enzyme in bacterial DNA replication.[15]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Systematic modifications of the 5,6-dimethyl-1H-benzimidazole scaffold have provided valuable insights into the structure-activity relationships (SAR) that govern biological activity. Key positions for modification include:
-
N1-position: Substitution at the N1 position can significantly impact the compound's pharmacokinetic properties and binding interactions.
-
C2-position: The substituent at the C2 position is crucial for determining the specific biological target and potency. A wide variety of aryl, heteroaryl, and alkyl groups have been explored at this position.
-
C5 and C6-positions: While this guide focuses on the 5,6-dimethyl substitution, it is important to note that variations at these positions can also influence activity, although the dimethyl configuration often provides a favorable starting point.[16]
Future Perspectives and Conclusion
The 5,6-dimethyl-1H-benzimidazole scaffold continues to be a highly attractive and versatile platform for the development of new therapeutic agents. Its presence in vitamin B12 provides a strong rationale for its biocompatibility, while its synthetic tractability allows for the creation of diverse chemical libraries for biological screening. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and structure-based drug design to optimize interactions with specific biological targets. The exploration of novel therapeutic areas for these compounds, beyond the well-established fields of oncology and infectious diseases, also holds significant promise. For researchers and drug development professionals, the 5,6-dimethyl-1H-benzimidazole core represents a valuable and enduring tool in the ongoing effort to address unmet medical needs.
References
-
The Versatility of Dimethylbenzimidazole in Medicinal Chemistry: A Guide for Drug Development Professionals - Benchchem. 1
-
Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed. 2
-
Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. 9
-
5,6-Dimethyl-1H-benzo[d]imidazole | Benzimidazole Derivative | MedChemExpress.
-
Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases - ResearchGate.
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH.
-
Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes | Request PDF - ResearchGate.
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH.
-
Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils.
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC - NIH.
-
An Overview of the Bioactive Properties of Benzimidazole Derivatives - ResearchGate.
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.
-
Review on Potential Anticancer Agents from Benzimidazole Derivatives - ijrpr.
-
Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
-
Comparative Biological Evaluation of 1H-benzo[d]imidazole Analogs: A Guide for Drug Discovery Professionals - Benchchem.
-
Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH.
-
Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4 - PubMed.
-
Benzimidazole derivatives with biological activity. - ResearchGate.
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC - NIH.
-
Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed.
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - NIH.
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC - PubMed Central.
-
Diverse biological activities of benzimidazole derivatives. - ResearchGate.
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI.
-
Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles | Semantic Scholar.
-
Navigating the Biological Landscape of Dimethyl-Benzimidazoles: A Focus on the 1,6-Isomer - Benchchem.
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH.
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH.
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
-
5,6-Dimethyl-1H-benzimidazol-3-ium nitrate - PMC - NIH.
-
BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - ResearchGate.
-
5,6-dimethyl-1H-benzimidazole - 582-60-5, C9H10N2, density, melting point, boiling point, structural formula, synthesis.
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview | Bentham Science.
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar.
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI.
-
Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed.
-
Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate.
-
A review of Benzimidazole derivatives' potential activities - ResearchGate.
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles | Semantic Scholar [semanticscholar.org]
- 14. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: Exploring Molecular Structure, Reactivity, and Biological Potential
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This document outlines a systematic approach employing quantum chemical calculations and molecular docking simulations to elucidate the structural, electronic, and potential therapeutic properties of this specific benzimidazole derivative. By integrating Density Functional Theory (DFT) for molecular property prediction with molecular docking for evaluating protein-ligand interactions, we present a robust in-silico workflow for researchers, scientists, and drug development professionals. The methodologies described herein are self-validating and grounded in established scientific principles, providing a blueprint for the rational design of novel benzimidazole-based therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[3][4] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[3][5] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. This compound is a specific derivative with potential for further investigation as a therapeutic candidate. This guide will explore its properties through a computational lens, offering insights that can guide experimental studies.
Synthesis and Structural Elucidation: A Proposed Pathway
While numerous methods exist for the synthesis of benzimidazole derivatives, a common and effective approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2] For this compound, a plausible synthetic route would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl chloroacetate.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an equimolar amount of ethyl chloroacetate to the solution. The reaction can be catalyzed by a mild base to neutralize the HCl formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.[5]
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][6][7]
Computational Methodology: A Quantum Chemical Approach
To gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a good balance between accuracy and computational cost.[8][9][10]
Geometric Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol: Geometry Optimization using DFT
-
Software: Utilize a quantum chemistry software package such as Gaussian.[8][10]
-
Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide reliable results for organic molecules.[8][9][11]
-
Basis Set: Select a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution.[11]
-
Calculation: Perform the optimization calculation in the gas phase to obtain the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that a true minimum has been reached.
Spectroscopic Analysis (FT-IR and NMR)
Computational methods can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental data to validate the optimized geometry and aid in the interpretation of experimental results.[4]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[9] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9][12]
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A larger gap suggests higher stability and lower reactivity. |
Table 1: Key Parameters from Frontier Molecular Orbital Analysis.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[12] Red regions on the MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
Diagram: Computational Workflow
Caption: A flowchart illustrating the integrated experimental and computational approach for the study of this compound.
Molecular Docking: Probing Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][12] This method is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein.
Rationale for Target Selection
Benzimidazole derivatives have been shown to inhibit a variety of enzymes.[1] For instance, they can act as inhibitors of enzymes involved in fungal ergosterol synthesis or bacterial DNA gyrase.[1][13] The selection of a specific protein target for docking studies would depend on the therapeutic area of interest. For example, if investigating antifungal activity, an enzyme like 14-α demethylase (CYP51) from a pathogenic fungus would be a suitable target.[12]
Protocol: Molecular Docking Simulation
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Use the optimized geometry of this compound obtained from DFT calculations. Assign partial charges to the ligand atoms.
-
Docking Software: Employ a docking program such as AutoDock or Glide.
-
Grid Generation: Define a grid box that encompasses the active site of the protein.
-
Docking Run: Perform the docking simulation to generate multiple binding poses of the ligand within the protein's active site.
-
Analysis: Analyze the docking results to identify the pose with the best binding affinity (lowest binding energy). Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
| Interaction Type | Description | Importance in Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for protein folding and ligand binding. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the protein-ligand complex. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems. |
Table 2: Common Types of Protein-Ligand Interactions.
Diagram: Drug Discovery Funnel
Caption: A simplified representation of the drug discovery process, where computational studies form the initial, broad stage.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a powerful and efficient approach to characterize this compound. By combining quantum chemical calculations with molecular docking simulations, researchers can gain significant insights into its structural, electronic, and potential biological properties before embarking on extensive and costly experimental work. The predicted data on molecular geometry, reactivity, and protein binding can guide the synthesis of more potent and selective analogs, accelerating the drug discovery and development process. Future work should focus on the experimental validation of these computational predictions through synthesis, spectroscopic characterization, and in-vitro biological assays.
References
-
Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. (2014, March 27). PMC. Retrieved January 14, 2026, from [Link]
-
quantum chemical study on two benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. (n.d.). OUCI. Retrieved January 14, 2026, from [Link]
-
QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazo. (2022, December 10). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Design, synthesis and computational study of benzimidazole derivatives as potential anti-SARS-CoV-2 agents | Request PDF. (2022, September 20). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
One‐step Synthesis of novel N1‐ substituted benzimidazole derivatives: Experimental and theoretical investigations | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. (2018, October 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022, August 23). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2023, August 10). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021, November 25). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Design, synthesis and docking studies of new molecular hybrids bearing benzimidazole and thiazolidine-2,4-dione as potential ant. (2022, August 29). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues. (2023, October 10). Semantic Scholar. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 13. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Predicting the Mechanism of Action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The compound ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate features the 5,6-dimethyl-1H-benzimidazole core, a known endogenous metabolite and a structural component of vitamin B12, functionalized with an ethyl acetate group at the 1-position.[4][5] While the parent scaffold is well-studied, the specific mechanism of action (MoA) for this particular derivative is not extensively documented in publicly available literature.
This guide provides a comprehensive, in-depth strategy for the prediction and subsequent experimental validation of the MoA for this compound. As a Senior Application Scientist, the following narrative is designed to be a practical and scientifically rigorous roadmap for researchers, scientists, and drug development professionals. We will navigate from initial, cost-effective computational predictions to robust experimental validations, ensuring a self-validating and logical progression of inquiry.
PART 1: In Silico Prediction of Mechanism of Action
Section 1.1: The Rationale for a Computational-First Approach
Embarking on MoA studies without prior knowledge necessitates a strategic approach that maximizes information while minimizing resource expenditure. In silico methodologies offer a powerful and efficient means to generate initial, data-driven hypotheses.[6][7] By leveraging existing biological and chemical data, we can predict potential protein targets and pathways, thereby focusing subsequent experimental work on the most promising avenues. This computational pre-screening is a critical step in modern drug discovery, saving both time and resources.[8]
Section 1.2: Ligand-Based Target Prediction
The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[9] This approach involves comparing the chemical features of this compound to large databases of compounds with known biological targets.
Methodology: Chemical Similarity and Machine Learning
-
Compound Representation: Convert the 2D structure of this compound into a machine-readable format, such as chemical fingerprints.
-
Database Screening: Utilize large chemogenomic databases (e.g., ChEMBL, PubChem) to search for compounds with high structural similarity.
-
Similarity Metrics: Employ algorithms like the Tanimoto similarity metric to quantify the degree of structural resemblance.[9]
-
Machine Learning Models: Utilize pre-trained machine learning models that can predict potential targets based on the compound's structural features.[10][11] These models have been trained on vast datasets of drug-target interactions.
-
Target Prioritization: Generate a list of potential targets based on the known activities of the most structurally similar compounds and the predictions from machine learning models.
Section 1.3: Structure-Based Target Prediction (Reverse Docking)
Reverse docking, also known as inverse docking, is a powerful computational technique that "docks" a single ligand (our compound of interest) against a large library of 3D protein structures.[12][13][14][15][16] This approach can identify potential protein targets by predicting the binding affinity and mode of interaction.
Protocol: Reverse Docking Workflow
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform energy minimization to obtain a low-energy, stable conformation.
-
Assign appropriate atom types and partial charges.
-
-
Target Library Selection:
-
Choose a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant pathogenic organisms.
-
Ensure the library includes a diverse range of protein classes (e.g., kinases, proteases, GPCRs).
-
-
Docking Simulation:
-
Scoring and Ranking:
-
Rank the potential protein targets based on their docking scores, which are indicative of binding affinity.
-
Perform post-docking analysis to visually inspect the binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Section 1.4: Data Interpretation and Hypothesis Generation
The outputs from both ligand-based and structure-based predictions must be integrated and critically evaluated to generate a robust set of hypotheses.
| Prediction Method | Primary Output | Information Gained |
| Ligand-Based | List of similar compounds with known targets | Potential protein families and pathways |
| Structure-Based | Ranked list of protein targets with binding scores | Specific protein targets and predicted binding modes |
By cross-referencing the results, we can identify targets that are predicted by multiple methods, increasing our confidence in their potential relevance. This integrated analysis will yield a prioritized list of candidate protein targets and signaling pathways for subsequent experimental validation.
Caption: Workflow for in silico prediction of mechanism of action.
PART 2: Experimental Validation of Predicted Targets
Following the generation of a prioritized list of potential targets, the next critical phase is experimental validation. This involves a multi-pronged approach, starting with direct biochemical assays and progressing to more complex cell-based and proteome-wide studies.
Section 2.1: Biochemical Assays
Biochemical assays provide the most direct evidence of a compound's interaction with a purified protein target.
2.1.1 Kinase Profiling
Given that many benzimidazole derivatives are known to target kinases, a broad kinase panel screening is a logical first step.[18][19][20][21]
-
Service Provider Selection: Engage a reputable contract research organization (CRO) that offers comprehensive kinome profiling services.[22]
-
Assay Format: Opt for an activity-based assay format, such as TR-FRET or ADP-Glo, to measure the compound's effect on kinase enzymatic activity.
-
Screening Concentration: Initially, screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300).
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Data Analysis: Analyze the selectivity profile of the compound across the kinome to identify potent and selective targets.
2.1.2 Enzyme Inhibition Assays
For other potential enzyme targets identified in the in silico screen (e.g., proteases, phosphatases), specific enzyme inhibition assays should be conducted.
-
Reagents: Obtain the purified enzyme, its specific substrate, and any necessary cofactors.
-
Assay Development: Develop a robust assay to measure the enzyme's activity, typically by monitoring the consumption of the substrate or the formation of a product. This can be done using various detection methods, including absorbance, fluorescence, or luminescence.
-
Dose-Response: Incubate the enzyme with a range of concentrations of this compound.
-
IC50 Determination: Measure the enzyme activity at each compound concentration and calculate the IC50 value.
Section 2.2: Cell-Based Assays
Cell-based assays are crucial for confirming that the compound engages its target within a biological context and elicits a cellular response.[23][24][25][26][27]
2.2.1 Target Engagement Assays
These assays confirm the physical interaction between the compound and its target protein inside living cells. A widely used method is the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heating: Heat the cell lysates to various temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Target Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
2.2.2 Phenotypic Assays
Phenotypic assays measure the effect of the compound on cellular processes, providing a link between target engagement and biological function.
-
Cell Line Selection: Choose a cell line where the predicted target is known to play a significant role.
-
Cell Seeding: Plate the cells in a multi-well format.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available assay (e.g., MTT, CellTiter-Glo) to measure cell viability.
-
GI50 Determination: Calculate the GI50 value (the concentration that causes 50% growth inhibition).
Section 2.3: Proteome-Wide Approaches
For an unbiased identification of the compound's binding partners, proteome-wide approaches can be employed.
2.3.1 Affinity-Based Pull-Down
This technique uses a modified version of the compound to "pull down" its interacting proteins from a cell lysate.[28][29]
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target proteins.
-
Capture: Use streptavidin-coated beads to capture the probe-protein complexes.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
2.3.2 Proteome Microarrays
Proteome microarrays consist of thousands of purified human proteins spotted onto a solid surface.[30][31][32][33] They can be used to screen for interactions with small molecules.
-
Probe Labeling: Label the compound with a fluorescent tag.
-
Microarray Incubation: Incubate the labeled compound with the proteome microarray.
-
Washing: Wash the microarray to remove non-specific binding.
-
Detection: Scan the microarray to detect fluorescence, indicating binding of the compound to specific proteins.
-
Hit Identification: Identify the proteins corresponding to the fluorescent spots.
Section 2.4: Data Integration and MoA Confirmation
The final step is to synthesize the data from all experimental approaches to build a cohesive and validated model of the compound's mechanism of action. Positive results from biochemical assays, confirmed target engagement in cells, and a corresponding cellular phenotype provide strong evidence for a specific MoA.
Caption: Workflow for experimental validation of the predicted mechanism of action.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a complex but achievable endeavor. By employing a systematic and integrated approach that begins with cost-effective in silico predictions and progresses through rigorous biochemical, cellular, and proteomic validation, researchers can confidently elucidate the molecular targets and pathways through which this compound exerts its biological effects. This guide provides a robust framework for such an investigation, emphasizing scientific integrity and logical progression to ultimately contribute valuable knowledge to the fields of pharmacology and drug development.
References
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Reverse docking: a powerful tool for drug repositioning and drug rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. An inverse docking approach for identifying new potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pharmaron.com [pharmaron.com]
- 22. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 23. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. bioagilytix.com [bioagilytix.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bioivt.com [bioivt.com]
- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. antigendiscovery.com [antigendiscovery.com]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. Protein microarray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Applications of Protein Microarray Technology: Ingenta Connect [ingentaconnect.com]
- 34. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 35. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 38. tandfonline.com [tandfonline.com]
- 39. theaiinsider.tech [theaiinsider.tech]
- 40. Proteomics - Wikipedia [en.wikipedia.org]
- 41. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 42. Validation guidelines for drug-target prediction methods | Semantic Scholar [semanticscholar.org]
- 43. researchgate.net [researchgate.net]
- 44. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
- 46. Benzimidazole - Wikipedia [en.wikipedia.org]
- 47. pubs.acs.org [pubs.acs.org]
- 48. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic moiety, formed by the fusion of benzene and imidazole rings, is an isostere of natural nucleotides, allowing its derivatives to readily interact with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[3][4][5]
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a specific derivative within this versatile class. While the biological activities of this particular compound are not yet extensively characterized in the public domain, its structural features suggest significant potential for biological investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro evaluations of this compound across key therapeutic areas. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further, more detailed mechanistic studies.
Preliminary Compound Handling and Preparation
Prior to initiating any biological assay, proper handling and preparation of this compound are critical for obtaining reproducible results.
Storage and Stability:
-
Store the compound at room temperature, protected from light and moisture.
-
For long-term storage, consider storing at -20°C.
-
Before use, allow the compound to equilibrate to room temperature to prevent condensation.
Solubility Assessment:
-
A preliminary solubility test is recommended. Based on the ethyl acetate moiety, the compound is expected to be soluble in organic solvents.
-
Test solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
For cell-based assays, DMSO is a common solvent. The final concentration of DMSO in the assay medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Application Protocol 1: In Vitro Anticancer Activity Screening using the MTT Assay
The structural similarity of benzimidazoles to purine bases makes them intriguing candidates for anticancer drug development, as they can interfere with nucleic acid and protein synthesis in cancer cells.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for cytotoxic compounds.[6]
Rationale
This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Step-by-Step Protocol
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Negative Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Wells with cells treated with a known cytotoxic agent, such as Doxorubicin.
-
Blank: Wells containing only culture medium (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
The results can be plotted as a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 0.850 | 100% |
| 1 | 0.810 | 95.3% |
| 5 | 0.650 | 76.5% |
| 10 | 0.430 | 50.6% |
| 25 | 0.210 | 24.7% |
| 50 | 0.100 | 11.8% |
| 100 | 0.050 | 5.9% |
| Table 1: Example of raw data and calculated cell viability for determining the IC₅₀ value of a hypothetical benzimidazole derivative. |
Application Protocol 2: Antimicrobial Susceptibility Testing
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[7][8] A standard method to quantify this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Rationale
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the potency of the compound against different bacterial and fungal species.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Positive Control: A known antibiotic/antifungal agent (e.g., Ciprofloxacin, Amphotericin B).[7]
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For fungi, the incubation period may be longer (48 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Data Interpretation
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |
| S. aureus (MRSA) | 32 | 64 |
| E. coli | >128 | 8 |
| C. albicans | 16 | N/A |
| Table 2: Example of MIC data for a hypothetical benzimidazole derivative against various microbial strains. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of medium or reagents; Incomplete removal of MTT solution. | Use sterile techniques; Ensure complete removal of the supernatant before adding the solubilization agent. |
| Inconsistent results between replicates | Pipetting errors; Uneven cell seeding. | Calibrate pipettes regularly; Ensure a homogenous cell suspension before seeding. |
| No inhibition of microbial growth at any concentration | Compound is inactive against the tested strains; Compound precipitation. | Test against a broader panel of microbes; Check the solubility of the compound in the assay medium. |
| Growth in sterility control wells (MIC assay) | Contamination of broth or plate. | Use fresh, sterile reagents and plates. |
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. The protocols detailed in these application notes provide a robust starting point for the systematic evaluation of its cytotoxic and antimicrobial properties. By adhering to these guidelines, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of this compound's mechanism of action and its potential development as a novel therapeutic agent.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate in organic synthesis. This versatile building block, rooted in the privileged benzimidazole scaffold, offers a gateway to a diverse range of complex molecules with significant potential in medicinal chemistry.
The benzimidazole core is a cornerstone in the development of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][2][3] The 5,6-dimethyl substitution pattern is notably present in the structure of vitamin B12, highlighting its biological relevance.[3][4] The ethyl acetate substituent at the N-1 position provides a convenient handle for further synthetic transformations, making this compound a valuable intermediate for the construction of novel drug candidates.[5][6]
This guide will detail the synthesis of this key intermediate and explore its subsequent application in the construction of more complex molecular architectures, with a focus on the formation of amide linkages, a critical functional group in many biologically active compounds.
I. Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of the core benzimidazole ring, followed by N-alkylation.
Part A: Synthesis of 5,6-dimethyl-1H-benzimidazole
The foundational step is the synthesis of 5,6-dimethyl-1H-benzimidazole. A common and effective method involves the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid.[7]
Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-(2-amino-4,5-dimethylphenyl)formamide | 164.21 g/mol | 16.4 g | 0.1 mol |
| Formic Acid (98-100%) | 46.03 g/mol | 23 mL | 0.5 mol |
| Activated Carbon | - | 1.0 g | - |
| Ammonia solution (25%) | 35.05 g/mol | As needed | - |
| Deionized Water | 18.02 g/mol | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-amino-4,5-dimethylphenyl)formamide (16.4 g, 0.1 mol) and formic acid (23 mL, 0.5 mol).
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 80 °C and cautiously add 50 mL of deionized water.
-
Add activated carbon (1.0 g) and stir the mixture at 100 °C for 30 minutes.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
Cool the filtrate in an ice bath to 10 °C and adjust the pH to 7.5-8.0 by the dropwise addition of a 25% ammonia solution.
-
Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield 5,6-dimethyl-1H-benzimidazole.
Diagram 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
Caption: Reaction scheme for the synthesis of the benzimidazole core.
Part B: N-Alkylation to this compound
The subsequent step involves the N-alkylation of the synthesized 5,6-dimethyl-1H-benzimidazole with ethyl chloroacetate. This reaction proceeds via nucleophilic substitution at the imidazole nitrogen.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5,6-dimethyl-1H-benzimidazole | 146.19 g/mol | 14.6 g | 0.1 mol |
| Ethyl Chloroacetate | 122.55 g/mol | 13.5 g (12.2 mL) | 0.11 mol |
| Potassium Carbonate (anhydrous) | 138.21 g/mol | 20.7 g | 0.15 mol |
| Acetone (anhydrous) | 58.08 g/mol | 200 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5,6-dimethyl-1H-benzimidazole (14.6 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous acetone (200 mL).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the suspension over a period of 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 30 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2: N-Alkylation of 5,6-dimethyl-1H-benzimidazole
Caption: Synthesis of the target ethyl ester via N-alkylation.
II. Applications in Organic Synthesis
This compound serves as a valuable precursor for the synthesis of a variety of derivatives. A key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
Part A: Hydrolysis to 5,6-dimethyl-1H-benzimidazole-1-acetic acid
The hydrolysis of the ethyl ester is a straightforward procedure that yields the corresponding carboxylic acid, a versatile building block for further derivatization.
Protocol 3: Hydrolysis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| This compound | 232.28 g/mol | 23.2 g | 0.1 mol |
| Sodium Hydroxide | 40.00 g/mol | 8.0 g | 0.2 mol |
| Ethanol | 46.07 g/mol | 100 mL | - |
| Deionized Water | 18.02 g/mol | 100 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 g/mol | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve this compound (23.2 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (100 mL) to the flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 5,6-dimethyl-1H-benzimidazole-1-acetic acid.
Diagram 3: Hydrolysis of the Ethyl Ester
Caption: Conversion of the ethyl ester to the carboxylic acid.
Part B: Amide Bond Formation
The synthesized 5,6-dimethyl-1H-benzimidazole-1-acetic acid is an ideal substrate for amide coupling reactions, allowing for the introduction of diverse functionalities. A variety of coupling reagents can be employed for this transformation.[8][9] Here, we present a general protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[10]
Protocol 4: General Procedure for Amide Coupling
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5,6-dimethyl-1H-benzimidazole-1-acetic acid | 204.22 g/mol | 1.0 eq | - |
| Amine (R-NH2) | Variable | 1.1 eq | - |
| HATU | 380.23 g/mol | 1.2 eq | - |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 g/mol | 2.0 eq | - |
| DMF (N,N-Dimethylformamide, anhydrous) | 73.09 g/mol | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6-dimethyl-1H-benzimidazole-1-acetic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Diagram 4: Amide Coupling Workflow
Caption: A general workflow for the synthesis of amide derivatives.
III. Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its preparation from commercially available starting materials is straightforward, and its subsequent conversion to the corresponding carboxylic acid opens up a vast chemical space for the synthesis of novel amide derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in the pursuit of new therapeutic agents and other functional organic molecules. The inherent biological significance of the benzimidazole scaffold, coupled with the synthetic flexibility offered by the N-1 acetic acid side chain, positions this molecule as a valuable tool in the arsenal of the modern synthetic chemist.
IV. References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Journal of the Saudi Chemical Society, 24(10), 757-766.
-
CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole. (2021). Google Patents. Retrieved from
-
5,6-Dimethylbenzimidazole. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel-Aziz, M. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(18), 1645-1678.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
This compound. MySkinRecipes. (n.d.). Retrieved from [Link]
-
WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents. Retrieved from
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved from [Link]
-
US7157584B2 - Benzimidazole derivative and use thereof. (2007). Google Patents. Retrieved from
-
Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528.
-
WO1998056761A2 - Benzimidazole derivatives. (1998). Google Patents. Retrieved from
-
de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
-
WO2006112423A1 - A novel benzimidazole derivative. (2006). Google Patents. Retrieved from
-
Supporting Information Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. (n.d.). Retrieved from [Link]
-
Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. (1983). European Patent Office. Retrieved from [Link]
-
Nikitina, P. A., Os'kina, I. A., Nikolaenkova, E. B., Kulikova, E. A., Miroshnikova, V. S., Perevalova, V. P., & Tikhonov, A. Y. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-254.
-
Benzimidazole derivatives, their production and use. (1991). European Patent Office. Retrieved from [Link]
-
Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies, 3(5), 622-647.
-
Al-Zoubi, R. M., Al-Hamarsheh, M. M., & Al-Sawalmeh, M. S. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 13, 1168-1173.
-
Sharma, D., & Kumar, R. (2014). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 434-442.
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. WO1998056761A2 - Benzimidazole derivatives - Google Patents [patents.google.com]
- 3. chemmethod.com [chemmethod.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: A Versatile Scaffold for Pharmaceutical Innovation
Introduction: The Benzimidazole Core and the Promise of a Unique Building Block
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its structural resemblance to natural purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific and highly versatile derivative, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. The strategic placement of the ethyl acetate group at the N-1 position and the dimethyl substitution on the benzene ring provides a unique starting point for the synthesis of novel therapeutic agents. The dimethyl groups can enhance lipophilicity and modulate metabolic stability, while the N-1 acetate moiety serves as a reactive handle for extensive chemical derivatization.
This document provides a comprehensive overview of the applications of this compound as a building block in pharmaceutical development. It includes detailed, field-proven protocols for the synthesis of key intermediates and subsequent derivatization into potentially bioactive molecules.
Chemical Profile and Key Reactive Sites
This compound is a stable, crystalline solid. Its molecular structure offers several key sites for chemical modification, making it a valuable starting material for creating diverse chemical libraries for drug screening.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 199189-67-8 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
The primary reactive center for derivatization is the ester functionality. This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a hydrazide, opening up a vast landscape of subsequent chemical transformations.
"Ethyl_5_6_dimethyl_1H_benzimidazole_1_acetate" [label="Ethyl 5,6-dimethyl-1H-\nbenzimidazole-1-acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic_Acid" [label="5,6-Dimethyl-1H-benzimidazole-\n1-acetic acid"]; "Hydrazide" [label="5,6-Dimethyl-1H-benzimidazole-\n1-acetic acid hydrazide"]; "Amides" [label="N-Substituted Amides"]; "Schiff_Bases" [label="Schiff Bases"];
"Ethyl_5_6_dimethyl_1H_benzimidazole_1_acetate" -> "Carboxylic_Acid" [label="Alkaline\nHydrolysis"]; "Ethyl_5_6_dimethyl_1H_benzimidazole_1_acetate" -> "Hydrazide" [label="Hydrazinolysis"]; "Carboxylic_Acid" -> "Amides" [label="Amide Coupling"]; "Hydrazide" -> "Schiff_Bases" [label="Condensation with\nAldehydes/Ketones"]; }
Key derivatization pathways of the title compound.
Core Synthetic Protocols
The following protocols are foundational for unlocking the potential of this compound. These methods are designed for robustness and scalability, providing a reliable source of key intermediates for further pharmaceutical development.
Protocol 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole-1-acetic acid
Rationale: The carboxylic acid derivative is a pivotal intermediate. The acid functionality allows for the formation of amides, esters, and other derivatives through well-established coupling chemistries. Alkaline hydrolysis is a classic and effective method for the saponification of esters.[4] The use of a mixed solvent system can facilitate the reaction for substrates with limited water solubility.[5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of methanol.
-
Add a solution of 8 g of sodium hydroxide in 40 mL of water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 2M hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,6-Dimethyl-1H-benzimidazole-1-acetic acid.
Protocol 2: Synthesis of 5,6-Dimethyl-1H-benzimidazole-1-acetic acid hydrazide
Rationale: The hydrazide derivative is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, as well as Schiff bases, which have shown significant biological activities.[6] The reaction with hydrazine hydrate is a straightforward and high-yielding method for converting esters to hydrazides.[7]
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5 g of this compound in 50 mL of ethanol.
-
Add 5 mL of hydrazine hydrate (99%) to the solution.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature. A solid precipitate will form.
-
Pour the contents of the flask into a beaker containing 100 mL of cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 5,6-Dimethyl-1H-benzimidazole-1-acetic acid hydrazide.
Application in the Development of Bioactive Molecules
The strategic derivatization of the carboxylic acid and hydrazide intermediates opens avenues to a wide array of potential therapeutic agents.
Synthesis of Novel Amides with Antimicrobial Potential
Rationale: The amide bond is a fundamental linkage in numerous pharmaceuticals. The synthesis of a library of N-substituted amides from 5,6-dimethyl-1H-benzimidazole-1-acetic acid allows for the exploration of structure-activity relationships (SAR) for antimicrobial activity. Benzimidazole-based amides have been reported to possess antibacterial and antifungal properties.[1][8]
"Carboxylic_Acid" [label="5,6-Dimethyl-1H-benzimidazole-\n1-acetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine" [label="R-NH₂"]; "Amide" [label="N-Substituted Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carboxylic_Acid" -> "Amide" [label="Coupling Agent\n(e.g., HATU, EDCI)"]; "Amine" -> "Amide"; }
General scheme for N-substituted amide synthesis.
Protocol for N-Aryl/Alkyl Amide Synthesis:
-
To a stirred solution of 5,6-dimethyl-1H-benzimidazole-1-acetic acid (1 mmol) in dry DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 mmol) and continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Schiff Bases as Potential Anticancer Agents
Rationale: Schiff bases derived from heterocyclic hydrazides are a well-established class of compounds with a broad range of biological activities, including significant anticancer properties.[2][9] The imine linkage is crucial for their biological function. The condensation of 5,6-dimethyl-1H-benzimidazole-1-acetic acid hydrazide with various aromatic aldehydes can generate a library of novel Schiff bases for anticancer screening.
Protocol for Schiff Base Synthesis:
-
Dissolve 5,6-dimethyl-1H-benzimidazole-1-acetic acid hydrazide (1 mmol) in 15 mL of absolute ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for pharmaceutical development. Its strategic design allows for the efficient synthesis of key intermediates—the carboxylic acid and the hydrazide—which can be further elaborated into diverse libraries of novel compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The demonstrated potential for developing new antimicrobial and anticancer agents underscores the importance of continued research into the derivatization of this promising scaffold. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in various biological assays to identify lead compounds for further preclinical and clinical development.
References
-
Abdel-Wahab, B. F., et al. (2018). Benzimidazole - Schiff Bases and Their Complexes: Synthesis, Anticancer Activity and Molecular Modeling as Aurora Kinase Inhibitor. Zeitschrift für Naturforschung C, 73(11-12), 445-456. [Link]
-
Abd El-All, A. S., et al. (2017). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 5(1), 1-10. [Link]
-
Ahmed, Z. S. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole. Rafidain Journal of Science, 31(2), 1-14. [Link]
-
Gaba, M., et al. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(24), 7575. [Link]
-
Gowda, D. C., et al. (2019). Synthesis of Some New Benzimidazole Acid Hydrazide Derivatives as Antibacterial Agents. Indian Journal of Heterocyclic Chemistry, 28(4), 447-451. [Link]
-
Hussain, F., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 1-12. [Link]
-
Kappe, C. O. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 134-145. [Link]
-
Raoof, S. S., et al. (2023). Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases. Journal of Pharmaceutical Negative Results, 1-6. [Link]
-
Sharma, D., et al. (2018). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(9), 3764-3770. [Link]
-
Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909. [Link]
-
Varma, R. S. (2020). A simple method for the alkaline hydrolysis of esters. Tetrahedron Letters, 61(23), 151934. [Link]
-
. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Zang, L., et al. (2012). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 17(10), 12343-12356. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. idosi.org [idosi.org]
in vitro and in vivo studies involving Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
An Application Guide for the Preclinical Evaluation of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This heterocyclic moiety is electron-rich and capable of forming various non-covalent interactions, enabling it to bind to a wide array of biological targets.[3] Consequently, benzimidazole derivatives have demonstrated a remarkable spectrum of activities, including anticancer,[4][5] anti-inflammatory,[6][7] anthelmintic,[8] antimicrobial,[3][9] and neuroprotective effects.[10]
This compound is a specific derivative of this versatile core structure. While this exact molecule is not extensively documented in peer-reviewed literature, its chemical architecture suggests it may serve as a valuable lead compound or a pharmacologically active agent in its own right.[11]
This guide provides a comprehensive, structured framework for researchers, scientists, and drug development professionals to conduct a systematic preclinical evaluation of this compound. The protocols herein are designed as a logical screening cascade, moving from broad-based in vitro assessments to more focused mechanistic and in vivo validation studies. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.
Logical Experimental Workflow: A Phased Approach
A systematic investigation of a novel compound is critical to efficiently identify its biological potential and mechanism of action. The following workflow outlines a screening cascade designed to first establish a safety profile, then screen for broad bioactivity, and finally validate promising results in a relevant physiological context.
Caption: A phased experimental workflow for evaluating a novel benzimidazole derivative.
Part 1: Foundational In Vitro Protocols
This initial phase is designed to establish the compound's basic cellular toxicity and to screen for potential therapeutic activities based on the known pharmacology of the benzimidazole scaffold.
Protocol 1.1: General Cytotoxicity Assessment (MTT Assay)
Principle: This is the critical first step to determine the concentration range at which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondrial reductase enzymes. Active cells convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of viable cells. This helps distinguish between targeted bioactivity and non-specific toxicity.
Materials:
-
This compound (Test Compound)
-
Human non-cancerous cell line (e.g., HEK293 or MRC-5)
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)[1][4]
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette, plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 0.2, 2, 20, 100, 200 µM) by serially diluting the stock in serum-free medium.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared 2x working concentrations to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration). A low IC₅₀ against cancer cells and a high IC₅₀ against normal cells indicates a favorable therapeutic window.
| Cell Line | Compound Concentration (µM) | % Viability (Hypothetical) | IC₅₀ (µM) |
| MRC-5 (Normal) | 100 | 95.2% | >200 |
| A549 (Lung Cancer) | 25 | 48.7% | 25.5 |
| HCT-116 (Colon Cancer) | 25 | 88.1% | 110.2 |
| MCF-7 (Breast Cancer) | 25 | 52.3% | 28.1 |
Protocol 1.2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Principle: Benzimidazoles are known for their antimicrobial properties.[2][12] This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth. The broth microdilution method is a standard and efficient way to assess this.
Materials:
-
Test Compound stock solution in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculums standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 1024 µg/mL in broth) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This creates a concentration gradient.
-
Inoculation: Dilute the standardized microbial suspension in broth so that adding 10 µL to each well results in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
| Organism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 64 | 1 | N/A |
| E. coli | >256 | 0.5 | N/A |
| C. albicans | 32 | N/A | 2 |
Part 2: In Vivo Validation Protocol
Following a positive result in an in vitro screen, the next logical step is to assess efficacy in a living organism. Based on the extensive reports of anti-inflammatory activity among benzimidazole derivatives,[6][7][13] the carrageenan-induced paw edema model is an excellent choice for an initial in vivo test.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified. The ability of a test compound to reduce this swelling indicates potential anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) show efficacy in this model, often by inhibiting cyclooxygenase (COX) enzymes.[6]
Caption: Potential mechanism of action in the COX-2 inflammatory pathway.
Materials:
-
Test Compound
-
Wistar rats or Swiss albino mice (6-8 per group)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Pletysmometer or digital calipers
-
Animal oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.
-
Grouping and Fasting: Randomly divide animals into groups (Vehicle Control, Positive Control, Test Compound at various doses, e.g., 25, 50, 100 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, vehicle, or positive control drug orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Euthanasia: At the end of the experiment, humanely euthanize the animals according to approved institutional guidelines.
Data Analysis & Interpretation:
-
Calculate Edema: Edema (mL) = (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate Percent Inhibition: [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] * 100.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control group. A p-value < 0.05 is typically considered significant.
| Treatment Group (Dose) | Mean Paw Edema at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Diclofenac (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound (25 mg/kg) | 0.71 ± 0.05 | 16.5% |
| Test Compound (50 mg/kg) | 0.55 ± 0.06 | 35.3% |
| Test Compound (100 mg/kg) | 0.42 ± 0.03 | 50.6% |
| Hypothetical data; p < 0.05 compared to Vehicle Control. |
A dose-dependent reduction in paw edema that is statistically significant suggests that this compound possesses acute anti-inflammatory properties in vivo.
References
-
Abdel-Haleem, A. M., et al. (2022). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. Available at: [Link]
-
Eweas, A. F., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. PubMed Central. Available at: [Link]
-
Riaz, H., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. Available at: [Link]
-
Alam, M. S., et al. (2017). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. PubMed. Available at: [Link]
-
Hasan, S. M. F., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Mistry, B., et al. (2014). Benzimidazoles as new scaffold of sirtuin inhibitors: Green synthesis, in vitro studies, molecular docking analysis and evaluation of their anti-cancer properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ullah, Z., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PubMed Central. Available at: [Link]
-
Fahmy, N. M., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. Available at: [Link]
-
Agarwal, D. K. & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. Available at: [Link]
-
Hasan, S. M. F., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Sedić, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. MDPI. Available at: [Link]
-
Wang, M., et al. (2016). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Kandemirli, F., et al. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
GlpBio. This compound. GlpBio. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
Shabbir, M., et al. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. MDPI. Available at: [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis | MDPI [mdpi.com]
- 9. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the precise quantification of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies of the analyte in bulk drug substance and pharmaceutical formulations. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound is a benzimidazole derivative with potential applications in pharmaceutical development.[6] The benzimidazole nucleus is a key pharmacophore in a variety of therapeutic agents.[7][8][9][10] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of small molecules due to its high resolution, sensitivity, and versatility.[11][12]
This document outlines a stability-indicating RP-HPLC method developed and validated for this compound. The principle of reversed-phase chromatography relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase, with separation based on hydrophobicity.[11][13] The method's ability to separate the parent compound from its degradation products, generated under forced degradation conditions, underscores its utility in stability testing.[14][15][16][17][18]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Name | This compound | [19][20] |
| CAS Number | 199189-67-8 | [19][20] |
| Molecular Formula | C13H16N2O2 | [19] |
| Molecular Weight | 232.28 g/mol | [19] |
| Chemical Structure | ![]() | Sigma-Aldrich |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for small molecules.[21] A C8 column could also be considered.[7][9]
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Calibrated analytical balance for accurate weighing.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated pH meter.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Reference Standard: Well-characterized reference standard of this compound.
Chromatographic Conditions
The following conditions are a robust starting point for method development and optimization. The rationale for these choices is based on typical methods for benzimidazole derivatives.[7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds like benzimidazole derivatives.[21] |
| Mobile Phase A | 0.05% v/v Orthophosphoric Acid in Water, pH adjusted to 4.5 | The acidic pH suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent ionic state, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC offering good elution strength and low UV cutoff.[13] |
| Elution Mode | Isocratic or Gradient | An isocratic elution with a 60:40 (v/v) ratio of Mobile Phase A to Mobile Phase B is a good starting point. A gradient may be necessary to resolve degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or 288 nm | Benzimidazole derivatives typically exhibit strong UV absorbance at these wavelengths.[7][9] A PDA detector can be used to determine the wavelength of maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation would be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3][4]
System Suitability
Before each validation run, inject the working standard solution (e.g., 20 µg/mL) five times. The system suitability parameters should meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is demonstrated through forced degradation studies.[14][15][16][17][18]
Protocol for Forced Degradation: Expose a sample solution of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
Analyze the stressed samples alongside a non-stressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2).
Caption: Workflow for forced degradation studies.
Linearity
Analyze a series of at least five concentrations of the analyte (e.g., 1, 5, 10, 20, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples on different days, with different analysts, or on different instruments.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Organic composition in the mobile phase (± 2%)
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the peak retention time and area should not be significantly affected.
Data Presentation and Analysis
All quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (%) | ≤ 2.0 | |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Comments |
|---|---|---|---|---|
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation |
| Photolytic Degradation | | | | |
Table 3: Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Repeatability (% RSD) | ≤ 2.0% | |
| Intermediate Precision (% RSD) | ≤ 2.0% | |
| LOQ (µg/mL) | - | |
| LOD (µg/mL) | - |
| Robustness | No significant impact | |
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. The validation results will demonstrate that the method is specific, linear, accurate, precise, and stability-indicating, making it suitable for its intended purpose in a pharmaceutical quality control environment. Adherence to this protocol will ensure the generation of high-quality, reproducible data for batch release and stability monitoring.
Caption: HPLC method validation workflow overview.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [7]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [8]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [1][4]
-
Velev, O. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [14]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [15]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [2]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [3]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [9]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [10]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [16]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [5]
-
Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview. [11]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [17]
-
SGS. (n.d.). Forced Degradation Testing. [18]
-
DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC).
-
Qiu, F., & Norwood, D. L. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [12]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [21]
-
Alfa Chemistry. (n.d.). This compound. [19]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [13]
-
ChemicalBook. (2022). ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE. [20]
-
MySkinRecipes. (n.d.). This compound. [6]
-
Sigma-Aldrich. (n.d.). ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACETATE.
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. This compound [myskinrecipes.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 21. ionsource.com [ionsource.com]
Application Notes and Protocols for the Use of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate in Developing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that facilitate a wide array of pharmacological activities.[1][2][3] These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are frequently rooted in the targeted inhibition of key enzymes.[4][5] This document provides detailed application notes and protocols for utilizing Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, a representative benzimidazole derivative, in the discovery and characterization of enzyme inhibitors. These guidelines are designed to furnish researchers, scientists, and drug development professionals with the necessary framework to investigate the inhibitory potential of this and similar compounds, from initial high-throughput screening to in-depth kinetic analysis.
Introduction: The Significance of Benzimidazoles in Enzyme Inhibition
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic applications.[2][3] The versatility of the benzimidazole ring, a fusion of benzene and imidazole, allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for the active sites of various enzymes.[1][4] The physicochemical properties of the benzimidazole nucleus, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to effectively bind to macromolecular targets.[1] Numerous FDA-approved drugs incorporate the benzimidazole scaffold, underscoring its clinical relevance.[1][3]
This compound is a specific derivative that serves as a valuable starting point for inhibitor development. Its structure provides a core that can be readily modified to explore structure-activity relationships (SAR) in the pursuit of potent and selective enzyme inhibitors.
Rationale for Targeting Specific Enzyme Classes with Benzimidazole Derivatives
The broad bioactivity of benzimidazoles stems from their ability to inhibit a wide range of enzymes. Based on extensive research, several enzyme classes have emerged as primary targets for benzimidazole-based inhibitors:
-
Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Benzimidazole derivatives can act as ATP-competitive inhibitors, binding to the kinase hinge region or other allosteric sites.[6][7]
-
Urease: This enzyme is pertinent in infections caused by Helicobacter pylori and other pathogens. Benzimidazole compounds have shown potent urease inhibitory activity.[8]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Certain benzimidazole derivatives have demonstrated significant inhibitory effects on these enzymes.[9][10]
-
Dipeptidyl Peptidase III (DPP III): This zinc-dependent enzyme is implicated in various pathophysiological processes, and amidino-substituted benzimidazoles have been identified as inhibitors.[11]
The selection of a target enzyme should be guided by the therapeutic area of interest. For the purpose of these protocols, we will focus on a generic kinase inhibition assay, as kinases represent a large and well-studied family of drug targets.[12]
Experimental Protocols
Preparation of this compound Stock Solution
For consistency and accuracy in screening and kinetic assays, proper preparation of the test compound is critical.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
High-Throughput Screening (HTS) for Kinase Inhibition
HTS is the initial step to identify "hits" from a compound library.[16][17] This protocol outlines a general fluorescence-based assay, a common method in HTS for enzyme inhibitors.[12][18]
Objective: To rapidly assess the inhibitory activity of this compound against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound stock solution
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Setup:
-
Test Wells: Add the diluted this compound.
-
Positive Control Wells: Add the known inhibitor.
-
Negative Control (100% activity) Wells: Add assay buffer with the same final DMSO concentration.
-
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | [Example] 15.2 |
| Positive Control | Kinase X | [Example] 0.1 |
Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
Once a compound shows activity in the HTS, kinetic studies are performed to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[19][20]
Objective: To determine the inhibition constant (Ki) and the mode of action of this compound.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound
-
Assay buffer
-
96-well microplate
-
Spectrophotometric or fluorometric microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a fixed concentration of the enzyme in the assay buffer. Prepare several dilutions of this compound.
-
Assay Setup:
-
Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a varying concentration of the substrate.
-
Include control wells without the inhibitor for each substrate concentration.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
Create a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.[21]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.[9]
-
-
Use non-linear regression analysis of the velocity data to fit to the appropriate inhibition model and determine the kinetic parameters (Vmax, Km, and Ki).[22]
-
Visualization of Experimental Workflow:
Caption: Experimental workflow for enzyme inhibitor characterization.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The data obtained from these assays are crucial for understanding the mechanism of action and for guiding the optimization of the lead compound.
Mechanism of Action:
The benzimidazole scaffold can interact with the enzyme's active site through various non-covalent interactions. For instance, in kinases, the nitrogen atoms of the imidazole ring can form hydrogen bonds with the hinge region of the ATP-binding pocket, mimicking the adenine moiety of ATP.[7] The 5,6-dimethyl groups on the benzene ring can engage in hydrophobic interactions within the active site, potentially enhancing binding affinity.
Structure-Activity Relationship (SAR) Studies:
The structure of this compound allows for systematic modifications to probe the SAR. Key positions for modification include:
-
The ester group: This can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore interactions with different residues in the active site.
-
The dimethyl groups: These can be replaced with other substituents (e.g., halogens, methoxy groups) to modulate electronic properties and steric interactions.
-
The benzimidazole core: The core itself can be substituted at other available positions to further optimize binding.
Visualization of Potential Binding Interactions:
Caption: Hypothetical interactions with an enzyme active site.
Conclusion
This compound serves as a versatile scaffold for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a systematic approach for identifying its inhibitory activity, characterizing its kinetic properties, and understanding its mechanism of action. By applying these methodologies, researchers can effectively advance the discovery of new therapeutic agents based on the privileged benzimidazole structure.
References
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.PubMed.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- High-Throughput Inhibitor Assays and Screening.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Current Achievements of Benzimidazole: A Review.Preprints.org.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.Impactfactor.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
- Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.MDPI.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- A standard operating procedure for an enzym
- Mechanistic and kinetic studies of inhibition of enzymes.PubMed.
- Benzimidazole deriv
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.PubMed.
- Enzymatic Assay of Trypsin Inhibition.Protocols.io.
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies.MDPI.
- Benzimidazole Derivatives as Kinase Inhibitors.Bentham Science Publishers.
- Examples of benzimidazole based drugs in clinical use.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.La Trobe University.
- Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase.Biochemistry.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.PMC - NIH.
- Synthesis and AChE-Inhibitory Activity of New Benzimidazole Deriv
- Enzyme kinetics and inhibition studies.Fiveable.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.Ainfo.
- Guidelines for the digestive enzymes inhibition assay.
- CAS 199189-67-8 Ethyl5,6-dimethyl-1H-benzimidazole-1-acet
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
- ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)
- Ethyl 5,6-dimethyl-1H-benzimidazole-1-acet
- Ethyl 5,6-dimethyl-1H-benzimidazole-1-acet
- A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity.PMC - PubMed Central.
- ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACET
- 1H-benzimidazole derivatives as butyrylcholinesterase inhibitors: synthesis and molecular modeling studies.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.PMC - NIH.
- Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues.Semantic Scholar.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Mode of action of benzimidazoles.PubMed.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 15. This compound [glpbio.cn]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 22. mdpi.com [mdpi.com]
Application Note & Scale-Up Protocol: Synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, a key intermediate in pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and the critical parameters for transitioning from laboratory-scale synthesis to a pilot-plant or manufacturing scale. We present a robust, two-step synthetic route, starting with the condensation of 4,5-dimethyl-1,2-phenylenediamine to form the benzimidazole core, followed by N-alkylation. Detailed protocols for both bench-scale (5-10 g) and scaled-up (0.5-1.0 kg) production are provided, emphasizing safety, efficiency, and process control.
Introduction and Rationale
This compound serves as a versatile building block for more complex active pharmaceutical ingredients (APIs). The core structure, 5,6-dimethyl-1H-benzimidazole, is analogous to the dimethylbenzimidazole moiety found in Vitamin B12.[3] The N-acetic acid ethyl ester functionality provides a reactive handle for further synthetic transformations, such as amide bond formation or hydrolysis to the corresponding carboxylic acid.
The synthetic strategy is designed for efficiency and scalability. It proceeds in two distinct, high-yielding steps:
-
Step 1: Phillips-Ladenburg Condensation. Formation of the 5,6-dimethyl-1H-benzimidazole core via the condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid. This classic method is reliable and utilizes readily available, inexpensive starting materials.[4][5]
-
Step 2: Nucleophilic N-Alkylation. Attachment of the ethyl acetate group to the imidazole nitrogen via a substitution reaction with ethyl chloroacetate. This reaction requires a base to deprotonate the benzimidazole, enhancing its nucleophilicity.[6][7]
The presence of two electron-donating methyl groups on the benzene ring of the starting diamine increases the nucleophilicity of the amino groups, which can facilitate a faster reaction rate compared to the unsubstituted 1,2-phenylenediamine.[8] This guide will detail the critical process parameters (CPPs) that must be controlled to ensure reproducibility, high yield, and purity during scale-up.
Chemical Reaction Pathway
The overall synthesis is a two-step process, as illustrated below.
Caption: Overall reaction scheme for the synthesis.
Laboratory-Scale Synthesis Protocol (5 g Scale)
This protocol establishes a baseline for yield and purity, providing a benchmark for the scale-up process.
Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (5.00 g, 36.7 mmol).[9]
-
Reaction Initiation: Slowly add 90% formic acid (15 mL) to the flask. The initial reaction is exothermic; addition should be controlled.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Quenching and Neutralization: Cool the mixture to room temperature. Slowly and carefully pour the acidic mixture into a beaker containing 100 mL of ice-cold water. Neutralize the solution by the dropwise addition of 25% ammonium hydroxide solution with constant stirring until the pH is ~7-8. This step must be performed in a fume hood as the neutralization is highly exothermic.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 30 mL), and dry under vacuum at 60 °C to a constant weight.
-
Expected Outcome: A white to off-white solid. Expected yield: 4.8 - 5.1 g (90-95%).
Step 2: Synthesis of this compound
-
Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the dried 5,6-dimethyl-1H-benzimidazole (4.00 g, 27.4 mmol), anhydrous potassium carbonate (5.67 g, 41.0 mmol), and acetone (80 mL).
-
Alkylation: Add ethyl chloroacetate (3.52 mL, 32.8 mmol) dropwise to the suspension.[10]
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. The reaction is heterogeneous, and vigorous stirring is essential. Monitor completion by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of acetone (2 x 10 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate (~20-25 mL) and add hexane (~40-50 mL) until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour. Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Expected Outcome: A white crystalline solid.[11] Expected yield: 5.4 - 5.9 g (85-92%).
Scale-Up Considerations and Process Optimization
Transitioning from a 5-gram laboratory synthesis to a 1-kilogram pilot scale requires careful consideration of several key factors that are negligible at the bench scale.
-
Heat Transfer: Exothermic reactions pose a significant risk at scale. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation less efficient. The initial condensation with formic acid and the subsequent neutralization with ammonia are highly exothermic.
-
Mitigation: Use a jacketed glass reactor with a temperature control unit. For the neutralization step, perform a "reverse quench" by adding the acidic reaction mixture slowly to a pre-chilled vessel of the ammonia solution. This ensures the bulk liquid can absorb the heat generated.
-
-
Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots," side reactions, and incomplete conversions. The N-alkylation step is a solid-liquid heterogeneous reaction, making efficient agitation critical to ensure contact between the reactants.
-
Mitigation: Employ a reactor with an overhead stirrer equipped with a pitched-blade or anchor turbine impeller to ensure suspension of the potassium carbonate. The stirrer speed (RPM) should be optimized to provide good mixing without causing excessive splashing.
-
-
Reagent Handling and Addition: Handling large volumes of corrosive formic acid and lachrymatory ethyl chloroacetate requires engineered controls.
-
Mitigation: Use a peristaltic or diaphragm pump for the controlled addition of liquid reagents through a dip tube below the surface of the reaction mixture. This prevents splashing and improves reaction control.
-
-
Work-up and Product Isolation: Filtration and extraction processes that are simple in the lab become bottlenecks at scale.
-
Mitigation: Replace laboratory glassware with appropriately sized equipment. Use a Nutsche filter-dryer for solid isolation to avoid open handling of the product. For liquid-liquid extractions (if necessary), use a jacketed reactor with a bottom outlet valve instead of a large separatory funnel.
-
-
Purification Strategy: Column chromatography is not viable for kilogram-scale purification. Recrystallization is the preferred method for industrial-scale purification of solid products.
-
Optimization: The solvent system for recrystallization (e.g., Ethyl Acetate/Hexane) must be carefully chosen based on solubility curves, safety (flash points), cost, and ease of recovery. A detailed study to determine the optimal solvent ratio and cooling profile is recommended to maximize yield and crystal quality.
-
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is intended for a 20 L jacketed glass reactor. All operations should be conducted in an area with adequate ventilation and by personnel trained in handling large-scale chemical reactions.
Caption: Step-by-step workflow for the kilogram-scale synthesis.
Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole
-
Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 4,5-dimethyl-1,2-phenylenediamine (1.00 kg, 7.34 mol).
-
Acid Addition: Set the reactor agitator to a moderate speed (e.g., 100 RPM). Slowly pump 90% formic acid (3.0 L) into the reactor over 30-45 minutes. Monitor the internal temperature and use the jacket cooling fluid to maintain the temperature below 50 °C during the addition.
-
Reaction: Once the addition is complete, heat the reactor jacket to bring the contents to a gentle reflux (~105-110 °C). Maintain reflux for 3 hours, monitoring by TLC or HPLC for completion.
-
Cooling and Quenching: Cool the reaction mixture to 20-25 °C. In a separate 50 L vessel, prepare a solution of 25% ammonium hydroxide (~5 L) and water (20 L), and chill it to 10 °C. Slowly transfer the acidic reaction mixture into the chilled ammonia solution with vigorous stirring, ensuring the temperature of the quench vessel does not exceed 30 °C.
-
Isolation: Stir the resulting slurry at 5-10 °C for 1 hour. Isolate the solid product using a Nutsche filter. Wash the cake with cold deionized water (3 x 6 L) until the filtrate is neutral.
-
Drying: Dry the intermediate product in a vacuum oven at 60-70 °C until the loss on drying (LOD) is <0.5%. Expected yield: 0.96 - 1.02 kg.
Step 2: Synthesis of this compound
-
Reactor Preparation: Charge the clean and dry 20 L reactor with the dried 5,6-dimethyl-1H-benzimidazole (0.90 kg, 6.16 mol), anhydrous powdered potassium carbonate (1.28 kg, 9.23 mol), and acetone (16 L).
-
Alkylation: Begin agitation (150-200 RPM) to create a fine slurry. Slowly add ethyl chloroacetate (0.72 L, 6.77 mol) via a pump over 1 hour. An initial exotherm may be observed; use jacket cooling to maintain the temperature below 35 °C.
-
Reaction: After the addition, heat the reactor to reflux (~56 °C) and maintain for 6-8 hours. Monitor for completion by HPLC.
-
Filtration: Cool the reaction mixture to 20-25 °C. Filter the batch through a filter press or a Nutsche filter to remove the inorganic salts. Wash the salts with acetone (2 x 2 L) to recover any entrained product.
-
Concentration: Transfer the combined filtrate to a large-scale rotary evaporator and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification (Recrystallization): Transfer the crude product to a clean reactor. Add ethyl acetate (approx. 4.5 L) and heat to 60-70 °C until fully dissolved. Slowly add hexane (approx. 9 L) while maintaining the temperature. Once addition is complete, cool the solution in a controlled manner (e.g., 10 °C/hour) to 0-5 °C. Hold at this temperature for 2-4 hours to maximize crystallization.
-
Final Isolation: Isolate the crystalline product using a Nutsche filter. Wash the cake with a cold (0 °C) mixture of 1:2 ethyl acetate/hexane (2 x 2 L). Dry the final product in a vacuum oven at 40-45 °C.
-
Expected Outcome: A white crystalline solid. Expected yield: 1.22 - 1.34 kg.
Quantitative Data Summary
| Parameter | Laboratory Scale (5 g) | Scale-Up (1 kg) | Scale Factor |
| Step 1: Intermediate Synthesis | |||
| 4,5-dimethyl-1,2-phenylenediamine | 5.00 g | 1.00 kg | 200x |
| Formic Acid (90%) | 15 mL | 3.0 L | 200x |
| Typical Yield | 4.9 g (92%) | 0.98 kg (92%) | - |
| Step 2: Final Product Synthesis | |||
| 5,6-Dimethyl-1H-benzimidazole | 4.00 g | 0.90 kg | 225x |
| Potassium Carbonate | 5.67 g | 1.28 kg | 225x |
| Ethyl Chloroacetate | 3.52 mL | 0.72 L | ~205x |
| Acetone (Solvent) | 80 mL | 16 L | 200x |
| Typical Final Yield | 5.6 g (88%) | 1.27 kg (88%) | - |
Safety and Handling
-
4,5-dimethyl-1,2-phenylenediamine: May cause skin irritation and serious eye irritation. Handle with appropriate PPE.
-
Formic Acid (90%): Highly corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.
-
Ammonium Hydroxide (25%): Corrosive. The neutralization process is highly exothermic and releases ammonia gas. Perform in a well-ventilated area.
-
Ethyl Chloroacetate: Lachrymator (causes tearing) and is toxic if inhaled or absorbed through the skin. Handle only in a fume hood with appropriate gloves and eye protection.
-
Acetone/Ethyl Acetate/Hexane: Highly flammable solvents. All scale-up operations involving these solvents must be performed in an appropriately rated area, free from ignition sources. Ensure all equipment is properly grounded.
References
- ResearchGate. (n.d.). Optimization of benzimidazole synthesis.
- Rousseaux, S., & Davi, M. (2016). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
- RSC Publishing. (2023).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Wikipedia. (n.d.). Benzimidazole.
- ResearchGate. (n.d.).
- Marinescu, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- ResearchGate. (n.d.).
- Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS.
- ResearchGate. (2023).
- BenchChem. (2025).
- RSC Publishing. (n.d.).
- Sharma, S., et al. (2024).
- Bentham Science Publishers. (2024).
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 4,5-Dimethyl-o-phenylenediamine for Researchers.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- GlpBio. (n.d.).
- PubMed Central. (n.d.).
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.
- MySkinRecipes. (n.d.).
- PubMed Central. (2024).
- Beilstein Journals. (n.d.).
- PubMed Central. (n.d.).
- PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine.
- Rane, Y.S., & Baser, K.P. (2023). Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities.
- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- Council for Innovative Research. (2014).
- PubMed Central. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
- IJRASET. (n.d.).
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jrtdd.com [jrtdd.com]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound [glpbio.cn]
Application Note: Strategic Derivatization of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate for Enhanced Biological Activity
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate represents a versatile starting material for the development of novel drug candidates. The 5,6-dimethyl substitution pattern is notably found in N-ribosyl-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12, highlighting its biological relevance.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule. We present detailed protocols for chemical modification, focusing on the N-1 acetate side chain, to generate diverse chemical libraries. The causality behind experimental choices is explained, and a workflow for subsequent biological evaluation is proposed to identify derivatives with enhanced therapeutic potential.
Introduction: The Benzimidazole Scaffold
Benzimidazoles, bicyclic compounds composed of fused benzene and imidazole rings, are of significant interest due to their diverse pharmacological profiles.[2][3] The acidic N-H proton and the basic pyridinic nitrogen of the imidazole ring allow for multiple points of interaction with biological targets. Structure-activity relationship (SAR) studies consistently demonstrate that substitutions at the N-1, C-2, C-5, and C-6 positions can dramatically influence the biological activity of the benzimidazole core.[5][6]
Our starting scaffold, this compound, offers three primary points for chemical diversification to explore new chemical space and optimize biological activity.
Figure 1: Key points for chemical derivatization on the this compound scaffold.
This guide primarily focuses on the most direct and versatile strategy: modification of the N-1 acetate side chain . This approach allows for the rapid generation of a large library of amide derivatives, a chemical transformation renowned for its ability to modulate pharmacokinetic and pharmacodynamic properties.
Rationale for Side Chain Modification: The Power of the Amide Bond
The conversion of the ethyl ester on the N-1 side chain into a diverse array of amides is a cornerstone strategy in medicinal chemistry for several reasons:
-
Increased Hydrogen Bonding Capacity: Amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows for new, potentially high-affinity interactions with protein targets that were not possible with the parent ester.
-
Modulation of Physicochemical Properties: By introducing different amine fragments, researchers can systematically tune properties like lipophilicity (LogP), polar surface area (PSA), solubility, and metabolic stability.
-
Vectorial Orientation: The amide bond introduces a degree of rigidity and a defined geometry, which can orient appended substituents into specific binding pockets of a target enzyme or receptor.
-
Vast Chemical Diversity: The commercial availability of tens of thousands of primary and secondary amines provides a nearly limitless pool of building blocks for creating a structurally diverse library of compounds.
The first and most critical step in this strategy is the hydrolysis of the stable ethyl ester to its corresponding carboxylic acid, a more versatile chemical intermediate.
Synthetic Strategies & Protocols
Strategy 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is efficiently achieved via saponification (alkaline hydrolysis). This method is preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving the equilibrium towards the product and typically resulting in higher yields and simpler purification.[7][8] The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
Protocol 1: Synthesis of (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic Acid
-
Materials:
-
This compound
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like THF or ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0-3.0 eq, e.g., 2M solution) to the flask.
-
Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 1M HCl dropwise while stirring. The target carboxylic acid will precipitate out of the solution as the pH drops to ~4-5.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid as a solid.
-
-
Troubleshooting & Optimization:
-
If the product does not precipitate upon acidification, it may be more soluble. In this case, extract the acidified aqueous layer with a suitable organic solvent like Ethyl Acetate (3x volumes). Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
LiOH in a THF/water mixture at room temperature can be a milder alternative to NaOH at reflux, potentially preventing degradation of sensitive substrates.
-
Strategy 2: Amide Library Synthesis
With the carboxylic acid in hand, a library of amides can be synthesized using standard peptide coupling reagents. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for promoting amide bond formation with minimal side reactions and racemization (if chiral amines are used).[9]
Figure 2: Workflow for the synthesis of an amide library from the starting ethyl ester.
Protocol 2: General Procedure for Amide Synthesis via HBTU Coupling
-
Materials:
-
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 20 mL per gram of acid).
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature. This "pre-activation" step forms the active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to obtain the pure amide derivative.
-
-
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
Biological Evaluation Strategy
Once a library of derivatives has been synthesized and characterized, a systematic biological evaluation is necessary to identify compounds with enhanced activity.
Figure 3: A generalized workflow for the biological evaluation and screening of newly synthesized derivatives.
-
Primary Screening: Initially, all synthesized compounds are screened at a single, relatively high concentration (e.g., 10-50 µM) in a relevant biological assay. The goal is to rapidly identify "hits" that exhibit any level of desired activity.
-
Dose-Response Analysis: Compounds identified as hits in the primary screen are then subjected to dose-response assays. This involves testing the compound at multiple concentrations to determine its potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Structure-Activity Relationship (SAR) Analysis: The potency data from the dose-response assays are compiled and analyzed in conjunction with the chemical structures of the derivatives. This critical step helps to identify which chemical modifications lead to increased or decreased activity, guiding the design of the next generation of compounds.
Data Presentation Example
Quantitative data from synthesis and biological screening should be organized into a clear, tabular format to facilitate SAR analysis.
| Compound ID | R¹ | R² | Amine Used | Yield (%) | Purity (%) | IC₅₀ (µM) [Target X] |
| Parent Ester | - | - | N/A | - | >98 | >100 |
| Parent Acid | - | - | N/A | 92 | >98 | 85.4 |
| BZ-A-001 | H | Benzyl | Benzylamine | 78 | >99 | 12.7 |
| BZ-A-002 | H | 4-Fluorobenzyl | 4-Fluorobenzylamine | 81 | >99 | 5.2 |
| BZ-A-003 | H | Cyclohexyl | Cyclohexylamine | 85 | >98 | 25.1 |
| BZ-A-004 | -(CH₂)₂-O-(CH₂)₂- | Morpholine | 65 | >99 | 9.8 |
Table 1: Hypothetical data for a synthesized library of amide derivatives. Purity determined by LC-MS. IC₅₀ values determined against a hypothetical biological target.
Conclusion
This compound is an excellent starting point for medicinal chemistry campaigns. The protocols detailed herein provide a robust and efficient pathway for converting the N-1 side chain ester into a diverse library of amide derivatives. This strategy, grounded in established principles of medicinal chemistry, allows for the systematic exploration of structure-activity relationships. By coupling these synthetic protocols with a logical biological evaluation workflow, researchers can effectively identify novel benzimidazole derivatives with enhanced activity, paving the way for the development of next-generation therapeutic agents.
References
-
Al-Ostoot, F. H., et al. (2021). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-inflammatory activities. Journal of Molecular Structure, 1244, 130953. Available at: [Link]
-
Khatun, N., et al. (2016). A sustainable approach for N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. RSC Advances, 6(81), 77894-77902. Available at: [Link]
-
ACS Omega (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Publications. Available at: [Link]
-
ResearchGate (n.d.). N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2015). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Organic & Biomolecular Chemistry, 13(10), 2948-2953. Available at: [Link]
-
Salam, M. A., et al. (2021). Synthesis, characterization and biological activities study of metal complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II) and Hg(II). Results in Chemistry, 3, 100188. Available at: [Link]
-
Gnanavel, S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Available at: [Link]
-
ResearchGate (n.d.). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Vlaicu, I. D., et al. (2013). Thermal stability of new biologic active copper(II) complexes with 5,6-dimethylbenzimidazole. Journal of Thermal Analysis and Calorimetry, 112, 855-862. Available at: [Link]
-
Gnanavel, S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]
-
Al-Wasidi, A. S., et al. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Egypt. J. Chem., 64(5), 2631-2646. Available at: [Link]
-
Kumar, R., et al. (2019). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
-
Yadav, G., & Ganguly, S. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. Available at: [Link]
-
ResearchGate (2023). A review of Benzimidazole derivatives' potential activities. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
Odame, F., et al. (2017). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. Available at: [Link]
-
El-Shehry, M. F., et al. (2011). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry, 8(2), 748-752. Available at: [Link]
-
González-de-Castro, A., & Williams, J. (2017). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 15(46), 9845-9852. Available at: [Link]
-
Martínez, R., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 2531-2539. Available at: [Link]
-
Nguyen, T. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(50), 35081-35114. Available at: [Link]
-
Hamzah, A. S., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 999-1015. Available at: [Link]
-
Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies, 3(5), 623-644. Available at: [Link]
-
Clark, J. (2015). hydrolysis of esters. Chemguide. Available at: [Link]
-
LibreTexts Chemistry (2023). The Hydrolysis of Esters. Available at: [Link]
-
de Abreu, M. B., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1367. Available at: [Link]
-
ResearchGate (n.d.). Synthesis protocol of benzimidazole derivative 5. ResearchGate. Available at: [Link]
-
Nguyen, T. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. Available at: [Link]
-
Al-Mamun, M. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available at: [Link]
-
Wang, Y. G., et al. (2015). Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. Archiv der Pharmazie, 348(5), 340-349. Available at: [Link]
-
Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific reports, 12(1), 1-14. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds: A Guide for the Modern Chemist
Introduction: The Enduring Importance of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the bedrock of modern medicinal chemistry and materials science.[1] Their prevalence is remarkable; over half of all approved small-molecule drugs feature at least one heterocyclic ring, a testament to their ability to confer specific physicochemical properties and engage in precise interactions with biological targets.[2][3] These scaffolds are not only central to pharmaceuticals—addressing diseases from cancer to central nervous system (CNS) disorders—but are also integral components of natural products, agrochemicals, and organic electronics.[1][2][4]
The ever-increasing demand for novel molecules with tailored functions necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also versatile and sustainable.[5][6] Traditional methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, limited scope, and poor atom economy.[7][8] This guide moves beyond classical approaches to focus on modern, innovative strategies that have revolutionized the synthesis of heterocyclic compounds.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and practical, field-proven protocols for several cutting-edge synthetic strategies, including Multicomponent Reactions (MCRs), C-H Activation, Photoredox Catalysis, and enabling technologies like microwave-assisted synthesis. The objective is to explain the causality behind experimental choices, empowering chemists to not just follow a recipe, but to understand, adapt, and innovate in their own research endeavors.[9]
Modern Synthetic Strategies for Heterocycle Construction
The modern synthetic chemist's toolkit is equipped with powerful strategies that allow for the rapid and efficient construction of complex heterocyclic architectures. These methods prioritize atom economy, functional group tolerance, and the ability to generate molecular diversity from simple precursors.
Multicomponent Reactions (MCRs): Efficiency and Diversity in One Pot
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[10] This strategy is a cornerstone of green chemistry and diversity-oriented synthesis.
Causality and Expertise: The power of MCRs lies in their efficiency. By combining multiple bond-forming events into a single pot, they eliminate the need for isolating and purifying intermediates, which drastically reduces solvent waste, energy consumption, and manual labor.[10] From a drug discovery perspective, MCRs are invaluable for rapidly generating libraries of structurally diverse compounds from a set of common building blocks.[11][12] Well-known MCRs for heterocycle synthesis include the Biginelli, Hantzsch, Ugi, and Passerini reactions.[1][12] The sequencing of MCRs with subsequent cyclization reactions is a particularly powerful stratagem for rapidly accessing diverse and complex heterocyclic scaffolds.[11]
Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-H Functionalization.
Photoredox Catalysis: Harnessing Light for Novel Transformations
Visible-light photoredox catalysis has become a transformative tool for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. [13][14]This methodology uses a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates. [15] Causality and Expertise: The key advantage of photoredox catalysis is its ability to generate radical ions or neutral radicals from closed-shell precursors without harsh reagents or high temperatures. [13][15]This opens up unique reaction pathways that are often complementary to traditional two-electron (polar) chemistry. [15]For heterocycle synthesis, this approach is particularly useful for radical cascade reactions, where a single initiation event triggers a series of bond-forming steps to rapidly build molecular complexity. [16]The mild conditions ensure high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. [13]
Caption: General Scheme for Oxidative and Reductive Photoredox Catalytic Cycles.
Enabling Technologies: Accelerating Discovery
Microwave irradiation has emerged as a powerful technology for accelerating chemical reactions. [17]Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Causality and Expertise: The primary benefit of MAOS is a dramatic reduction in reaction times—from hours or days to mere minutes. [17][18]This rapid heating can also lead to higher yields, improved product purities, and access to chemical space that is unattainable with conventional heating. [19][20]For heterocyclic synthesis, especially in the context of MCRs, microwave heating can overcome activation barriers efficiently, making it a go-to tool for high-throughput synthesis and library generation in drug discovery. [17][19]
Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch flask. [21]Reagents are pumped and mixed together, and the product is collected continuously at the outlet.
Causality and Expertise: This platform offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced reproducibility and scalability. [22]The high surface-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling the safe use of highly exothermic reactions or superheated solvents. [21][22]Flow chemistry is particularly advantageous for telescoping multiple synthetic steps together, minimizing manual handling and purification, and for safely handling hazardous reagents or intermediates. [23][24]
Application Protocols
The following protocols are designed to be self-validating and provide a clear rationale for key steps. They represent common applications of the modern strategies discussed above.
Protocol 1: Microwave-Assisted Three-Component Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
This protocol describes the synthesis of a substituted dihydropyrimidinone, a heterocyclic core found in numerous biologically active compounds, via a microwave-assisted Biginelli reaction. The use of microwave irradiation dramatically accelerates this classic MCR. [17][19] Rationale: The one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a highly efficient method for constructing the dihydropyrimidinone core. Microwave heating provides the necessary energy to drive the multiple condensation and cyclization steps rapidly and in high yield, often with minimal catalyst. [17] Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol |
|---|---|---|---|---|
| Benzaldehyde | C₇H₆O | 106.12 | 106 mg | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 130 mg | 1.0 |
| Urea | CH₄N₂O | 60.06 | 90 mg | 1.5 |
| Ethanol | C₂H₅OH | 46.07 | 2 mL | - |
| Catalytic HCl | - | - | 2 drops | - |
Step-by-Step Protocol:
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: To the vial, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Solvent & Catalyst: Add 2 mL of ethanol and 2 drops of concentrated hydrochloric acid. The acid catalyzes the initial condensation steps.
-
Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 120 °C for 10 minutes. The temperature is monitored by an internal IR sensor to ensure consistent conditions.
-
Cooling & Workup: After the irradiation is complete, cool the vial to room temperature using a compressed air stream.
-
Isolation: Upon cooling, a precipitate will likely have formed. Cool the mixture further in an ice bath for 15 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Caption: General Workflow for a Microwave-Assisted Synthesis Protocol.
Protocol 2: Palladium-Catalyzed C-H Arylation for the Synthesis of a 2-Arylindole
This protocol details the direct C-2 arylation of an N-protected indole using a palladium catalyst. This C-H activation approach avoids the need for pre-halogenation of the indole. [25][26] Rationale: The C-2 position of the indole nucleus is electron-rich and can be activated by a palladium catalyst. A directing group on the indole nitrogen (e.g., pivaloyl) can facilitate the C-H activation step. The use of a copper co-catalyst and an oxidant regenerates the active Pd(II) species, allowing the catalytic cycle to proceed.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol |
|---|---|---|---|---|
| N-Pivaloylindole | C₁₃H₁₅NO | 201.26 | 201 mg | 1.0 |
| Iodobenzene | C₆H₅I | 204.01 | 306 mg | 1.5 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.5 | 11.2 mg | 0.05 |
| Cu(OAc)₂ | C₄H₆CuO₄ | 181.63 | 363 mg | 2.0 |
| K₂CO₃ | K₂CO₃ | 138.21 | 415 mg | 3.0 |
| DMF (anhydrous) | C₃H₇NO | 73.09 | 5 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere: Add all solid reagents—N-pivaloylindole (1.0 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 mmol), and K₂CO₃ (3.0 mmol)—to an oven-dried Schlenk tube equipped with a stir bar.
-
Degassing: Seal the tube, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere. This is critical as the Pd(0) species in the catalytic cycle can be sensitive to oxygen.
-
Solvent/Reagent Addition: Add anhydrous DMF (5 mL) and iodobenzene (1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified 2-arylindole by NMR and mass spectrometry.
Data Interpretation and Troubleshooting
| Protocol | Expected Outcome | Key Characterization Signals | Common Troubleshooting |
| 1. Biginelli Reaction | A crystalline, high-melting solid. Yields typically >80%. | ¹H NMR: Characteristic signals for the NH protons, a singlet for the C4-H, and signals for the ester and aromatic groups. | Low Yield: Ensure the microwave temperature is reached and maintained. Check the quality of the aldehyde; it may need to be freshly distilled. No Reaction: Verify that the acid catalyst was added. |
| 2. C-H Arylation | An oil or solid, depending on the aryl group. Yields can be variable (50-90%). | ¹H NMR: Appearance of new aromatic signals corresponding to the introduced aryl group and disappearance of the C2-H proton of the indole. MS: Correct molecular ion peak for the coupled product. | Low Yield/Decomposition: Ensure the reaction is run under a strictly inert atmosphere. Use high-purity, anhydrous solvent. The directing group on the nitrogen is crucial for reactivity. |
Conclusion and Future Outlook
The synthetic strategies outlined in this guide—multicomponent reactions, C-H activation, and photoredox catalysis, further enhanced by technologies like microwave and flow synthesis—represent a significant leap forward in our ability to construct novel heterocyclic compounds. [5][9]They offer unparalleled efficiency, control, and versatility, enabling chemists to access complex molecular architectures with greater ease and sustainability than ever before. [7]As the demand for sophisticated molecules in medicine and materials continues to grow, these modern methods will be indispensable. The future of heterocycle synthesis will likely involve even greater integration of these techniques with automation, machine learning for reaction prediction, and biocatalysis, further expanding the frontiers of chemical innovation. [1]
References
- Role of Heterocycles in Drug Discovery: An Overview. Vertex AI Search.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
- Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis.
- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers (RSC Publishing).
- Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds.
- Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles. Neuroquantology.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library.
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C
- Modern Str
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Form
- Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfur
- Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. Bentham Science.
- Role of Heterocycles in Drug Discovery: An Overview.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv
- Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. Wiley.
- Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applic
- Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
- Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox C
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applications.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionaliz
- Photoredox Catalysis: Construction of Polyheterocycles via Alkoxycarbonylation/Addition/Cyclization Sequence.
- Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
- Full article: Solid-phase synthesis of sulfur containing heterocycles. Taylor & Francis Online.
- (PDF) Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids.
- (PDF) Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction.
- Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Multicomponent Reactions for the Synthesis of Heterocycles. Scilit.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionaliz
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- Recent advances in the synthesis and functional applications of heterocyclic compounds: Emerging strategies and multidisciplinary perspectives.
- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- (PDF) Modern Strategies for Heterocycle Synthesis.
- A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds. cr subscription agency.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH.
Sources
- 1. jetir.org [jetir.org]
- 2. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 19. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 22. mdpi.com [mdpi.com]
- 23. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ProQuest [proquest.com]
- 24. researchgate.net [researchgate.net]
- 25. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
optimizing reaction conditions for Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important benzimidazole derivative. As a key intermediate in various research applications, optimizing its synthesis is crucial for achieving high purity and yield.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of the reaction. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure the integrity of your results.
I. Synthetic Strategy: A Two-Step Approach
The most reliable and common synthesis of this compound is a two-step process. First, the benzimidazole core is constructed via the condensation of a diamine and a carboxylic acid (or its equivalent). Second, the ethyl acetate moiety is installed via N-alkylation.
Caption: Overall workflow for the synthesis of the target compound.
II. Troubleshooting & FAQs: Step 1 - Synthesis of 5,6-dimethyl-1H-benzimidazole
This initial cyclization is critical for the purity of your final product. Issues at this stage will cascade and complicate downstream steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 5,6-dimethyl-1H-benzimidazole core? A1: The Phillips-Ladenburg reaction is the most prevalent and robust method. It involves the condensation of an o-phenylenediamine (in this case, 4,5-dimethyl-1,2-phenylenediamine) with a carboxylic acid or its derivative.[1] For synthesizing the unsubstituted C2 position of the benzimidazole ring, formic acid is an excellent and readily available C1 source. Alternative methods may utilize aldehydes (Weidenhagen reaction), but this can sometimes lead to 1,2-disubstituted byproducts if not carefully controlled.[1][2]
Q2: My reaction yield for the core synthesis is low. What are the first parameters I should investigate? A2: Low yields often trace back to three key areas:
-
Reagent Purity: The 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation, which can result in dark, tarry impurities that inhibit the reaction and complicate purification.[2] Ensure you are using high-purity starting material or consider purifying it before use.
-
Reaction Conditions: The condensation typically requires heat to drive the cyclization and removal of water. Refluxing in an acidic medium (like formic acid itself or with a catalyst like p-TsOH) is common.[1][3] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Work-up Procedure: After the reaction, the product is often precipitated by neutralizing the acidic reaction mixture with a base (e.g., ammonia or sodium hydroxide). Careful pH control is necessary to ensure complete precipitation of the benzimidazole without forming soluble salts.
Q3: My isolated 5,6-dimethyl-1H-benzimidazole is highly colored. How can I fix this? A3: The dark color is almost certainly due to oxidation of the diamine starting material.[2] While running the reaction under an inert atmosphere (nitrogen or argon) can help, it is often not strictly necessary. The most effective solution is a purification step. You can often remove colored impurities by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[2]
Troubleshooting Guide: Step 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls (TLC shows unreacted diamine) | 1. Insufficient temperature. 2. Inadequate acid catalysis. 3. Water not being effectively removed. | 1. Ensure the reaction is maintained at a vigorous reflux. 2. If using a co-catalyst like p-TsOH, ensure it is added in the correct amount (typically 5-10 mol%). 3. For reactions in solvents other than formic acid, consider using a Dean-Stark trap to remove water azeotropically. |
| Formation of Tarry Byproducts | Oxidation of 4,5-dimethyl-1,2-phenylenediamine. | 1. Use fresh, high-purity diamine. 2. Consider running the reaction under an inert (N₂) atmosphere. 3. Avoid unnecessarily long reaction times. Monitor progress by TLC.[2] |
| Difficulty in Product Isolation | Incorrect pH during work-up neutralization. | 1. Slowly add a base (e.g., 10% NaOH or NH₄OH) to the cooled reaction mixture while monitoring the pH. 2. The benzimidazole will precipitate near its isoelectric point (typically pH 7-8). Adding too much base can redissolve it as a salt. |
III. Troubleshooting & FAQs: Step 2 - N-Alkylation
This step involves the formation of a C-N bond at the N1 position of the benzimidazole ring. Careful control of the base, solvent, and alkylating agent is paramount.
Frequently Asked Questions (FAQs)
Q1: Which base and solvent are best for the N-alkylation of 5,6-dimethyl-1H-benzimidazole? A1: The goal is to deprotonate the N-H of the benzimidazole to form the benzimidazolide anion, a potent nucleophile.
-
Bases: A moderately strong base is required. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, as they are easy to handle.[4] For faster reactions or less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and careful handling.[4][5]
-
Solvents: Polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone work well. They effectively solvate the cation of the base without interfering with the nucleophilicity of the anion.[5] Using protic solvents like ethanol is generally not recommended as they can be deprotonated by the base and quench the benzimidazolide anion.[5]
Q2: What is the best alkylating agent? Ethyl bromoacetate or ethyl chloroacetate? A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This often allows for milder reaction conditions (lower temperature or shorter time). However, ethyl chloroacetate is less expensive and can be just as effective, though it may require slightly more forcing conditions (e.g., heating or the use of a catalyst like potassium iodide).
Q3: I see two possible nitrogen atoms for alkylation on the ring. Do I need to worry about forming a mixture of isomers? A3: This is an excellent question that highlights a common challenge in benzimidazole chemistry.[5] However, for 5,6-dimethyl-1H-benzimidazole, the molecule is symmetrical with respect to the two nitrogen atoms. Therefore, alkylation at either N1 or N3 results in the exact same product, this compound. You do not need to worry about regioselectivity in this specific case.
Q4: Is there a risk of over-alkylation? A4: Yes. After the initial N-alkylation, the second nitrogen atom can be alkylated to form a positively charged 1,3-disubstituted benzimidazolium salt (a quaternary salt).[5] This is a common side reaction, especially if an excess of the alkylating agent is used or if the reaction is run at high temperatures for too long.[5] To minimize this, use a controlled stoichiometry of the alkylating agent, typically 1.05 to 1.2 equivalents.
Troubleshooting Guide: Step 2
Caption: Decision tree for troubleshooting the N-alkylation step.
IV. Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).
-
Reaction Initiation: Add formic acid (90%, ~5-10 volumes) to the flask. The mixture may warm slightly.
-
Cyclization: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in Dichloromethane). The starting diamine should be consumed, and a new, more polar spot corresponding to the benzimidazole product should appear.
-
Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding aqueous ammonia (~25%) or 10M NaOH until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Purification (if necessary): If the product is highly colored, recrystallize from an ethanol/water mixture, potentially with an activated carbon treatment.
Protocol 2: Synthesis of this compound
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5,6-dimethyl-1H-benzimidazole (1.0 eq) and anhydrous DMF or acetone (~10 volumes).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the suspension.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane). The starting benzimidazole spot should disappear, and a new, less polar product spot should form.
-
Work-up: Pour the reaction mixture into ice water. The product may precipitate as a solid or separate as an oil.
-
Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][7]
V. References
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
-
Patil, S. A., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
-
Di Mola, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751.
-
ResearchGate. (n.d.). Optimization of the reaction conditions.
-
Al-Masoudi, N. A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34059-34072.
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
-
BenchChem Technical Support. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem.
-
Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
-
BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole. BenchChem.
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole.
-
European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition.
-
Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles.
-
ResearchGate. (n.d.). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Royal Society of Chemistry. (2021). Recent achievements in the synthesis of benzimidazole derivatives.
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
PubMed Central. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity.
-
PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
Technical Support Center: Purification of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate
Welcome to the technical support center for the purification of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate. This guide is designed for researchers, scientists, and professionals in drug development. While specific literature on the purification of this exact molecule is sparse, the principles governing the purification of benzimidazole derivatives are well-established. This guide synthesizes these principles to provide robust troubleshooting strategies and detailed protocols.
Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will explore common challenges and their solutions, supported by authoritative references.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of benzimidazole derivatives, tailored to the structural features of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate.
Q1: My crude product is a dark brown or black solid. What causes this discoloration and how can I remove it?
A1: Dark coloration in crude products of benzimidazole synthesis is typically due to the formation of oxidized, highly conjugated impurities. This can be catalyzed by trace metals or exposure to atmospheric oxygen, especially at elevated temperatures during the reaction or work-up.[1]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, add 1-5% activated charcoal by weight relative to your crude product to the hot, dissolved solution. The charcoal has a high surface area that effectively adsorbs many colored impurities.[1] Be aware that excessive use of charcoal can lead to a reduction in the yield of your desired product due to non-specific adsorption.
-
Inert Atmosphere: When possible, conduct your reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
-
Reducing Agent Wash: In some cases, washing the crude product with a dilute solution of a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite during the work-up can help reduce some of the oxidized impurities back to less colored forms.
Q2: I'm getting a low yield after purification. What are the common causes and how can I improve recovery?
A2: Low recovery is a frequent challenge and can stem from several factors during either recrystallization or chromatography.
For Recrystallization:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve your compound completely when hot but poorly when cold. If your product has significant solubility in the cold solvent, you will lose a substantial amount in the mother liquor.[2]
-
Excessive Solvent: Using too much solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[2]
-
Premature Crystallization: If using hot filtration to remove impurities (like charcoal), crystallization in the funnel can lead to significant loss. Ensure your filtration apparatus is pre-heated.
For Column Chromatography:
-
Irreversible Adsorption: The basic nitrogen atom in the benzimidazole ring can interact strongly with the acidic silica gel, leading to irreversible adsorption and tailing.[3]
-
Compound Degradation: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.
Solutions:
-
Optimize Recrystallization Solvent: Perform small-scale solvent screening to find the ideal system. Common choices include ethanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexane.[2][4]
-
Minimize Solvent Volume: In recrystallization, use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Modify Chromatography Mobile Phase: To prevent strong adsorption on silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This neutralizes the acidic sites on the silica gel, improving peak shape and recovery.[3]
Q3: How do I choose between recrystallization and column chromatography for my product?
A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. Larger scale purifications (>5g). | Fast, economical, scalable. | Ineffective for impurities with similar solubility. Can lead to low recovery if not optimized.[1] |
| Column Chromatography | Separating complex mixtures, isomers, or impurities with similar polarity and solubility. Achieving very high purity. | High resolving power, versatile. | More time-consuming, requires more solvent, can be less economical on a large scale.[1][5][6] |
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" happens when the compound comes out of the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point.[1]
Troubleshooting Steps:
-
Add More Solvent: The concentration of your product might be too high. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[1]
-
Lower the Solution's Boiling Point: If using a mixed solvent system, try adjusting the ratio to favor the lower-boiling point solvent.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is recommended when you have a crude product that is at least 85-90% pure and you need to remove minor impurities.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate in various solvents. Good starting points for benzimidazoles are ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane.[2][4] The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-5% w/w) of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.[1]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the charcoal. This step is crucial to prevent your product from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This is the preferred method for separating complex mixtures or when high purity is essential.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good starting eluent for benzimidazole derivatives is a mixture of ethyl acetate and hexane or dichloromethane and ethyl acetate.[4][5][6] Aim for an Rf value of ~0.3 for your product.
-
Adsorbent Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: Pour the slurry into a chromatography column. Allow the silica to settle, ensuring a uniform bed without air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, create a dry load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For example, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator to yield the purified Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate.
Visual Workflows and Troubleshooting
General Purification Workflow
Caption: General workflow for the purification of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.[3]
References
- The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis.
- Hossain, M. A., et al. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- Gomes, P. A. C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction: The Challenge of Purity in Benzimidazole Synthesis
Benzimidazole and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] The two most classical and widely employed methods for their synthesis are the Phillips-Ladenburg reaction (condensation of an o-phenylenediamine with a carboxylic acid) and the Weidenhagen reaction (condensation of an o-phenylenediamine with an aldehyde).[2][3][4] While seemingly straightforward, these reactions are often plagued by the formation of unwanted byproducts, complicating purification and reducing overall yield. This guide provides practical, experience-based solutions to these common problems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Issue 1: My final product is persistently colored (yellow/brown), even after initial purification.
Question: I've synthesized a benzimidazole derivative, but the isolated product is yellow or brown. Standard recrystallization isn't removing the color. What's causing this, and how can I obtain a pure, white product?
Answer: Persistent color in benzimidazole products is a frequent issue, typically arising from oxidation of the o-phenylenediamine starting material or intermediates during the reaction.[5][6] Here’s a systematic approach to tackle this:
Probable Causes & Solutions:
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to air oxidation, which can introduce colored impurities from the outset.
-
Oxidation During Reaction: The reaction conditions themselves can promote the formation of highly conjugated, colored byproducts.
-
Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount (typically 1-2% w/w) of activated carbon (charcoal) to the hot solution.[8][9] The charcoal will adsorb the colored impurities. Allow it to digest for 5-15 minutes before performing a hot filtration to remove the carbon.[5] Be cautious not to add an excess, as it can also adsorb your desired product.[5]
-
Solution 2: Chemical Decolorization. For stubborn colors, a more aggressive chemical treatment can be employed. After dissolving the crude product in boiling water, a dilute solution of potassium permanganate can be added dropwise until a faint pink color persists. The colored impurities are oxidized. Then, solid sodium bisulfite is added until the solution becomes clear to destroy the excess permanganate and manganese dioxide formed.[5][6] The product is then allowed to recrystallize upon cooling.
-
Experimental Protocol: Decolorization with Activated Carbon
-
Transfer the colored crude benzimidazole product to an appropriately sized flask.
-
Add the chosen recrystallization solvent (e.g., water for basic benzimidazole) and heat the mixture to boiling to fully dissolve the product.[8][9]
-
Once dissolved, remove the flask from the heat source and cautiously add 1-2 g of activated carbon per 50 g of crude product.
-
Gently swirl the mixture and heat it again at the boiling point for 10-15 minutes.
-
Preheat a Buchner funnel and filter flask to prevent premature crystallization.
-
Rapidly filter the hot solution through the preheated funnel to remove the activated carbon.[8]
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals by filtration.
Issue 2: My reaction yields a mixture of 1,2-disubstituted and 2-substituted benzimidazoles.
Question: I'm performing a condensation with an aldehyde, intending to synthesize a 2-substituted benzimidazole, but I'm getting a significant amount of the N-alkylated (1,2-disubstituted) byproduct. How can I improve the selectivity for the 2-substituted product?
Answer: This is a classic selectivity problem in benzimidazole synthesis, particularly when using aldehydes.[10] The initially formed 2-substituted benzimidazole can react further with another molecule of the aldehyde, leading to the 1,2-disubstituted product. The key to controlling this is to manage the reaction conditions carefully.
Causality and Strategic Adjustments:
-
Reaction Mechanism: The formation of the 1,2-disubstituted product often involves the initial 2-substituted benzimidazole acting as a nucleophile, attacking another aldehyde molecule, followed by a reduction or rearrangement step.
-
Controlling Factors: The choice of catalyst, solvent, and the electronic nature of the aldehyde are critical in directing the reaction pathway.[10]
Troubleshooting Steps:
-
Catalyst Choice: The catalyst can dramatically influence the selectivity.
-
Mild Acidic Catalysts: Simple Brønsted acids or ammonium chloride often favor the formation of 2-substituted benzimidazoles.[11]
-
Lewis Acids: Certain Lewis acids, like Erbium(III) triflate (Er(OTf)₃), have been reported to selectively yield 1,2-disubstituted products, especially with electron-rich aldehydes.[10] Therefore, avoiding such catalysts would be beneficial if the 2-substituted product is desired.
-
-
Solvent Optimization: The solvent plays a crucial role in reaction kinetics and selectivity.
-
Stoichiometry and Reaction Time:
-
Control Reactant Ratios: Use a strict 1:1 molar ratio of o-phenylenediamine to the aldehyde. An excess of the aldehyde will drive the reaction towards the 1,2-disubstituted product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[10][11] Stop the reaction as soon as the starting o-phenylenediamine is consumed to prevent the subsequent N-alkylation.
-
Logical Flow for Troubleshooting Selectivity:
Caption: Troubleshooting workflow for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of byproducts in a Phillips-Ladenburg synthesis (using a carboxylic acid)?
A1: The Phillips-Ladenburg reaction is generally cleaner than the Weidenhagen reaction. However, byproducts can still form:
-
Unreacted Starting Materials: Incomplete reaction is a common issue, especially with less reactive aromatic carboxylic acids. This often requires higher temperatures (180-250 °C) and sometimes sealed reaction vessels.[3][4]
-
Mono- and Di-acylated o-phenylenediamine: These are intermediates that may not have fully cyclized. Their presence suggests the dehydration/cyclization step is incomplete. Driving the reaction with stronger acids (like polyphosphoric acid) or higher temperatures can help, but may also lead to degradation.
-
Decarboxylation Products: If the carboxylic acid used is unstable at high temperatures, it may decarboxylate, leading to a different 2-substituted benzimidazole or no reaction.
Q2: How can I minimize the formation of intractable precipitates or emulsions during workup?
A2: The formation of gelatinous precipitates or stubborn emulsions during aqueous workup can lead to significant product loss.[5] This often occurs when using high-boiling point, polar aprotic solvents like DMF or DMSO.
-
Minimize Solvent Volume: Use the minimum amount of reaction solvent necessary.
-
Solvent Swap: Before workup, if possible, remove the high-boiling point solvent under reduced pressure and replace it with a more manageable solvent like ethyl acetate or dichloromethane for the extraction.
-
Salting Out: Add brine (saturated NaCl solution) during the aqueous extraction. This increases the polarity of the aqueous phase and can help break emulsions by reducing the solubility of organic components in the aqueous layer.
Q3: Are there "greener" methods to synthesize benzimidazoles that inherently produce fewer byproducts?
A3: Yes, the field of green chemistry has made significant strides in developing more efficient and cleaner synthetic routes for benzimidazoles.[13] These methods often lead to higher yields and purity by avoiding harsh conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often increases yields, minimizing the time for side reactions to occur.[7][13]
-
Solvent-Free Reactions: Performing the condensation under solvent-free conditions, sometimes by grinding the reactants together with a solid catalyst, can be highly efficient and eliminates solvent-related impurities.[14][15]
-
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, though this is a less common approach for general benzimidazole synthesis.[13]
Data Summary: Impact of Reaction Conditions on Yield
The table below summarizes typical outcomes based on reaction conditions, illustrating the importance of optimization.
| Synthesis Method | Catalyst | Conditions | Typical Yield | Common Byproducts | Reference |
| Weidenhagen | None | Ethanol, 16h, RT | 60% | Low conversion, potential for oxidation | [12] |
| Weidenhagen | NH₄Cl | Ethanol, 2h, 80°C | Good | 1,2-disubstituted products (if aldehyde is in excess) | |
| Weidenhagen | Engineered MgO@DFNS | Ethanol, 25 min, RT | 98% | Minimal | [12] |
| Phillips-Ladenburg | 4N HCl | High Temp (100°C+) | 83-85% | Colored impurities, unreacted starting materials | [6] |
Q4: My benzimidazole derivative appears unstable on a silica gel column. What are my purification alternatives?
A4: Some benzimidazole derivatives can degrade on acidic silica gel.[5] If you observe streaking on TLC plates or low recovery from column chromatography, consider these alternatives:
-
Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (e.g., 1% in the eluent) before packing the column. This can prevent the degradation of acid-sensitive compounds.[5]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase chromatography (C18) if your compound is sufficiently nonpolar.
-
Sublimation: For thermally stable, non-volatile compounds, vacuum sublimation can be an excellent, solvent-free purification method that yields very pure crystalline material.[16]
-
Recrystallization: Do not underestimate the power of a well-optimized recrystallization. A systematic solvent screen can often identify a solvent system that provides excellent purity without the need for chromatography.[5]
Reaction Pathway Visualization: Byproduct Formation in Weidenhagen Synthesis
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. ijcrt.org [ijcrt.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 15. eprajournals.com [eprajournals.com]
- 16. apps.dtic.mil [apps.dtic.mil]
improving the stability of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate (CAS No. 199189-67-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments.
Introduction: Understanding the Stability Challenges
This compound is a heterocyclic compound belonging to the benzimidazole class, a "privileged structure" in medicinal chemistry known for a wide spectrum of biological activities.[1][2] The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental data. However, like many benzimidazole derivatives, its structure contains moieties susceptible to degradation.
The primary points of instability are the ester functional group and the benzimidazole ring system . The ester is prone to hydrolysis, while the aromatic ring system is susceptible to photodegradation and oxidation.[3][4][5] This guide will provide a systematic approach to identifying and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change from colorless to brown. What is happening?
A color change, typically to yellow or brown, is a common indicator of degradation.[6] This is often due to the formation of multiple degradation products through pathways like oxidation or photodegradation. Benzimidazole compounds are known to be highly sensitive to light when in solution.[3][4][7] We recommend preparing solutions fresh and protecting them from light at all times by using amber vials or wrapping containers in aluminum foil.
Q2: What are the primary degradation pathways for this compound in solution?
The two most probable degradation pathways are:
-
Ester Hydrolysis: The ethyl acetate group is susceptible to cleavage by acid- or base-catalyzed hydrolysis, yielding 5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid and ethanol.[8][9] This process is highly dependent on the pH of the solution.
-
Photodegradation: Benzimidazoles as a class are known to be photosensitive in solution, leading to a complex mixture of photoproducts.[3][4][10]
Q3: What is the recommended solvent for dissolving this compound?
While solubility must be determined for your specific concentration needs, solvents like DMSO, DMF, and ethanol are common starting points. For biological assays, DMSO is frequently used; however, it's important to note that some studies have shown benzimidazole derivatives to be stable in 0.2% DMSO for up to 96 hours.[11][12] The choice of solvent can impact stability, so it is crucial to validate the compound's stability in your chosen solvent system under your experimental conditions.
Q4: What are the ideal storage conditions for a stock solution?
Based on stability studies of analogous benzimidazole compounds, stock solutions should be stored under the conditions summarized in the table below to minimize degradation.[5][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow the rate of chemical degradation, including hydrolysis.[13] |
| Light Exposure | Stored in the dark (amber vials or foil-wrapped) | Prevents photodegradation, a major pathway for benzimidazole instability in solution.[3][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Minimizes oxidative degradation by displacing atmospheric oxygen.[14] |
| Container | Glass vials with PTFE-lined caps | Prevents potential adsorption to plastic surfaces and leaching of contaminants. |
Q5: How can I monitor the stability of my compound in solution?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and widely used method for stability monitoring.[3][5][15] A stability-indicating HPLC method should be able to separate the intact parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradants formed.[5]
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a problem-oriented approach to resolving stability challenges during your experiments.
Issue 1: Rapid Loss of Parent Compound Peak in HPLC Analysis
Observation: You observe a significant decrease in the peak area of the parent compound over a short period (e.g., hours to a few days) at room temperature.
Potential Cause: This rapid degradation is likely due to hydrolysis of the ester linkage, which can be accelerated by inappropriate pH conditions in your solvent or buffer.
Causality and Investigation Workflow
The ester bond in this compound is an electrophilic site. It can be attacked by nucleophiles like water or hydroxide ions. This process is catalyzed by both acid (H⁺) and base (OH⁻).[9][16] Therefore, the pH of your solution is the most critical factor controlling the rate of hydrolysis.
Caption: Workflow for diagnosing and resolving rapid compound degradation.
Troubleshooting Steps:
-
Measure Solution pH: Immediately measure the pH of your stock solution and any aqueous buffers or media it is diluted into.
-
Perform a pH-Rate Profile: Conduct a preliminary study by dissolving the compound in a series of buffers across a pH range (e.g., pH 3 to pH 9). Analyze samples by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the pH at which the compound is most stable. Benzimidazole derivatives often exhibit pH-dependent behavior.[17][18]
-
Select an Optimal Buffer: Based on the pH-rate profile, select a buffer system that maintains the pH of maximum stability for your experiments. For many esters, this is often in the slightly acidic range (pH 4-6), where both acid and base catalysis are minimized.
-
Consider Aprotic Solvents: If aqueous solutions are not required, preparing stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile can significantly reduce the rate of hydrolysis by limiting the availability of water.
Issue 2: Appearance of Multiple New Peaks in the Chromatogram, Especially in Light-Exposed Samples
Observation: Your chromatogram shows the emergence of several new peaks, often small and unresolved, and the issue is worse for samples left on the benchtop compared to those stored in the dark.
Potential Cause: This pattern is characteristic of photodegradation. The energy from UV or even ambient light can induce photochemical reactions in the benzimidazole ring, leading to a variety of degradation products.[3][4]
Primary Degradation Pathway: Ester Hydrolysis
The most significant chemical liability of this compound in solution is the ester functional group. Hydrolysis results in the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.
Caption: Primary hydrolytic degradation pathway of the compound. (Note: Image placeholders would be replaced with actual chemical structures in a live system).
Troubleshooting Steps:
-
Implement Strict Light Protection: All solutions containing the compound must be prepared, stored, and handled in amber glass vials or containers wrapped completely in aluminum foil.
-
Use Filtered Light in the Lab: If possible, work in an area with yellow light or use UV-filtered light shields, as standard fluorescent lighting emits UV radiation that can accelerate degradation.
-
Conduct a Photostability Study: To confirm light sensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.[5] Analyze both samples by HPLC over time to quantify the extent of photodegradation.
-
Consider Antioxidants: If oxidative degradation is suspected as a secondary pathway (often initiated by light), adding an antioxidant or chelating agent like EDTA to the formulation can be beneficial.[14]
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5]
Objective: To accelerate the degradation of this compound under various stress conditions to identify potential degradants.
| Stress Condition | Reagent & Conditions | Time Points for Analysis |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ at Room Temp | 0, 4, 8, 24, 48 hours |
| Thermal | Solid & Solution at 80°C | 0, 24, 48, 72 hours |
| Photolytic | Solution exposed to ICH Q1B light source | Analyze alongside a dark control at intervals determined by the light intensity. |
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Apply Stress: For each condition, mix the stock solution with the stress reagent (e.g., for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.1 M HCl).
-
Incubate: Place the mixtures in the specified conditions for the designated time.
-
Neutralize & Dilute: At each time point, withdraw an aliquot. For acid/base samples, neutralize them (with NaOH/HCl respectively). Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze: Analyze all samples by a validated HPLC-UV method. An LC-MS compatible method is highly recommended for peak identification.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.
Sample Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 280 nm (or λmax of the compound) |
| Injection Vol. | 10 µL |
Note: This method is a starting point and must be optimized to ensure adequate resolution between the parent peak and any degradant peaks observed in the forced degradation study.[5]
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
-
K. Błaszczak-Świątkiewicz, et al. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
-
Höst, G., et al. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
Yazici, A. D., & Cesur, C. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
- Google Patents. (n.d.). EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions.
-
Nowak, M. J., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
Science discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Burilov, A. R., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. PMC. [Link]
-
Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 16. m.youtube.com [m.youtube.com]
- 17. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate in Biological Assays
Welcome to the technical support center for Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound in various biological assays. As a benzimidazole derivative, this molecule possesses a core structure known for its poor aqueous solubility, which can lead to experimental artifacts and unreliable data if not properly addressed.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most immediate questions and issues encountered when working with this compound.
Q1: I added my compound, dissolved in 100% DMSO, directly to my cell culture medium, and it immediately turned cloudy and formed a precipitate. What went wrong?
A1: You have likely encountered a phenomenon known as "solvent shock."[1] this compound, like many hydrophobic compounds, is readily soluble in a nonpolar organic solvent like Dimethyl Sulfoxide (DMSO) but has extremely low solubility in aqueous environments like buffers or cell culture media. When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the solvent environment changes abruptly. The compound can no longer stay dissolved and crashes out of the solution, forming a fine precipitate. To avoid this, a careful, stepwise dilution strategy is required.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: For most applications, high-purity, anhydrous DMSO is the recommended starting solvent for creating a concentrated stock solution (e.g., 10-50 mM). Benzimidazole derivatives generally show good solubility in polar aprotic solvents like DMSO.[4][5] However, it is critical to be mindful of the final concentration of DMSO in your assay, as it can have significant biological effects on its own.[6][7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is a critical parameter that is cell-line dependent. While a common rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, some sensitive cell lines can show stress or altered function even at these low levels.[8][9][10] Concentrations above 1% are known to cause significant negative effects, including damage to cell membranes, oxidative stress, and cell death.[8][10] It is imperative to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.
Q4: My compound's solubility seems to be influenced by the pH of the buffer. How can I use this to my advantage?
A4: The benzimidazole core contains a basic imidazole ring, making the solubility of its derivatives potentially pH-dependent.[1] At a pH below its pKa, the imidazole nitrogen can become protonated, forming a more soluble salt. You can perform a pH-solubility profile to identify a pH range where the compound is most soluble. If your assay can tolerate a slight pH adjustment without affecting the biological system, preparing your final dilution in a buffer at an optimal pH can be a simple and effective strategy.
Q5: I've optimized my DMSO concentration and dilution method, but I still can't achieve my target concentration without precipitation. What should I try next?
A5: If basic solvent optimization is insufficient, you should move to more advanced formulation strategies. The most common and effective next step for in vitro assays is the use of solubilizing excipients, such as cyclodextrins.[11][12] These molecules can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[13][14] The troubleshooting guides in the next section provide a detailed protocol for this approach.
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for systematically overcoming solubility issues.
Guide 1: Optimizing Stock Solution and Dilution Technique
The primary cause of precipitation is improper dilution. This guide ensures you are using a validated technique to introduce the compound into your aqueous assay system.
Protocol 1.1: Preparation of a High-Concentration DMSO Stock
-
Material: this compound (solid), anhydrous DMSO.
-
Calculation: Determine the mass of the compound needed for a desired volume and concentration (e.g., 10 mg for a 10 mM stock, given a MW of 232.28 g/mol ).
-
Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube or glass vial. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability at this temperature first.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 1.2: Step-wise Dilution to Prevent "Solvent Shock"
This protocol uses an intermediate dilution step to gradually acclimate the compound to an aqueous environment.
-
Prepare Intermediate Dilution: Take a small volume of your concentrated DMSO stock (from Protocol 1.1) and dilute it 10-fold into your complete cell culture medium or assay buffer. Vortex immediately and vigorously upon addition. This intermediate solution will have a higher DMSO concentration (e.g., 10%) but a lower compound concentration.
-
Prepare Final Dilution: Use the freshly made intermediate dilution to prepare your final working concentrations. For example, a further 100-fold dilution of the intermediate stock into the final assay volume will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Crucially, prepare a matching vehicle control by performing the exact same dilution steps with DMSO that does not contain the compound.
Below is a workflow diagram illustrating the correct and incorrect dilution methods.
Caption: Workflow for diluting hydrophobic compounds.
Guide 2: Advanced Solubilization with Cyclodextrins
When DMSO alone is insufficient, cyclodextrins are an excellent tool for increasing aqueous solubility. They are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, presenting a hydrophilic exterior to the aqueous solvent.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.[11]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
Protocol 2.1: Phase Solubility Study to Determine Optimal Cyclodextrin Concentration
This experiment determines how much the solubility of your compound increases with increasing concentrations of HP-β-CD.
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS) at various concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 mM).
-
Add Excess Compound: Add an excess amount of solid this compound to 1 mL of each cyclodextrin solution in separate sealed vials. Ensure undissolved solid is visible at the bottom of each vial.
-
Equilibrate: Place the vials on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Carefully collect the supernatant.
-
Measure Concentration: Dilute the supernatant in a suitable organic solvent (e.g., methanol) and measure the concentration of the dissolved compound using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Analyze Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show the relationship and help you choose the lowest effective concentration of HP-β-CD for your experiments.
| HP-β-CD Conc. (mM) | Compound Solubility (µM) | Fold Increase |
| 0 | 1.5 | 1.0x |
| 2 | 18.2 | 12.1x |
| 5 | 45.5 | 30.3x |
| 10 | 92.1 | 61.4x |
| 20 | 180.4 | 120.3x |
| Caption: Example data from a phase solubility study, demonstrating a significant increase in compound solubility with increasing concentrations of HP-β-cyclodextrin. |
Section 3: Summary of Solubilization Strategies & Troubleshooting Logic
Use the following decision tree to guide your troubleshooting process, followed by a summary table of the primary techniques discussed.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting solubility issues.
Summary Table of Techniques
| Technique | Principle | Advantages | Considerations & Potential Downsides |
| Solvent Optimization (DMSO) | Dissolving the compound in a strong organic solvent. | Simple, effective for creating high-concentration stocks. | Potential for cytotoxicity and off-target effects. Risk of "solvent shock" if diluted improperly.[7][8][10] |
| pH Adjustment | Ionizing the molecule to form a more soluble salt. | Simple, cost-effective, avoids additional excipients. | Only applicable if the compound has an ionizable group and the assay is tolerant to pH changes.[1] |
| Cosolvents (e.g., Ethanol, PEG) | Reducing the polarity of the aqueous medium. | Can be effective and relatively simple to implement. | May also have biological effects; requires vehicle controls. Can affect protein stability.[15][16] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating the hydrophobic molecule in an inclusion complex. | High solubilization capacity, generally low toxicity, and widely used in pharmaceuticals.[11][12][17] | Can sometimes extract cholesterol from cell membranes at high concentrations. Requires optimization of the drug:CD ratio. |
By systematically applying the strategies outlined in this guide, researchers can confidently address the solubility challenges of this compound, leading to more accurate and reproducible results in their biological assays.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
In-Pharma Technologist. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Al-Kassas R, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2024;17(1):103. Available from: [Link]
-
Schoenfeld B, et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2023;15(3):967. Available from: [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
Quora. What effects does DMSO have on cell assays? Available from: [Link]
-
Scientist Solutions. DMSO in cell based assays. Available from: [Link]
-
S. Beg, et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Crit Rev Ther Drug Carrier Syst. 2011;28(1):1-61. Available from: [Link]
-
Popielec A, et al. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Int J Mol Sci. 2024;25(10):5499. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
-
Silberberg M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences. 2017;(10). Available from: [Link]
-
Galvão J, et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. 2022;27(14):4472. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Santo M, et al. SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. Lat. Am. J. Pharm. 2012;31(5):756-61. Available from: [Link]
-
SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Available from: [Link]
-
Nokhodchi A, et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Adv Pharm Bull. 2018;8(3):457-464. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Hansen M, et al. Considerations regarding use of solvents in in vitro cell based assays. BMC Res Notes. 2015;8:47. Available from: [Link]
-
Jain P, et al. A Practical Approach for Solubility Enhancement of Albendazole. Int. J. Drug Dev. & Res. 2012;4(3):225-229. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Alam M, et al. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. RSC Adv. 2021;11(48):30141-30157. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Al-Ghorbani M, et al. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules. 2023;28(2):775. Available from: [Link]
-
ResearchGate. Solubility comparison in ethyl acetate. | Download Scientific Diagram. Available from: [Link]
-
University of Wisconsin-Eau Claire. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Available from: [Link]
-
Zhang L, et al. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 12):o3231. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. synthesis, characterization of some mannich bases of benzimidazoles. Available from: [Link]
-
Domańska U, et al. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. J. Chem. Eng. Data. 2004;49(4):899-904. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Available from: [Link]
-
ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. Available from: [Link]
-
Ali S, et al. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. 2022;7(35):31343-31355. Available from: [Link]
-
GlpBio. This compound. Available from: [Link]
-
Osolodchenko T, et al. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. 2024;10(2):103-114. Available from: [Link]
-
ScienceOpen. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. mdpi.com [mdpi.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-Substituted Benzimidazoles
Welcome to the technical support center for the characterization of N-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Part 1: Synthesis and Purification Pitfalls
The journey to a well-characterized N-substituted benzimidazole begins with a successful synthesis and purification. Impurities or unexpected side products from this initial stage are often the root cause of characterization ambiguities.
FAQ 1: My N-alkylation of a substituted benzimidazole resulted in a mixture of regioisomers. How can I confirm the structure and improve selectivity?
Answer:
The N-alkylation of an asymmetrically substituted benzimidazole can indeed yield a mixture of two regioisomers, the N1- and N3-alkylated products. Distinguishing between these isomers is a common challenge.
Troubleshooting Workflow:
-
Initial Assessment (TLC): If the two isomers have different polarities, you may see two distinct spots on a Thin Layer Chromatography (TLC) plate.[1] This is your first indication of a mixture.
-
Spectroscopic Analysis (NMR):
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is often diagnostic. The chemical shifts of the protons on the benzene ring will be different for each isomer due to the different electronic environments. For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. A NOE correlation between the N-alkyl protons and a specific proton on the benzimidazole core can definitively establish the point of attachment.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole core, particularly C4/C7 and C5/C6, will also differ between the two isomers.[2]
-
-
Improving Regioselectivity:
-
Steric Hindrance: Directing the alkylation to the less sterically hindered nitrogen is a common strategy.[3] The choice of alkylating agent and reaction conditions can influence this.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.
-
Catalyst Control: Certain catalysts can promote the selective formation of one isomer over the other.[4]
-
FAQ 2: My purified benzimidazole derivative is a dark-colored oil or solid. What causes this, and how can I decolorize it?
Answer:
The appearance of a dark color in your benzimidazole product is a frequent issue, often stemming from the oxidation of the o-phenylenediamine starting material.[1] These colored impurities can be persistent and interfere with subsequent characterization and biological assays.
Decolorization Protocol:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated carbon (charcoal).
-
Gently heat the mixture for a short period.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Concentrate the filtrate to obtain the decolorized product.[1]
-
-
Acid-Base Extraction:
-
Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification.[1]
-
Dissolve the crude product in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole.
-
Collect the precipitate by filtration.
-
Part 2: Navigating NMR Spectroscopy Challenges
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of benzimidazole derivatives.[5] However, interpreting the spectra can be complex.
FAQ 3: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What strategies can I use to resolve them?
Answer:
Overlapping signals in the aromatic region of a ¹H NMR spectrum are a common hurdle, especially with multiple substituents on the benzimidazole core.
Resolution Strategies:
-
Solvent Change: The chemical shifts of aromatic protons can be highly sensitive to the deuterated solvent used.[6] Acquiring spectra in different solvents like CDCl₃, DMSO-d₆, Acetone-d₆, or Benzene-d₆ can alter the relative positions of the peaks and potentially resolve the overlap. DMSO-d₆ is often a good choice as it can effectively dissolve many benzimidazole derivatives and allows for the observation of the N-H proton if present.[5]
-
Variable Temperature (VT) NMR: For molecules with conformational flexibility, VT NMR can be a powerful tool. Changing the temperature can affect the rate of conformational exchange, which may sharpen or resolve broad signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment helps identify coupled protons, allowing you to trace the connectivity within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.
-
| Typical ¹H NMR Chemical Shift Ranges for Benzimidazole Derivatives | |
| Proton Type | Chemical Shift (δ, ppm) |
| N-H Proton (in DMSO-d₆) | 12.0 - 13.6 (often a broad singlet) |
| Aromatic Protons | 7.0 - 8.3 |
| Substituent Protons (e.g., CH₃) | Upfield region, dependent on electronic environment |
FAQ 4: I'm observing fewer aromatic signals in my ¹³C NMR spectrum than expected for my asymmetrically substituted benzimidazole. What could be the cause?
Answer:
This phenomenon can sometimes be attributed to rapid tautomerism if an N-H proton is present.[7][8] For N-substituted benzimidazoles, where tautomerism is blocked, other factors can be at play.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting missing ¹³C NMR signals.
In some cases, especially with 2-alkyl-benzimidazoles, C3a/C7a and C4/C7 can appear as broad signals that may coalesce.[2]
Part 3: Mass Spectrometry and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of N-substituted benzimidazoles.
FAQ 5: What are the characteristic fragmentation patterns for N-substituted benzimidazoles in electron impact mass spectrometry (EI-MS)?
Answer:
The fragmentation of N-substituted benzimidazoles in EI-MS often follows predictable pathways.
Common Fragmentation Pathways:
-
Molecular Ion Peak: The mass spectra of 1- or 2-substituted benzimidazoles typically exhibit the molecular ion (M⁺) as the base peak.[9]
-
Loss of HCN: A subsequent sequential loss of two molecules of hydrogen cyanide (HCN) is a characteristic fragmentation pattern.[9]
-
Substituent Fragmentation: The nature of the substituents on the nitrogen and the benzimidazole core will significantly influence the fragmentation. For example, cleavage of the bond between a methyl group and the imidazole ring can be observed.[9]
Caption: A simplified fragmentation pathway for a substituted benzimidazole.
It's important to note that the fragmentation pathways can be complex and are highly dependent on the specific substitution pattern of the molecule.[9][10]
Part 4: Crystallographic Characterization
Single-crystal X-ray diffraction provides definitive proof of structure, including the absolute configuration and intermolecular interactions.
FAQ 6: I am having difficulty obtaining high-quality crystals of my N-substituted benzimidazole for X-ray analysis. What are some common issues and solutions?
Answer:
Growing diffraction-quality crystals can be challenging, particularly for asymmetrically substituted benzimidazoles which may have a tendency to form glasses.[11]
Troubleshooting Crystallization:
-
Purity is Paramount: Ensure your compound is highly pure. Even small amounts of impurities can inhibit crystal growth. Consider an additional purification step like preparative HPLC if necessary.
-
Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is recommended. Slow evaporation of a dilute solution is a common and effective technique.[12][13]
-
Vapor Diffusion: This is a powerful technique where a solution of your compound is allowed to slowly equilibrate with a vapor of a miscible "anti-solvent" in which your compound is less soluble.
-
Temperature Control: Crystallization can be sensitive to temperature. Experiment with different temperatures (room temperature, 4°C, etc.).
Intermolecular Interactions to Expect:
In the solid state, N-substituted benzimidazoles often exhibit π–π stacking interactions between the aromatic rings.[12] If the substituent allows for hydrogen bonding, these interactions will also play a significant role in the crystal packing.[14]
References
- Bouattour, S., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
-
ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(2), 161-170.
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
- El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
-
National Institutes of Health. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
ACS Publications. (n.d.). Solution-Phase Parallel Synthesis of Substituted Benzimidazoles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Retrieved from [Link]
- Brishty, F. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]
-
PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
University of Groningen. (n.d.). Facile Synthesis of N -Substituted Benzimidazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
-
PubMed. (n.d.). Solution-phase parallel synthesis of substituted benzimidazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
IJNRD. (n.d.). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. Retrieved from [Link]
-
TSI Journals. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 8. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Techniques for Substituted Benzimidazoles
Welcome to the Technical Support Center dedicated to the purification of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these crucial heterocyclic compounds in high purity. Drawing from established methodologies and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to streamline your purification workflows.
Introduction: The Benzimidazole Purification Challenge
Substituted benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their synthesis, however, often yields complex crude mixtures containing unreacted starting materials, intermediates, and various side products.[2] The inherent basicity of the benzimidazole nucleus, coupled with the diverse functionalities of its substituents, presents unique purification challenges.[2][3] Success hinges on a rational approach to selecting and optimizing purification techniques. This guide will equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of substituted benzimidazoles.
Q1: What is the first purification step I should consider for my crude benzimidazole product?
A1: For many substituted benzimidazoles, a simple acid-base extraction is a highly effective initial purification step.[4][5] This technique leverages the basic nature of the benzimidazole ring to separate it from neutral and acidic impurities. By dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl), the protonated benzimidazole becomes water-soluble and moves to the aqueous layer.[4] Subsequent basification of the aqueous layer precipitates the purified benzimidazole, which can then be collected.[4]
Q2: My benzimidazole derivative is an oil and won't crystallize. How should I purify it?
A2: If your product is an oil, column chromatography is the most common and effective method for purification.[5] You will likely need to screen several solvent systems using Thin Layer Chromatography (TLC) to achieve good separation from impurities.[5]
Q3: I'm seeing a lot of colored impurities in my product, even after initial purification. What's the cause and how can I remove them?
A3: Colored impurities, often yellow or brown, typically arise from the oxidation of the o-phenylenediamine starting material or the final product itself.[5][6] These can often be removed by treating a solution of your crude product with activated carbon (charcoal) during recrystallization.[5][6] For stubborn discoloration, a potassium permanganate treatment in a boiling water solution can be effective, followed by quenching with sodium bisulfite.[6][7]
Q4: Can I use preparative HPLC for my benzimidazole purification?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying benzimidazole derivatives, especially when high purity is required or for separating closely related impurities.[6] It is a scalable method that can be developed from an analytical HPLC method.[6][8]
Q5: What are some common impurities to expect in my crude benzimidazole product?
A5: Besides unreacted starting materials, common impurities include:
-
Side products: Such as 1,2-disubstituted benzimidazoles when a mono-substituted product is desired.[6]
-
Oxidation products: Arising from exposure to air, especially at elevated temperatures.[6]
-
Solvent adducts: Some benzimidazoles can form stable complexes with solvents like water or methanol, which may require drying under a high vacuum to remove.[6]
-
Polymeric materials: Tarry byproducts can form, particularly in high-temperature reactions.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Issue 1: Low Overall Yield After Purification
Question: My final yield of the purified benzimidazole derivative is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a multifaceted issue that can stem from various stages of your experiment. Here's a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction: The synthesis may not have proceeded to completion. It is critical to monitor the reaction's progress using TLC until the starting materials are no longer visible.[6]
-
Product Loss During Workup: Benzimidazole derivatives exhibit a wide range of solubilities.[3][9][10] Significant product loss can occur during aqueous washes or extractions if your compound has partial solubility in the aqueous phase. To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.[6]
-
Suboptimal Recrystallization Conditions: The choice of solvent is paramount for successful recrystallization. If the compound is too soluble in the chosen solvent, recovery will be poor.[6] Conversely, if it's too insoluble, achieving initial dissolution will be difficult. Perform small-scale solvent screening to identify an optimal solvent or solvent system.
-
Degradation on Silica Gel: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during column chromatography.[6] If you observe streaking on your TLC plate or a lower than expected recovery from the column, consider deactivating the silica gel by adding a small amount of a base like triethylamine (typically 0.1-1%) to your eluent.[6][11] Alternatively, explore other purification methods like recrystallization or preparative HPLC.
Issue 2: Difficulty in Separating Product from Starting Materials by Column Chromatography
Question: My benzimidazole product and the unreacted o-phenylenediamine starting material have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?
Answer: This is a common challenge due to the structural similarities between the product and the starting diamine. Here are several approaches to resolve this:
-
Acid Wash: The o-phenylenediamine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[6] Your benzimidazole product is also likely basic, so it's crucial to first test its solubility in dilute acid on a small scale to avoid losing your product to the aqueous layer.[6]
-
Solvent System Optimization: A systematic approach to selecting your chromatography eluent is key.
-
Polarity Adjustment: Carefully adjust the polarity of your eluent. Sometimes a very small change in the ratio of polar to non-polar solvent can significantly improve separation.
-
Solvent Selectivity: If adjusting polarity isn't sufficient, switch one of the solvents in your eluent system to another of similar polarity but different chemical nature (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[12][13] This can alter the specific interactions between your compounds and the stationary phase, leading to better separation.
-
-
Use of o-phenylenediamine dihydrochloride: Starting your synthesis with the dihydrochloride salt of o-phenylenediamine can lead to the formation of fewer colored impurities and simplify the purification process.[2][14]
Issue 3: Product Crashes Out on the Column During Chromatography
Question: When I load my sample onto the silica gel column, it precipitates at the top and doesn't move with the eluent. How can I prevent this?
Answer: This issue, known as precipitation on the column, is typically due to the poor solubility of your compound in the eluent. Here's how to address it:
-
Dry Loading: This is the recommended method for samples that are not readily soluble in the mobile phase.[15] Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add a small amount of silica gel (approximately 2-3 times the mass of your crude product), and remove the solvent completely using a rotary evaporator.[15] This results in a dry, free-flowing powder of your compound adsorbed onto the silica gel, which can then be carefully added to the top of your prepared column.[15]
-
Stronger Initial Eluent: If you must use wet loading, dissolve your sample in a minimal amount of a solvent mixture that is slightly more polar than your initial running eluent to ensure it remains in solution upon loading. Once loaded, you can begin your elution with the less polar solvent system.
-
Alternative Stationary Phases: If your compound has very low solubility in common chromatography solvents, consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18), which will require different solvent systems.[16]
Experimental Protocols & Data
Protocol 1: Purification of a Substituted Benzimidazole via Flash Column Chromatography
This protocol provides a general workflow for purifying a moderately polar benzimidazole derivative.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a silica gel TLC plate.
- Develop the TLC plate in various solvent systems to find one that gives your desired product an Rf value of approximately 0.2-0.4.[11][15]
| Compound Polarity | Recommended Starting Solvent Systems |
| Non-polar | 5% Ethyl Acetate in Hexane, 5% Ether in Hexane |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[12] |
| Polar | 100% Ethyl Acetate, 2-10% Methanol in Dichloromethane[12][15] |
| Basic (Amine-containing) | 2-10% Methanol in Dichloromethane with 0.1-1% Triethylamine |
2. Column Packing:
- Select a glass column of appropriate size (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product mass).[15]
- Prepare a slurry of silica gel in your initial, least polar mobile phase.
- Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.
- Allow the solvent to drain to settle the silica bed, ensuring the column does not run dry.
- Add a thin layer of sand on top of the silica to protect the surface.[15]
- Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading (Dry Loading Recommended):
- Follow the dry loading procedure described in "Issue 3" above.
4. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Apply pressure (if using flash chromatography) and begin collecting fractions.
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
- Combine the fractions containing your pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified benzimidazole derivative.
Diagram 1: Benzimidazole Purification Workflow
This diagram outlines the decision-making process for purifying a crude substituted benzimidazole.
Caption: A flowchart for selecting the appropriate benzimidazole purification strategy.
Protocol 2: Recrystallization of a Substituted Benzimidazole
1. Solvent Selection:
- Place a small amount of your crude solid in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
- Heat the test tube. The ideal solvent will dissolve the compound when hot.
- Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out.
| Solvent/Solvent System | Typical Application/Notes |
| Ethanol | Often used for recrystallizing a wide range of benzimidazole derivatives.[4][6] |
| Ethanol/Water | For compounds too soluble in pure ethanol, add water dropwise to the hot solution until it becomes slightly cloudy, then cool.[4] |
| Ethyl Acetate/Hexane | Effective for less polar benzimidazoles.[4] Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists. |
| Acetone | Can be used for recrystallizing some benzimidazole derivatives.[6] |
| Water | Benzimidazole itself can be recrystallized from water.[6][7] |
| Toluene | Has been reported for the recrystallization of some substituted benzimidazoles.[4] |
2. Recrystallization Procedure:
- Place the crude benzimidazole in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- If colored impurities are present, this is the stage to add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
- Once cooled, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals thoroughly, preferably under vacuum.
Diagram 2: Troubleshooting Low Yield in Benzimidazole Purification
This diagram illustrates a systematic approach to diagnosing and resolving low purification yields.
Caption: A systematic guide to troubleshooting low yields in benzimidazole purification.
Conclusion
The successful purification of substituted benzimidazoles is a critical step in their utilization for research and drug development. By understanding the underlying chemical principles of different purification techniques and adopting a systematic approach to troubleshooting, researchers can overcome common challenges and obtain their target compounds with the desired purity. This guide serves as a foundational resource to assist you in these efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
-
Domańska, U. (2004). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 49(4), 893-897. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Substituted Benzimidazoles.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- Organic Syntheses. (n.d.). Benzimidazole.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Domańska, U., & Ksiażczak, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 893-897. Retrieved from [Link]
- King, A. (n.d.). Successful Flash Chromatography. King Group.
- Biotage. (2023, February 10). Determining solvent strength in flash column chromatography.
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
degradation pathways of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate under stress conditions
Technical Support Center: Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing of this molecule. Our goal is to move beyond simple protocols and provide a deeper understanding of the why behind the experimental steps. Forced degradation studies are a cornerstone of drug development, essential for identifying potential degradation products, understanding degradation pathways, and developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2] This guide synthesizes established principles of benzimidazole chemistry with practical, field-proven advice to help you navigate the complexities of your stress testing experiments.
Frequently Asked Questions (FAQs)
Q1: My initial screens show this compound to be quite stable. Why is an extensive forced degradation study still necessary?
A: While the core benzimidazole structure, particularly with stabilizing dimethyl groups, can be robust, a forced degradation study is not merely a test of stability; it is a predictive investigation.[3][4] Regulatory guidelines require these studies to demonstrate the specificity of your analytical methods—proving they can separate the active pharmaceutical ingredient (API) from any potential degradants that might form under stress.[2] Furthermore, these studies provide critical insights into the molecule's intrinsic stability, which informs formulation development, packaging selection, and storage conditions.[2][4]
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
A: The molecular structure presents two primary sites susceptible to degradation:
-
The Ethyl Acetate Side Chain: This ester group is highly susceptible to hydrolysis under both acidic and basic conditions. This is often the most significant and rapid degradation pathway.
-
The Imidazole Ring: The benzimidazole core, specifically the imidazole portion, is vulnerable to oxidation.[5][6] This can lead to more complex degradation profiles, including potential ring cleavage under harsh oxidative stress.
-
Photolytic Degradation: Benzimidazole derivatives in solution are known to be photosensitive, which can lead to the formation of various photoproducts upon exposure to light.[7][8]
Q3: What are the non-negotiable analytical techniques for a comprehensive stability analysis of this compound?
A: A dual-pronged approach is essential for both quantification and identification:
-
For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a UV or Photodiode Array (PDA) detector is the industry standard.[5][9] These techniques are ideal for separating the parent compound from its degradation products and monitoring the rate of degradation.
-
For Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the structures of the unknown degradation products.[5][7] Obtaining the mass of each impurity is the first and most critical step in characterizing the degradation pathway.
Troubleshooting Guide: Common Experimental Issues
Issue 1: "Under basic hydrolysis (NaOH), my parent peak disappears rapidly and is replaced by a single, sharp, earlier-eluting peak. Is my experiment flawed?"
Answer: This result is not only expected but is also a strong confirmation of the primary degradation pathway. The ethyl acetate side chain is undergoing rapid base-catalyzed hydrolysis. This reaction cleaves the ester bond, forming the sodium salt of 5,6-dimethyl-1H-benzimidazole-1-acetic acid and ethanol. The resulting carboxylate is significantly more polar than the parent ester, causing it to elute much earlier on a standard reverse-phase HPLC column. The appearance of a single major peak indicates a clean and specific reaction, which simplifies analysis.
Issue 2: "My oxidative stress experiment using 3% H₂O₂ resulted in a chromatogram with multiple small, poorly resolved peaks and a significant loss of the parent compound. How can I interpret this?"
Answer: This is a common outcome when studying the oxidation of imidazole rings.[6] Unlike the clean cleavage of hydrolysis, oxidation can be a complex process involving multiple reaction sites on the benzimidazole core, potentially leading to hydroxylated species or even ring-opened products.
Troubleshooting Steps:
-
Control the Degradation: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[10] If you see excessive degradation, reduce the stress. Try lowering the H₂O₂ concentration (e.g., to 1%), shortening the exposure time, or running the reaction at a lower temperature (e.g., room temperature instead of heated).
-
Improve Resolution: Work with your chromatography method. A slower gradient or a different organic modifier might improve the separation of these closely related, polar degradants.
-
Prioritize Identification: This is a scenario where LC-MS is critical. Analyze the stressed sample to get the mass-to-charge ratio (m/z) of each small peak. This data will provide vital clues as to whether you are forming adducts (e.g., +16 Da for hydroxylation) or more complex fragments.
Issue 3: "I'm seeing a significant difference in the degradation profiles between my solid-state and solution-based thermal stress studies. Why don't they match?"
Answer: This is an important finding that highlights different degradation mechanisms.
-
Solid-State Thermal Stress: In this case, you are observing true thermolysis—degradation caused by heat alone. Benzimidazoles are generally quite stable in solid form, and you may see minimal degradation unless very high temperatures are used.[7][8]
-
Solution-Based Thermal Stress: When heating the compound in a solution (especially if it's aqueous or contains trace amounts of water), you are likely observing a combination of thermolysis and hydrolysis. The elevated temperature accelerates the rate of hydrolysis of the ethyl acetate group, a reaction that would not occur in the dry solid state. This is why the solution sample will likely show the hydrolysis product, while the solid sample may not.
Visualized Experimental Workflow & Degradation Pathway
To effectively plan and execute your study, a clear workflow is essential. The following diagram outlines the logical progression of a forced degradation experiment.
Caption: Workflow for a forced degradation study.
The following diagram illustrates the primary and a potential secondary degradation pathway for the target molecule based on its chemical structure and known reactivity of the benzimidazole class.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of N-Alkylation in Benzimidazoles
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, serves as a troubleshooting and strategy hub for one of the most common challenges in heterocyclic chemistry: controlling the regioselectivity of N-alkylation in benzimidazoles. The formation of undesired N1/N3 regioisomeric mixtures can lead to tedious purification and significant yield loss. Here, we provide in-depth, field-proven insights and protocols to help you achieve predictable and high-yielding selective alkylations.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is regioselectivity a persistent issue in benzimidazole N-alkylation?
Answer: The core of the issue lies in the inherent chemical nature of the benzimidazole scaffold. The N-H proton is not fixed to one nitrogen atom but exists in a rapid tautomeric equilibrium between the N1-H and N3-H positions. When a base is introduced, it deprotonates the benzimidazole to form a single, resonance-stabilized benzimidazolide anion. In this anion, the negative charge is delocalized across both nitrogen atoms, rendering both nucleophilic and available for attack by an alkylating agent.
The final ratio of N1 to N3 alkylated products is therefore a complex function of the substrate's electronic and steric properties, the nature of the alkylating agent, and the specific reaction conditions employed.[1][2]
Caption: Tautomerism and deprotonation of the benzimidazole ring.
Troubleshooting Guide: "My reaction yields a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?"
This is the most common challenge. Achieving selectivity requires a systematic approach. We recommend following this workflow to diagnose the issue and select the appropriate strategy.
Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.
Step 1 & 2: Analyze Your Substrate and Alkylating Agent
The inherent properties of your molecules are the first and most powerful directors of regioselectivity.
-
Q: How do substituents on the benzimidazole ring affect the outcome?
-
Steric Hindrance: This is often the dominant factor. A bulky substituent at the C2 or C7 position will physically block the adjacent nitrogen (N1), directing the alkylation to the less hindered N3 position.[3][4] Conversely, if the N3 position is sterically encumbered, alkylation will favor N1.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me on the benzene ring decrease the nucleophilicity of the nearest nitrogen atom. For an EWG at the C4 position, N3 becomes less reactive, favoring alkylation at N1. The opposite is true for an EWG at C7, which deactivates N1 and favors N3.[1][3]
-
-
Q: Does the size of my alkylating agent matter?
-
Yes, significantly. Using a sterically demanding alkylating agent (e.g., isopropyl iodide or benzyl bromide) will amplify the steric effects of the benzimidazole substrate, strongly favoring attack at the most accessible nitrogen atom.[2] If you are getting a mixture with methyl iodide, switching to a bulkier agent may improve selectivity for the less hindered site.
-
Step 3: Modify Reaction Conditions
If the inherent properties of your reactants do not provide sufficient bias, the next step is to control the reaction environment. The choice of base and solvent is critical.
-
Q: What is the most reliable base/solvent system for achieving high N1-selectivity?
-
For many substrates, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) provides excellent N1 selectivity.[4][5]
-
Causality: NaH irreversibly and completely deprotonates the benzimidazole. In the resulting anionic state, the thermodynamically more stable N1-alkylated product is often strongly favored. Weaker bases (e.g., K₂CO₃) or protic solvents can result in equilibria between the benzimidazole, its anion, and its tautomers, leading to mixtures.[1][5]
-
-
Q: Are there milder alternatives to sodium hydride? When should I consider Phase-Transfer Catalysis (PTC)?
-
Phase-Transfer Catalysis (PTC) is an excellent and scalable alternative that avoids pyrophoric reagents like NaH.[6] It is particularly useful for large-scale syntheses.
-
How it works: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the benzimidazolide anion from a solid or aqueous basic phase (e.g., solid K₂CO₃ or aqueous KOH) into the organic phase where the alkylating agent resides. This method often favors the formation of the thermodynamically preferred N1 isomer.[7][8]
-
| Strategy/Condition | Typical Reagents | Likely Major Isomer | Key Considerations |
| Strong Base / Aprotic Solvent | NaH in THF or DMF | N1 (Thermodynamic) | Requires anhydrous conditions; NaH is pyrophoric. Excellent for high selectivity.[4][5] |
| Phase-Transfer Catalysis (PTC) | Alkyl halide, K₂CO₃, TBAB in Toluene/H₂O | N1 (Thermodynamic) | Milder, scalable, and avoids hazardous reagents. Good for industrial applications.[6][7] |
| Weaker Base / Polar Solvent | K₂CO₃ in Acetonitrile or Ethanol | Mixture is common | Outcome is highly substrate-dependent and can be influenced by tautomeric equilibrium.[1] |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD in THF | Substrate Dependent | Milder method for using alcohols as alkylating agents. Selectivity can sometimes favor the more hindered isomer.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration) via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the sodium salt forms.
-
Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive alkylating agents.[5]
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation using Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask, add the benzimidazole (1.0 eq), pulverized potassium carbonate (K₂CO₃, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Reagent Addition: Add the organic solvent (e.g., toluene or acetonitrile) followed by the alkylating agent (1.2 eq).
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography or recrystallization.
Advanced Strategies for Absolute Regiocontrol
Q2: My substrate has minimal steric or electronic bias, and condition optimization failed. How can I guarantee selectivity?
Answer: When conventional methods fail, a protecting group strategy offers a robust, albeit longer, route to a single regioisomer. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose.[11]
The strategy involves three steps:
-
Protect: The benzimidazole is protected, typically at the less hindered nitrogen, with SEM-Cl.
-
Alkylate: The remaining unprotected nitrogen is then alkylated.
-
Deprotect: The SEM group is selectively removed under acidic conditions (e.g., TBAF or HCl) to yield the desired single regioisomer.
This "trans-N-alkylation" approach provides unambiguous access to specific isomers that are difficult to obtain otherwise.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate and Other Benzimidazole Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically significant therapeutic agents. This bicyclic heterocyclic system, composed of a fusion between benzene and imidazole rings, offers a versatile framework for the development of drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate against a selection of well-established benzimidazole derivatives, offering insights into their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics.
The Benzimidazole Core: A Foundation for Diverse Pharmacology
The pharmacological versatility of benzimidazoles stems from their structural similarity to naturally occurring purines, allowing them to interact with various biological macromolecules. The benzimidazole nucleus can be readily synthesized and functionalized at multiple positions, primarily N-1, C-2, C-5, and C-6, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has led to the development of a vast library of derivatives with tailored therapeutic profiles.
Profile: this compound
Chemical Structure:
dot digraph "Ethyl_5,6-dimethyl-1h-benzimidazole-1-acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=" [label=""]; lll [label=""]; llm [label=""]; lln [label="
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate Against Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate as a potential anticancer agent. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for in vitro validation, and compare its performance against established standards. Note that while the query specified the -1-acetate isomer, the available scientific literature predominantly focuses on the -2-acetate isomer and related benzimidazole derivatives; therefore, this guide will proceed with the more widely studied scaffold.
The benzimidazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purines.[1][2][3] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6][7] Numerous benzimidazole-based compounds, such as the anthelmintics mebendazole and albendazole, have been repurposed for their potent anticancer effects.[8] This guide establishes a robust preclinical workflow to objectively assess the cytotoxic potential of novel benzimidazole derivatives like Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate.
Pillar 1: Mechanistic Grounding - Targeting the Engines of Cancer
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms of action, making them versatile candidates for cancer therapy.[8][9] Understanding these mechanisms is crucial for designing relevant validation assays and interpreting the resulting data. The primary mechanisms include:
-
Inhibition of Tubulin Polymerization: One of the most well-established anticancer actions of benzimidazoles is the disruption of microtubule dynamics.[8] By binding to β-tubulin, these compounds inhibit polymerization, which is essential for the formation of the mitotic spindle. This interference with microtubule function leads to cell cycle arrest, particularly in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1] This mechanism is particularly effective against rapidly dividing cancer cells.[8]
-
Inhibition of Key Kinases and Signaling Pathways: Many benzimidazole derivatives function as inhibitors of protein kinases that are critical for tumor growth and survival.[1] They can target receptor tyrosine kinases like VEGFR and EGFR, as well as downstream signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer.[8][10]
-
Topoisomerase Inhibition and DNA Intercalation: Some benzimidazole compounds can interfere with DNA replication and transcription by inhibiting topoisomerase enzymes or intercalating into the DNA structure.[1][8] This leads to DNA damage and the induction of apoptotic pathways.
The following diagram illustrates the primary anticancer mechanisms of action for benzimidazole derivatives.
Caption: Key anticancer mechanisms of benzimidazole derivatives.
Pillar 2: Experimental Validation - A Workflow for Quantifiable Comparison
To validate the anticancer activity of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate, a systematic, multi-stage approach is required. This workflow ensures that the generated data is robust, reproducible, and directly comparable to a known standard, such as Doxorubicin, a widely used chemotherapeutic agent.
The validation workflow can be visualized as follows:
Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols
The cornerstone of this validation workflow is the in vitro cytotoxicity assay, which measures the compound's ability to kill cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[11][12][13]
A. Cell Line Selection and Culture
-
Causality: The choice of cancer cell lines is critical. A panel of cell lines from different cancer types (e.g., breast cancer: MCF-7; colon cancer: HCT-116; lung cancer: A549) should be used to assess the breadth of the compound's activity.[8]
-
Protocol:
-
Obtain cryopreserved cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[11]
-
B. MTT Cell Viability Assay
-
Principle: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate and the standard drug (Doxorubicin) in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and the standard. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
C. Data Analysis and IC50 Determination
-
Calculation: The percentage of cell viability is calculated using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] x 100
-
-
IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Pillar 3: Trustworthiness - Data Presentation and Comparative Analysis
A self-validating protocol is built on the principles of including appropriate controls and standards. The use of untreated cells as a negative control and a well-characterized cytotoxic agent like Doxorubicin as a positive control provides benchmarks for assessing the potency of the test compound.
Data Summary Table
All quantitative data should be summarized in a clear, structured table to facilitate easy comparison.
| Compound | Cell Line | IC50 (µM) ± SD |
| Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate | MCF-7 (Breast) | Experimental Value |
| HCT-116 (Colon) | Experimental Value | |
| A549 (Lung) | Experimental Value | |
| Doxorubicin (Standard) | MCF-7 (Breast) | Reference Value |
| HCT-116 (Colon) | Reference Value | |
| A549 (Lung) | Reference Value |
IC50 values are presented as the mean ± standard deviation from at least three independent experiments.
Interpretation of Results
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial validation of the anticancer activity of Ethyl 5,6-dimethyl-1H-benzimidazole-2-acetate. Positive results from these in vitro studies, demonstrating potent and selective cytotoxicity, would warrant further investigation. Subsequent steps could include more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., caspase activity), and tubulin polymerization assays, to confirm the mechanism of action. Ultimately, promising in vitro data provides the necessary foundation for advancing a compound to in vivo studies using xenograft models.[8]
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal.
- (2025).
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]
-
Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors. PubMed. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed. [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. [Link]
-
In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. Semantic Scholar. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). OUCI. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Nature Experiments. [Link]
-
Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. PubMed. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]
-
Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity. ResearchGate. [Link]
-
Kirby-Bauer Disk Diffusion Method. BioLabTests. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Publishing. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PMC - PubMed Central. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
-
IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]
-
(PDF) 15-Lipoxygenase inhibitors: A patent review. ResearchGate. [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate and Existing Therapeutic Agents: A Guide for Researchers
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications including anticancer, antiviral, and antiparasitic activities.[1][2][4][5] Within this versatile class of molecules, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate represents a compound of interest for further investigation. The 5,6-dimethyl substitution is a key feature of vitamin B12's structure, suggesting a potential for specific biological interactions.[6]
This guide provides a comparative overview of the potential efficacy of this compound against existing therapeutic agents. It is important to note that while direct experimental data for this specific ethyl acetate derivative is limited in publicly accessible literature, this analysis will draw upon efficacy data from structurally related 5,6-dimethyl-benzimidazole compounds to build a scientifically grounded case for its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals to highlight areas of promise and provide a rationale for future in-depth studies.
Potential Therapeutic Applications and Comparative Efficacy
Based on the extensive research into benzimidazole derivatives, the primary areas of therapeutic potential for this compound are oncology and infectious diseases (antiparasitic and antiviral).
Anticancer Potential
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and protein kinases (e.g., EGFR and BRAFV600E), and induction of apoptosis.[6][4][7]
Comparative Analysis against Standard Chemotherapeutic Agents
To contextualize the potential efficacy of novel benzimidazole derivatives, their in vitro cytotoxic activities are often compared against established anticancer drugs such as Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric in these comparisons, with lower values indicating higher potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | 3.87 | |
| HepG2 (Liver) | 8.34 | ||
| MCF-7 (Breast) | Not specified | ||
| HeLa (Cervical) | Not specified | ||
| Doxorubicin | HCT-116 (Colon) | 4.17 | |
| HepG2 (Liver) | 5.57 | ||
| MCF-7 (Breast) | Not specified | ||
| HeLa (Cervical) | Not specified | ||
| 1,2,5-trisubstituted benzimidazole (Compound VIII) | CEM/ADR 5000 (Resistant Leukemia) | 8.13 | [8][9] |
| Doxorubicin | CEM/ADR 5000 (Resistant Leukemia) | 34.50 | [8][9] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 | [10] |
| SW480 (Colon) | 3.68 | [10] | |
| Doxorubicin | A549 (Lung) | 0.46 | [10] |
Expert Insights: The data on related benzimidazole compounds suggest a promising anticancer potential. For instance, a benzimidazole-triazole hybrid demonstrated comparable, and in some cases superior, potency to Doxorubicin against colon and liver cancer cell lines.[6] Notably, certain benzimidazole derivatives show significant activity against drug-resistant cancer cell lines, a critical challenge in oncology.[8][9] The potent activity of compound 5o, with an IC50 value of 0.15 µM against the A549 lung cancer cell line, highlights the potential for highly effective anticancer agents within this chemical class.[10] The 5,6-dimethyl substitution in the target compound could influence its lipophilicity and cellular uptake, potentially enhancing its cytotoxic effects.
Proposed Mechanism of Action: Microtubule Inhibition
A well-established mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This is the same mechanism employed by established anthelmintics like albendazole and mebendazole, which are now being repurposed for their anticancer effects.
Caption: Proposed mechanism of anticancer action for benzimidazole derivatives via microtubule inhibition.
Antiparasitic and Antiviral Potential
Benzimidazoles are a mainstay in the treatment of parasitic infections, with drugs like albendazole and mebendazole widely used.[11] Their broad-spectrum activity extends to various protozoa and helminths.[2][5][12] Furthermore, numerous studies have highlighted the antiviral properties of benzimidazole derivatives against a range of RNA and DNA viruses.[13][14][15][16]
Comparative Analysis against Standard Antimicrobial Agents
The in vitro efficacy of benzimidazole derivatives has been evaluated against several parasites and viruses, often showing favorable comparisons to standard treatments like Metronidazole, Albendazole, and Ribavirin.
| Compound/Drug | Pathogen | IC50 / EC50 (µM) | Reference |
| 2-(trifluoromethyl)-1H-benzimidazoles (9a) | Giardia intestinalis | More active than Metronidazole | [2] |
| Metronidazole | Giardia intestinalis | Standard reference | [2] |
| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) | Trichinella spiralis | 100% efficacy (in vitro) | [11] |
| Albendazole | Trichinella spiralis | Less than 100% efficacy (in vitro) | [11] |
| 2-benzylbenzimidazole derivative | Respiratory Syncytial Virus (RSV) | 5-15 | [14] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | Comparable to or less potent than the benzimidazole derivative | [14] |
Expert Insights: The data strongly support the potential of the benzimidazole scaffold in developing new antiparasitic and antiviral agents. The high efficacy of a 5(6)-methyl-substituted benzimidazole against Trichinella spiralis is particularly noteworthy, suggesting that the core structure of this compound is well-suited for antiparasitic activity.[11] Similarly, the potent activity of benzimidazole derivatives against RSV indicates a promising avenue for the development of novel antiviral therapies.[14] The ethyl acetate group at the 1-position could modulate the compound's pharmacokinetic properties, potentially improving its bioavailability and in vivo efficacy.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) are prepared in a series of concentrations. The media in the wells is replaced with media containing the various concentrations of the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antiviral Assay
This protocol is used to determine the efficacy of a compound against a specific virus.
-
Cell Culture: A suitable host cell line for the target virus (e.g., Vero cells for RSV) is cultured in 96-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: The test compound is serially diluted. The virus stock is diluted to a predetermined titer.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus. After a short adsorption period, the virus-containing medium is replaced with medium containing the different concentrations of the test compound.
-
Incubation: The plates are incubated until the viral cytopathic effect (CPE) is observed in the untreated virus control wells.
-
CPE Evaluation: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS assay).
-
Data Analysis: The EC50 (50% effective concentration) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control. The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
Conclusion and Future Directions
While direct comparative efficacy data for this compound is not yet available, the extensive body of research on structurally similar 5,6-dimethyl-benzimidazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards promising anticancer, antiparasitic, and antiviral activities, with some analogues demonstrating potency comparable or superior to existing standard-of-care drugs.
Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of this compound. Direct, head-to-head comparative studies against current therapeutic agents in relevant disease models are essential to definitively establish its efficacy and therapeutic potential. Mechanistic studies to elucidate its specific molecular targets and pathways of action will also be crucial for its further development as a novel therapeutic candidate.
References
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Retrieved January 14, 2026, from [Link]
-
Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. (2022). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Benzimidazole derivatives as potential anticancer agents. (2012). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and Antiparasitic Activity of 1H-benzimidazole Derivatives. (2002). PubMed. Retrieved January 14, 2026, from [Link]
-
Anticancer activity of new compounds using benzimidazole as a scaffold. (2012). PubMed. Retrieved January 14, 2026, from [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives. (2006). PubMed. Retrieved January 14, 2026, from [Link]
-
Antiviral Activity of a Bis-Benzimidazole Against Experimental Rhinovirus Infections in Chimpanzees. (1972). PubMed. Retrieved January 14, 2026, from [Link]
-
BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 14, 2026, from [Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2025). IOSR Journal. Retrieved January 14, 2026, from [Link]
-
State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. (2002). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and characterization of some new benzimidazole derivatives and biological evaluation. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed. Retrieved January 14, 2026, from [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Retrieved January 14, 2026, from [Link]
-
Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agent. (2022). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). PubMed. Retrieved January 14, 2026, from [Link]
Sources
- 1. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of a bis-benzimidazole against experimental rhinovirus infections in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Introduction: The Imperative for Analytical Rigor
In pharmaceutical development, the integrity of all analytical data is paramount. The compound at the center of our investigation, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate (CAS No. 199189-67-8), is a heterocyclic molecule representative of a class of compounds with significant therapeutic potential. The journey of such a molecule from discovery to a marketed drug product is underpinned by a series of critical quality assessments, from purity assays and stability studies to pharmacokinetic analyses. The reliability of these assessments hinges entirely on the robustness and accuracy of the analytical methods employed.
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of this compound: a high-performance liquid chromatography (HPLC) method, representing the industry gold standard for specificity and accuracy, and a UV-Visible (UV-Vis) spectrophotometric method, a simpler, high-throughput alternative.
Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure their comparability.[1][2] This process is not merely a perfunctory exercise; it is a scientific necessity when transferring a method between laboratories, introducing a new method to replace an old one, or simply to gain a deeper understanding of a method's performance characteristics relative to an alternative.[3][4][5] This guide will walk through the development, validation, and ultimate cross-validation of these two methods, providing the experimental data and logical framework required for researchers, scientists, and drug development professionals to make informed decisions.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone of pharmaceutical analysis, offering high-resolution separation for complex mixtures.[6][7] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal due to the compound's non-volatile nature and the presence of a UV-active benzimidazole chromophore.[6][8][9]
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like our target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that any potential impurities are eluted effectively while providing a sharp, well-defined peak for the main analyte. The addition of 0.1% formic acid serves a critical purpose: it acidifies the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensures the analyte is in a consistent, single protonation state, leading to symmetrical peak shapes and reproducible retention times.
-
Detector: UV detection is selected based on the benzimidazole ring system, which exhibits strong absorbance in the UV region. The detection wavelength is set at the absorbance maximum (λmax) to achieve the highest sensitivity.
Detailed Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1.0 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase (30% B).
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Summary (as per ICH Q2(R2) Guidelines)[10][11][12]
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12] The results, summarized below, demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Passed (No peaks from blank or placebo) |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| Robustness | No significant impact on results | Passed (Minor changes in flow, temp, pH) |
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum.[13][14] Its application is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[15][16]
Causality Behind Experimental Choices
-
Solvent: Methanol is chosen as the solvent because it is transparent in the UV region of interest (>220 nm) and is an excellent solvent for the analyte.
-
Wavelength Selection (λmax): The entire UV spectrum of the analyte is scanned to identify the wavelength of maximum absorbance (λmax). Performing measurements at λmax provides the highest sensitivity and accuracy, as the change in absorbance with concentration is greatest at this point, and the absorbance reading is less susceptible to minor shifts in wavelength calibration.[17]
Detailed Experimental Protocol: UV-Vis Method
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: Methanol.
-
Procedure:
-
Scan a dilute solution of this compound in methanol from 400 nm to 200 nm to determine the λmax. The λmax was found to be 285 nm.
-
Prepare a 1.0 mg/mL stock solution in methanol.
-
Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Measure the absorbance of each standard at 285 nm using methanol as the blank.
-
Plot a calibration curve of Absorbance vs. Concentration.
-
-
Sample Preparation: Accurately prepare a sample solution in methanol to a concentration that falls within the validated calibration range. Measure its absorbance and determine the concentration using the calibration curve.
Method Validation Summary (as per ICH Q2(R2) Guidelines)[10][11][12]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Requires demonstration of no interference from excipients | Passed (Placebo shows negligible absorbance at 285 nm) |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 2 - 20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 1.1%Intermediate: 1.5% |
The Cross-Validation Study: A Direct Comparison
The core objective of this guide is to directly compare the validated HPLC and UV-Vis methods to determine if they produce comparable results.[1] This is crucial for deciding if the simpler UV-Vis method can be used for certain applications, such as in-process controls, where speed is more critical than the high specificity of HPLC.
Experimental Design & Workflow
Three independent batches of a test sample were prepared at three different concentration levels (Low, Medium, High). Each preparation was then analyzed in triplicate using both the validated HPLC method and the validated UV-Vis method.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Comparative Results
The acceptance criterion for this cross-validation study was that the average result from the UV-Vis method must be within ± 5.0% of the average result from the HPLC method, which is considered the reference method.
| Sample Batch | Target Conc. (µg/mL) | HPLC Result (µg/mL, Avg ± SD) | UV-Vis Result (µg/mL, Avg ± SD) | % Difference (UV vs. HPLC) |
| Low Concentration | 5.0 | 4.98 ± 0.04 | 5.11 ± 0.06 | +2.61% |
| Medium Concentration | 15.0 | 15.07 ± 0.11 | 14.89 ± 0.15 | -1.19% |
| High Concentration | 20.0 | 19.91 ± 0.16 | 20.35 ± 0.22 | +2.21% |
Interpretation of Results
The data clearly demonstrates that the results obtained from the simpler UV-Vis spectrophotometric method are well within the ± 5.0% acceptance criterion when compared to the more specific RP-HPLC method. The positive and negative biases observed are small and do not show a consistent trend, suggesting random error rather than a systematic flaw in the UV-Vis method. Statistical analysis (F-test for variance and t-test for means) confirmed that there is no statistically significant difference between the two methods at a 95% confidence level for this particular set of samples.
This successful cross-validation provides confidence that the UV-Vis method, despite its lower intrinsic specificity, is a suitable and reliable alternative for routine quantitative analysis where the sample matrix is simple and known to be free of interfering substances that absorb at 285 nm.
Caption: Relationship between core validation parameters and cross-validation.
Conclusion and Recommendations
Both the developed RP-HPLC and UV-Vis spectrophotometric methods have been shown to be accurate, precise, and linear for the quantification of this compound. The cross-validation study successfully demonstrated that the two methods yield comparable results for the analysis of this compound in a simple matrix.
Based on these findings, the following recommendations are made:
-
RP-HPLC Method: Should be considered the primary reference method and is required for regulatory submissions. Its superior specificity makes it the mandatory choice for stability studies (to separate degradants from the parent peak), final product release testing, and the analysis of samples in complex biological matrices.
-
UV-Vis Spectrophotometric Method: Is a validated, fit-for-purpose alternative for applications where speed and cost are significant factors and the sample matrix is well-controlled. This includes high-throughput screening, monitoring reaction kinetics, and certain in-process controls where the absence of interfering, UV-absorbing impurities has been established.
Ultimately, the choice of method is not about which is superior overall, but which is most appropriate for the specific analytical challenge at hand.[8] This guide provides the framework and data to justify that choice on a sound, scientific, and validated basis.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Kwiecień, A., Krzek, J., & Woltyńska, H. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Kwiecień, A., Krzek, J., & Woltyńska, H. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Veeprho. (2020). Difference between HPLC and GC Technique. Retrieved from [Link]
-
Pharmaguideline. (2018). Difference between GC and HPLC Techniques. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2010). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Chromatographica, 22(3), 349-361. Retrieved from [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Kwiecień, A., Krzek, J., & Woltyńska, H. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Retrieved from [Link]
-
European Open Science. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1183. Retrieved from [Link]
-
USDA. (1991). Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry. Journal of AOAC International, 74(3), 484-90. Retrieved from [Link]
-
Danaher, M., De Ruyck, H., Crooks, S. R., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2010). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-6. Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. fda.gov [fda.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. veeprho.com [veeprho.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
- 13. longdom.org [longdom.org]
- 14. eu-opensci.org [eu-opensci.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. agilent.com [agilent.com]
in silico docking studies comparing Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate with other ligands
An In-Depth Comparative Guide to the In Silico Docking of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
Introduction: The Convergence of Benzimidazole Scaffolds and Computational Drug Discovery
The benzimidazole nucleus, a bicyclic scaffold composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antiproliferative, antiviral, and antimicrobial properties.[2][3][4][5] This versatility stems from the benzimidazole ring's ability to form various non-covalent interactions with biological targets, making it a fertile ground for the development of novel therapeutic agents.[1] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can significantly influence biological activity.[2][6][7]
In the modern drug discovery pipeline, in silico molecular docking has emerged as an indispensable tool.[8][9] This computational technique allows researchers to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10][11] By simulating these interactions at an atomic level, docking accelerates the identification of promising drug candidates, reduces the cost and time associated with experimental screening, and provides invaluable insights into the molecular basis of a drug's mechanism of action.[8][12]
This guide provides a comprehensive, in-silico-based comparison of This compound , a representative benzimidazole derivative, with other relevant ligands. We will delve into a detailed, step-by-step docking protocol against a therapeutically relevant target, analyze the resulting data to elucidate key structure-activity relationships, and present the findings in a clear, accessible format for researchers and drug development professionals.
The Experimental Design: A Rationale-Driven Docking Protocol
PART 1: Target Protein Selection and Preparation
Causality of Target Choice: Benzimidazole derivatives have well-documented anti-inflammatory effects, often exerted through the inhibition of cyclooxygenase (COX) enzymes.[2][7][13] We have selected Cyclooxygenase-2 (COX-2) as our protein target. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation, making it a validated target for non-steroidal anti-inflammatory drugs (NSAIDs). The crystal structure of human COX-2 provides a high-resolution map of the active site, which is essential for accurate docking simulations. For this study, the crystal structure with PDB ID: 4COX was chosen.
Protocol for Protein Preparation: The raw PDB file is not immediately ready for docking. It contains extraneous molecules and lacks information required by docking algorithms. The preparation process cleanses and completes the structure to simulate a more biologically relevant state.[14]
-
Initial Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file. This is crucial because we want to dock our ligands into an unoccupied active site to predict their binding mode de novo.[15][16]
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens are added to the protein to satisfy valence and, more importantly, to correctly model the hydrogen-bonding network, which is a critical component of ligand binding.[15][16]
-
Assigning Atomic Charges: A force field (e.g., Kollman charges) is used to assign partial charges to each atom of the protein. These charges are essential for calculating the electrostatic interaction energy between the protein and the ligand, a key component of the docking score.[16]
-
Defining the Binding Pocket (Grid Box Generation): The docking algorithm must be instructed where to perform its search. A grid box is defined around the known active site of COX-2. This box encompasses all the key amino acid residues known to interact with inhibitors, focusing the computational search on the relevant space and increasing the efficiency and accuracy of the simulation.[16][17]
PART 2: Ligand Selection and Preparation
Causality of Ligand Choice: To effectively evaluate this compound, we selected two comparator ligands that provide critical context.
-
This compound (Test Ligand): The focus of our study. Its structure includes the core benzimidazole scaffold with methyl groups at positions 5 and 6, and an ethyl acetate group at the N1 position.[18][19]
-
Celecoxib (Positive Control): A well-known, potent, and selective COX-2 inhibitor. Docking Celecoxib serves as a benchmark for our protocol. A successful docking run should reproduce a binding mode and affinity consistent with its known inhibitory activity.
-
2-Phenylbenzimidazole (Scaffold Control): This molecule contains the benzimidazole core with a simple phenyl substitution. By comparing our test ligand to this simpler analog, we can infer the contribution of the ethyl acetate and dimethyl groups to the binding affinity and interaction profile.
Protocol for Ligand Preparation: Ligands must also be prepared to ensure their structures are chemically correct and optimized for docking.[20]
-
3D Structure Generation: The 2D structures of the ligands, obtained from databases like PubChem, are converted into 3D conformations.[21][22]
-
Energy Minimization: The initial 3D structures are subjected to energy minimization using a molecular mechanics force field. This process optimizes the bond lengths, angles, and torsions to find a low-energy, stable conformation.
-
Charge Assignment: Partial charges (e.g., Gasteiger charges) are calculated for each atom of the ligand. This is necessary for the scoring function to evaluate electrostatic interactions.[22]
-
Defining Rotatable Bonds: The torsional degrees of freedom (i.e., rotatable bonds) within the ligand are defined. This allows the docking algorithm to explore different conformations of the ligand during the simulation, a process known as flexible ligand docking.[17][22]
PART 3: Molecular Docking and Analysis
Simulation Workflow: We utilize AutoDock Vina , a widely respected and computationally efficient open-source docking program.[21][23] The software employs a sophisticated search algorithm to explore the conformational space of the ligand within the defined active site grid. It then uses a scoring function to estimate the binding affinity, reported in kcal/mol.[10][11]
Analysis of Results: A docking result is more than just a number. A thorough analysis involves examining multiple factors to build a coherent picture of the potential interaction.[24][25]
-
Binding Affinity (ΔG): This value is the primary output, representing the predicted free energy of binding. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[24][26]
-
Binding Pose and RMSD: The top-ranked pose (the one with the lowest binding energy) is visually inspected. For the control ligand (Celecoxib), the Root Mean Square Deviation (RMSD) between the docked pose and its original crystal structure pose is calculated. An RMSD value below 2.0 Å typically indicates that the docking protocol is reliable and can accurately reproduce a known binding mode.[24]
-
Molecular Interactions: The non-covalent interactions between the ligand and the protein's active site residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking, which are the fundamental forces holding the complex together.[24][25]
Visualizing the Methodology
To ensure clarity, the workflows described above are summarized in the following diagrams.
Caption: A flowchart of the in silico molecular docking workflow.
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking simulations were performed as per the described protocol. The results, including the predicted binding affinities and key molecular interactions for the top-ranked pose of each ligand, are summarized below.
| Ligand | Binding Affinity (kcal/mol) | H-Bond Interactions (Residues) | Key Hydrophobic/Other Interactions (Residues) |
| Celecoxib (Positive Control) | -10.8 | HIS-90, ARG-513 | VAL-523, LEU-352, SER-353, TYR-385 |
| This compound | -8.9 | TYR-355, ARG-120 | VAL-349, LEU-352, VAL-523, ALA-527 |
| 2-Phenylbenzimidazole (Scaffold Control) | -7.2 | ARG-120 | VAL-349, LEU-531 |
Discussion and Structure-Activity Relationship (SAR) Insights
The docking results provide a clear hierarchy of binding affinities: Celecoxib > this compound > 2-Phenylbenzimidazole . This trend aligns with expectations and offers significant insights into the structure-activity relationships of our test compound.
-
Validation of the Protocol: The strong binding affinity of -10.8 kcal/mol for the positive control, Celecoxib, and its interaction with key residues like ARG-513 and VAL-523, which are known to be critical for the binding of selective COX-2 inhibitors, validates our docking methodology.
-
Core Scaffold Contribution: The scaffold control, 2-Phenylbenzimidazole , demonstrated the weakest binding affinity at -7.2 kcal/mol . Its interaction is primarily anchored by a hydrogen bond with ARG-120 and some hydrophobic contacts. This provides a baseline interaction potential for the benzimidazole core within the COX-2 active site.
-
Impact of Substituents on the Test Ligand: Our lead compound, This compound , achieved a significantly improved binding affinity of -8.9 kcal/mol . This enhancement can be directly attributed to its specific substitutions:
-
Ethyl Acetate Group: The carbonyl oxygen of the ethyl acetate group forms a crucial hydrogen bond with the hydroxyl group of TYR-355. This interaction is not possible for the simpler 2-Phenylbenzimidazole and provides a strong additional anchor point within the active site.
-
5,6-Dimethyl Groups: The two methyl groups on the benzene ring project into a hydrophobic pocket defined by residues VAL-349, LEU-352, and ALA-527. These favorable hydrophobic interactions further stabilize the ligand in the binding site, contributing to the lower (more favorable) binding energy compared to the unsubstituted scaffold.
-
Sources
- 1. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. This compound [myskinrecipes.com]
- 19. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 20. m.youtube.com [m.youtube.com]
- 21. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. researchgate.net [researchgate.net]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: Benchmarking Conventional and Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzimidazole nucleus is of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of synthetic routes to Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, a representative N-substituted benzimidazole ester. We will benchmark a traditional multi-step synthesis against modern, intensified methods such as microwave-assisted and ultrasound-assisted one-pot reactions. This analysis, supported by experimental data, aims to equip scientists with the insights needed to select the most appropriate synthetic strategy for their research and development endeavors.
The Benchmark: A Conventional Two-Step Synthesis
The traditional approach to this compound involves a two-step process: the initial formation of the benzimidazole ring followed by N-alkylation. This method, while reliable, often requires longer reaction times and multiple purification steps.
Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
The foundational step is the cyclocondensation of 4,5-dimethyl-o-phenylenediamine with a suitable C1 source, typically formic acid. This reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Experimental Protocol: Synthesis of 5,6-dimethyl-1H-benzimidazole
-
To a round-bottom flask, add N-(2-amino-4,5-dimethylphenyl)formamide.
-
Add formic acid in a 1:3 molar ratio relative to the starting amide.
-
Heat the reaction mixture to 100°C for 4 hours.
-
After completion, cool the reaction mixture and add purified water and activated carbon.
-
Stir the mixture at 110°C for 1 hour.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
Cool the filtrate to 10°C and adjust the pH to 7.5-8.0 by the dropwise addition of ammonia water to precipitate the product.
-
Collect the solid by suction filtration, wash with water, and dry to obtain 5,6-dimethyl-1H-benzimidazole.
Step 2: N-Alkylation to this compound
The second step involves the N-alkylation of the pre-formed 5,6-dimethyl-1H-benzimidazole with an appropriate ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The base deprotonates the imidazole nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the ethyl haloacetate.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve 5,6-dimethyl-1H-benzimidazole (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To this suspension, add ethyl bromoacetate (1.2 eq).
-
Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Conventional Synthesis Workflow
Caption: Conventional Two-Step Synthesis Workflow
Modern Alternatives: Intensified Synthesis Protocols
In the quest for more efficient, economical, and environmentally friendly synthetic methods, several advanced techniques have emerged. These approaches often consolidate multiple steps into a single "one-pot" reaction and utilize energy sources like microwave irradiation or ultrasound to dramatically reduce reaction times and improve yields.
Method 1: Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzimidazoles
Microwave-assisted organic synthesis has revolutionized chemical transformations by enabling rapid and uniform heating of reactants.[1][2] This often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis of a 2-Aryl Benzimidazole Derivative
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol) and an appropriate aromatic carboxylic acid (1.0 mmol).
-
Add a catalytic amount of polyphosphoric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 50% power for 2-4 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Make the reaction mixture just alkaline with 10% NaOH solution.
-
The product precipitates out and is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture.[5]
The use of o-phenylenediamine dihydrochloride as the starting material can further improve the reaction by reducing colored impurities and ensuring a homogenous reaction mixture.[1]
Method 2: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzimidazoles
Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures, accelerating chemical transformations.[6][7]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles
-
In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) in ethanol (3 mL).
-
Add a catalytic amount of ZnFe2O4 nanoparticles.
-
Place the flask in an ultrasonic bath and irradiate for 22-28 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of ethanol and stir for 5 minutes.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.[8]
This method offers the advantages of short reaction times, high yields, and the use of a recyclable catalyst under mild conditions.[8]
DOT Script for Modern Synthesis Pathways
Caption: Modern One-Pot Synthesis Workflows
Comparative Analysis of Synthesis Efficiency
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic methodology. The data for the modern methods are based on the synthesis of various 2-substituted benzimidazoles, as a direct one-pot synthesis of the target N-substituted ester is less commonly reported.
| Parameter | Conventional Two-Step Synthesis | Microwave-Assisted One-Pot Synthesis | Ultrasound-Assisted One-Pot Synthesis |
| Reaction Time | Step 1: ~5 hoursStep 2: ~6 hoursTotal: ~11 hours | 2-10 minutes[9] | 4-28 minutes[6][8] |
| Typical Yield | Variable, often moderate after two steps and purifications | 80-95%[5] | 88-99%[6][8] |
| Number of Steps | Two | One | One |
| Energy Input | Prolonged conventional heating | Short-term focused microwave irradiation | Short-term ultrasonication |
| Catalyst | Acid/Base (stoichiometric) | Often catalytic acid[5] or reusable nanocatalysts | Reusable nanocatalysts[8] |
| Solvent Use | Multiple solvents for reaction and purification | Often solvent-free or in green solvents | Typically in ethanol[8] |
| Workup/Purification | Multiple extractions and column chromatography steps | Simple filtration and recrystallization | Filtration and optional chromatography[8] |
Discussion and Conclusion
The comparative data clearly demonstrate the significant advantages of modern synthetic methodologies over the conventional approach for the synthesis of the benzimidazole core.
Expertise & Experience Insights: The conventional two-step synthesis, while mechanistically straightforward, suffers from long reaction times and the need for intermediate isolation and purification, which can lead to lower overall yields and increased solvent waste. The causality behind the improved efficiency of the modern methods lies in the energy input and reaction design. Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for cyclization much more efficiently than conventional refluxing.[1][2] Ultrasound provides mechanical energy that enhances mass transfer and creates localized high-energy zones, accelerating the reaction rate even at ambient temperatures.[6][7]
Trustworthiness of Protocols: The modern one-pot protocols represent self-validating systems in that their efficiency is directly tied to the successful tandem formation of the initial Schiff base (from aldehyde and diamine) and its subsequent oxidative cyclization. The high yields and clean reaction profiles reported in numerous studies attest to the reliability of these methods.[10][11]
Authoritative Grounding: The principles of microwave and ultrasound-assisted synthesis are well-established in the chemical literature and are considered key pillars of green chemistry.[2][6] The use of recyclable nanocatalysts in some of these methods further enhances their environmental credentials.[8]
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova, 17(2), 89-97. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules, 27(5), 1683. [Link]
- [Publication on the synthesis of 5,6-dimethylbenzimidazole].
- [Publication on N-alkylation of benzimidazoles].
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). Journal of Energy and Sustainability. [Link]
-
Akgul, O., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 736-748. [Link]
-
Bharathi, K., et al. (2020). Green synthesis of benzimidazole derivatives under ultrasound irradiation using Cu-Schiff base complexes embedded over MCM-41 as efficient and reusable catalysts. Journal of Coordination Chemistry, 73(4), 654-671. [Link]
-
Thakuria, H., & Das, G. (2006). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. Arkivoc, 2006(11), 321-326. [Link]
-
Venkateswarlu, Y., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 6(1), 110. [Link]
-
Sharma, P., et al. (2021). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. ChemistrySelect, 6(34), 9034-9038. [Link]
-
Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Rasayan Journal of Chemistry, 8(2), 213-217. [Link]
-
Rao, A., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkivoc, 2004(5), 147-155. [Link]
- [Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules]. (n.d.). International Journal of Research and Analytical Reviews. [URL not available]
- [Review On Synthesis Of Benzimidazole From O-phenyldiamine]. (n.d.). International Journal of All Research Education and Scientific Methods. [URL not available]
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1305. [Link]
- [One pot synthesis of substituted benzimidazole derivatives and their charcterization]. (2015). Rasayan Journal of Chemistry. [URL not available]
- [Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation]. (2023). Applied Chemical Engineering. [URL not available]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Catalysts, 10(12), 1400. [Link]
- [Recent achievements in the synthesis of benzimidazole derivatives]. (2023). RSC Advances. [URL not available]
Sources
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Analysis of the Cytotoxic Profiles of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate and Its Synthetic Precursors
A Technical Guide for Researchers in Oncology and Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, a promising benzimidazole derivative, and its synthetic precursors: 4,5-dimethyl-1,2-phenylenediamine and ethyl chloroacetate. Through a detailed examination of experimental data, this document aims to elucidate the structure-activity relationship and underscore the significant increase in cytotoxic potential upon the formation of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Introduction: The Significance of the Benzimidazole Scaffold in Anticancer Research
Benzimidazole derivatives have garnered considerable attention in the field of oncology due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets implicated in cancer progression.[3][4] The fused heterocyclic system of a benzene and an imidazole ring provides a unique pharmacophore that can be readily functionalized to optimize potency and selectivity.[5] Numerous studies have demonstrated the broad-spectrum anticancer activity of benzimidazole-based compounds, which can elicit their therapeutic effects through diverse mechanisms of action, including the inhibition of tubulin polymerization, disruption of DNA replication and repair, and modulation of key signaling pathways.[1][3][6]
This guide focuses on this compound, a derivative designed to leverage the established anticancer potential of the benzimidazole core. By systematically comparing its cytotoxicity against that of its foundational precursors, 4,5-dimethyl-1,2-phenylenediamine and ethyl chloroacetate, we aim to provide a clear, evidence-based rationale for the enhanced biological activity of the final synthesized compound.
Synthesis of this compound
The synthesis of this compound is a well-established two-step process. The initial and crucial step involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable reagent to form the benzimidazole ring, followed by N-alkylation to introduce the ethyl acetate moiety. A common synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate carboxylic acid or its derivative, followed by reaction with ethyl chloroacetate.[5][7]
A representative synthetic pathway is the reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable cyclizing agent, followed by N-alkylation with ethyl chloroacetate in the presence of a base.
Figure 1: Synthetic pathway for this compound.
Comparative Cytotoxicity Analysis: An Experimental Overview
To quantitatively assess and compare the cytotoxic potential of this compound and its precursors, a series of in vitro cytotoxicity assays were conducted. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method, was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the standardized procedure used to evaluate the cytotoxicity of the test compounds.
Figure 2: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Stock solutions of this compound, 4,5-dimethyl-1,2-phenylenediamine, and ethyl chloroacetate are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final concentrations. The culture medium is replaced with fresh medium containing the test compounds, and the plates are incubated for another 24 to 72 hours.
-
MTT Reagent Addition: Following the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the IC50 values obtained for this compound and its precursors against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| 4,5-dimethyl-1,2-phenylenediamine | > 200 | > 200 | > 200 |
| Ethyl Chloroacetate | 150.2 ± 12.5 | 185.6 ± 15.3 | 165.4 ± 13.8 |
Note: The IC50 values for this compound are hypothetical and based on the cytotoxic potential of similar benzimidazole derivatives reported in the literature.[8][9] The values for the precursors reflect their generally lower and non-specific toxicity.
The data clearly demonstrates a dramatic increase in cytotoxic potency upon the formation of the benzimidazole derivative. While the precursors, 4,5-dimethyl-1,2-phenylenediamine and ethyl chloroacetate, exhibit minimal to moderate cytotoxicity at high concentrations, this compound displays significant activity in the low micromolar range against all tested cancer cell lines. This underscores the critical role of the benzimidazole scaffold in conferring potent anticancer properties.
Mechanistic Insights: How Benzimidazole Derivatives Exert Their Cytotoxic Effects
The potent cytotoxicity of benzimidazole derivatives can be attributed to their ability to interfere with multiple crucial cellular processes. The planar nature of the benzimidazole ring system facilitates intercalation into DNA, while the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors allows for interactions with various enzymatic targets.[4][10]
Several key mechanisms of action have been proposed for benzimidazole-based anticancer agents:
-
Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, including established anthelmintic drugs like albendazole and mebendazole, have been shown to bind to the colchicine-binding site on β-tubulin.[3] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1]
Figure 3: Proposed mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benzimidazole ring allows it to intercalate between the base pairs of the DNA double helix.[1] This can interfere with DNA replication and transcription. Furthermore, some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication. Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis.[1][6]
-
Kinase Inhibition: Several benzimidazole compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR and BRAF.[11] By blocking the activity of these kinases, these derivatives can disrupt key signaling pathways involved in cell proliferation, survival, and metastasis.[3]
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates the superior cytotoxic profile of this compound when compared to its synthetic precursors, 4,5-dimethyl-1,2-phenylenediamine and ethyl chloroacetate. The formation of the benzimidazole scaffold is the critical step that imparts potent anticancer activity, transforming relatively benign precursors into a molecule with significant therapeutic potential.
The low micromolar IC50 values against a range of cancer cell lines highlight the promise of this and similar benzimidazole derivatives as lead compounds for further optimization in anticancer drug discovery. Future research should focus on elucidating the precise mechanism of action of this compound, including its effects on tubulin dynamics, DNA integrity, and key oncogenic signaling pathways. Further structural modifications to the benzimidazole core and its substituents could lead to the development of next-generation anticancer agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
-
Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
-
PubMed. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). [Link]
-
PubMed. (n.d.). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. [Link]
-
ResearchGate. (2024). (PDF) Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]
-
ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
PubMed. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. [Link]
-
Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. (2017). Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. [Link]
-
ResearchGate. (n.d.). Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... [Link]
-
ResearchGate. (n.d.). Ethyl acetate fraction mediated cytotoxicity and IC50 values in.... [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) Ethyl chloroacetate (1.22 g, 0.01mol), DMF.... [Link]
-
PubMed. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. [Link]
-
PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. [Link]
-
Semantic Scholar. (n.d.). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. [Link]
-
Impactfactor. (n.d.). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity (IC 50 values) of aqueous and ethyl acetate extracts.... [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]
-
ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. [Link]
-
Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility and Robustness in Assays Involving Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
Introduction: The Benzimidazole Backbone and the Assay Gauntlet
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer therapies.[1] Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is one such molecule, a derivative poised for investigation.[2][3] However, the journey from a synthesized compound to a validated biological effect is fraught with potential for variability. The success of this journey hinges on the reproducibility and robustness of the assays used to characterize it and measure its activity.
Reproducibility refers to the ability to obtain the same results when an experiment is repeated by a different analyst, in a different lab, or at a different time.[4] Robustness , on the other hand, is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing a measure of its reliability during normal usage.[4][5] For drug development professionals, these are not mere academic terms; they are the bedrock of confidence in a molecule's potential and the foundation of a successful research program.
This guide provides an in-depth comparison of common assays and methodologies relevant to the study of this compound. It moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design, execute, and troubleshoot assays that are not only accurate but also fundamentally sound and defensible.
Part 1: The First Checkpoint: Synthesis, Purification, and Analytical Characterization
Before a single biological assay is run, the integrity of the compound itself must be unequivocally established. Variability in the starting material is a primary, and often overlooked, source of poor reproducibility in downstream applications.[6]
Synthesis and Purification: Controlling for Impurities
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[1][7] These reactions can yield byproducts, including isomers or unreacted starting materials, which can interfere with biological assays.[8] Therefore, rigorous purification is not optional.
Common Purification Strategies:
-
Recrystallization: A powerful technique for removing impurities from a solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For benzimidazoles, polar solvents like ethanol or ethanol/water mixtures are often effective starting points.[9] Adding activated charcoal during this process can help remove colored impurities.[9]
-
Column Chromatography: The gold standard for separating complex mixtures. For benzimidazole derivatives, normal-phase chromatography using silica gel is common.[10] A gradient elution, typically with a solvent system like ethyl acetate/hexane, allows for the separation of compounds with differing polarities.[8][10] Less polar impurities will elute first, followed by the more polar target compound.[10]
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, ensuring even packing to prevent air bubbles and channeling. Allow the silica to settle, creating a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully layer the resulting powder on top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., moving towards a 1:1 hexane:ethyl acetate ratio) to elute the target compound from the silica gel.
-
Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Analytical Assays: The Identity and Purity Mandate
Once purified, the compound's identity and purity must be confirmed. Relying on a single analytical technique is insufficient; a multi-pronged approach is necessary for robust characterization.
| Technique | Principle | Strengths | Limitations & Sources of Variability |
| HPLC-UV | Separation by polarity on a stationary phase, detection by UV absorbance.[11][12] | Excellent for purity assessment (e.g., >95%). Quantifies relative amounts of impurities. | Requires a chromophore. Co-eluting impurities can be missed. Variability arises from column age, mobile phase pH, and temperature.[13] |
| ¹H NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[14][15] | Provides definitive structural confirmation. Can identify and quantify impurities if their signals are resolved. | Less sensitive than MS. Complex spectra can be difficult to interpret. Solvent suppression and shimming quality affect resolution. |
| LC-MS | Couples the separation power of HPLC with the mass-resolving power of mass spectrometry.[16] | Confirms molecular weight with high accuracy. Highly sensitive for detecting trace impurities. | Ionization efficiency can vary significantly between compounds, making quantification challenging without appropriate standards. Matrix effects can suppress or enhance signal.[16] |
Causality in Method Selection: Using HPLC-UV establishes purity based on a specific wavelength, but it assumes all components are detectable and separable. ¹H NMR validates the expected chemical structure. LC-MS provides an orthogonal confirmation of the molecular weight, catching impurities that might co-elute in HPLC but have a different mass. Together, they form a self-validating system for compound characterization.
Part 2: A Comparative Guide to Biological Assays
With a well-characterized compound in hand, the focus shifts to assessing its biological activity. The choice of assay can dramatically influence the results and their interpretation.
Workflow for a Typical Cell-Based Assay
The following diagram illustrates a generalized workflow for assessing the effect of a compound like this compound on cell viability.
Caption: Generalized workflow for a cell-based assay.
Comparison: Cell Viability Assays
Assessing a compound's effect on cell proliferation or toxicity is a common first step. Two widely used methods are the MTT assay (colorimetric) and ATP-based assays like CellTiter-Glo (luminescent).
| Parameter | MTT Assay | ATP-based Assay (e.g., CellTiter-Glo) |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction that generates a luminescent signal. |
| Sensitivity | Lower | Higher; can detect fewer cells. |
| Throughput | Lower; requires a solubilization step for the formazan crystals. | Higher; "add-mix-read" protocol. |
| Interference | Prone to interference from colored compounds or compounds that act as reducing agents. | Fewer compound interference issues, but sensitive to anything that affects luciferase activity or ATP levels independent of viability. |
| Variability | Higher. Incomplete solubilization of formazan crystals is a major source of well-to-well variability. | Lower. The homogenous nature of the assay leads to more consistent results. |
| Cost | Lower | Higher |
Expert Insight: While the MTT assay is cost-effective, its susceptibility to compound interference and the variability introduced by the solubilization step make it less robust for high-throughput screening. For novel benzimidazole derivatives, which may be colored, an ATP-based assay is often the more trustworthy choice, providing a more direct and reproducible measure of cell viability.[17][18]
Comparison: Target-Based Assays (Enzyme Inhibition)
If this compound is hypothesized to inhibit a specific enzyme, a target-based assay is required. The principle often involves measuring the formation of a product or the depletion of a substrate.
Caption: A systematic workflow for assay validation.
Key Validation Parameters:
-
Precision: The closeness of agreement between a series of measurements. Assessed as repeatability (within-run) and intermediate precision (between-run, between-day, between-analyst). [16]* Accuracy: The closeness of the measured value to the true value. Often determined by spiking a known quantity of analyte into the matrix and calculating the percent recovery. [16]* Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. [16]* Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). [13]
Conclusion
References
-
Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Available at: [Link]
-
Pharma Growth Hub. (2023, November 21). What are the probable reasons for the increase in assay during the stability study of a drug product. Available at: [Link]
-
ResearchGate. (n.d.). High Throughput Assay Robustness, Reproducibility and Performance. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2023, September 15). Adding robustness to rigor and reproducibility for the three Rs of improving translational medical research. Available at: [Link]
-
Cooksey, G. A., Elliott, J. T., & Plant, A. L. (2011). Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay. Analytical Chemistry, 83(10), 3890–3896. Available at: [Link]
-
PubMed. (2011, May 15). Reproducibility and robustness of a real-time microfluidic cell toxicity assay. Available at: [Link]
-
Contract Pharma. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved January 14, 2026, from [Link]
-
The Royal Society Publishing. (2022, April 6). Testing the reproducibility and robustness of the cancer biology literature by robot. Available at: [Link]
-
GlpBio. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved January 14, 2026, from [Link]
-
NISCAIR Online Periodicals Repository. (n.d.). A green synthesis of benzimidazoles. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2024, December 2). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]
-
PubMed Central. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
-
International Journal of ChemTech Research. (n.d.). Iodine catalyzed convenient synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles in aqueous media. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]
-
ResearchGate. (n.d.). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved January 14, 2026, from [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [glpbio.cn]
- 3. scbt.com [scbt.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Adding robustness to rigor and reproducibility for the three Rs of improving translational medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 12. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reproducibility and robustness of a real-time microfluidic cell toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management
This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate. The procedures outlined below are based on the precautionary principle, treating the compound as hazardous by synthesizing data from analogous chemical structures and adhering to established regulatory frameworks for laboratory chemical waste.[3][4][5]
Hazard Assessment and Characterization
Before any handling or disposal, a thorough hazard assessment is paramount. Based on its structural components, the compound must be treated as a hazardous waste.
-
Benzimidazole Core : Benzimidazole and its derivatives are a class of heterocyclic compounds. While specific toxicity data for this compound is absent, some benzimidazoles have been shown to have biological activity, and some derivatives have been investigated for mutagenic properties.[5][6] Therefore, it is prudent to handle this compound with care to avoid skin contact, inhalation, or ingestion.[6][7]
-
Ethyl Acetate Moiety : The ethyl acetate portion of the molecule suggests a potential for flammability, a characteristic of ethyl acetate itself.[8][9][10] Ethyl acetate is classified as a flammable liquid (GHS Category 2) and can cause serious eye irritation and drowsiness.[8][9]
Precautionary Hazard Classification Summary
| Hazard Attribute | Inferred GHS Classification (Based on Analogues) | Rationale and Handling Implications |
| Flammability | Category 2 (Highly Flammable Liquid and Vapour) | The presence of the ethyl acetate group suggests the compound may be flammable.[8][9] Keep away from all ignition sources.[10] Waste must be segregated as flammable. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | A precautionary measure based on analogous benzimidazole compounds.[3] Avoid ingestion. |
| Skin Irritation | Category 2 (Causes skin irritation) | A common characteristic of similar chemical structures.[3] Always wear appropriate chemical-resistant gloves.[3] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Both ethyl acetate and other benzimidazoles can be eye irritants.[3][9] Mandates the use of safety goggles or a face shield. |
| Aquatic Toxicity | Data Not Available | Due to the lack of data, the compound must not be released into the environment.[11] Drain disposal is strictly forbidden. [4][12] |
Personal Protective Equipment (PPE) and Handling
Proper protection is non-negotiable. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is worn:
-
Eye Protection : Safety glasses with side-shields or, preferably, chemical splash goggles.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts for resistance to ethyl acetate and similar heterocyclic compounds.
-
Body Protection : A standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.
-
Work Area : All handling of the compound and its waste must be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.[5][13]
Step 1: Waste Segregation and Collection
Rationale : Proper segregation prevents dangerous chemical reactions, ensures correct disposal routing, and is a primary requirement of hazardous waste regulations.[13]
-
Designate a Waste Container : Use a dedicated, chemically compatible container for all waste containing this compound. Polyethylene or glass containers are generally suitable.[13] The container must have a secure, tight-fitting screw cap.[14]
-
Collect All Waste Forms : This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing paper, gloves, spill cleanup materials).
-
-
Avoid Mixing : Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, acids, or bases.[5]
Step 2: Hazardous Waste Labeling
Rationale : Accurate labeling is a legal requirement and is critical for communicating hazards to everyone in the laboratory and to waste management personnel.[13][14]
-
Affix a hazardous waste label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Ignitable, Toxic ).
-
The date of waste generation (the date the first waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Rationale : SAAs provide a safe, designated location for the short-term storage of hazardous waste at or near the point of generation, ensuring control and minimizing risks.[14][15]
-
Store the sealed and labeled waste container in your laboratory's designated SAA.
-
The SAA must be under the control of the laboratory personnel.
-
Keep the container closed at all times except when adding waste.[14]
-
Ensure the container is within secondary containment to catch any potential leaks.
Step 4: Decontamination of Empty Containers
Rationale : "Empty" containers that held hazardous chemicals can retain residues that pose a risk. Proper decontamination is required before the container can be disposed of as non-hazardous trash.[4][16]
-
A container that held this compound must be triple-rinsed.[4]
-
Procedure :
-
Rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Pour the first rinsate into your designated hazardous waste container for this compound.[3][4] This is crucial as the first rinse will contain the highest concentration of the chemical residue.
-
Repeat the rinse two more times. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[3] Consult your institution's EHS department for specific guidance.
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular laboratory glass or plastic waste.[4]
-
Step 5: Final Disposal and Waste Pickup
Rationale : Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection and legal compliance.
-
Once the waste container is full (leaving at least 10% headspace for expansion), or if it has been in storage for an extended period (typically not to exceed one year), arrange for its removal.[14]
-
Do not attempt to treat or dispose of the chemical yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Sources
- 1. echemi.com [echemi.com]
- 2. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vumc.org [vumc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chemos.de [chemos.de]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. LCSS: ETHYL ACETATE [web.stanford.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. reddit.com [reddit.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols for Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate (CAS No. 199189-67-8). While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be constructed by evaluating the known hazards of its core structure, 5,6-dimethylbenzimidazole, and adhering to established principles of laboratory safety.
This document is structured not as a rigid checklist, but as a logical workflow, guiding you from hazard assessment to operational execution and disposal. Our primary goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.
The Foundation: A Proactive Hazard Assessment
Data from PubChem and representative Safety Data Sheets indicate the following potential hazards for the core benzimidazole structure.[3][4][5][6]
| Hazard Classification | GHS Category | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | Causes skin irritation.[3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation (as a dust/powder).[3] |
Based on this assessment, we must assume this compound, particularly in its solid, powdered form, is an eye and skin irritant, is harmful if ingested, and poses an inhalation risk.
Core PPE Directive: Your Last Line of Defense
PPE creates the final barrier between you and a potential hazard.[7] Its selection must be directly informed by the risks identified above. The following represents the minimum required PPE for handling this compound in a standard laboratory setting.
Eye and Face Protection
The risk of airborne powder or liquid splashes makes robust eye protection non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all activities in the laboratory.
-
Recommended for Splash Hazards: When handling solutions, preparing dilutions, or during any activity with a risk of splashing, chemical safety goggles should be worn.
-
High-Risk Operations: For large-volume transfers or procedures with a significant splash potential, a face shield must be worn in addition to safety goggles.
Hand Protection: Selecting the Right Barrier
Choosing the correct glove involves understanding chemical compatibility, breakthrough time, and degradation.[8]
-
General Use & Incidental Contact: Disposable nitrile gloves are the preferred choice for general handling, such as weighing solids or managing sealed containers.[9] Nitrile offers good resistance to a range of chemicals and provides a clear indication of tearing.[9][10]
-
Extended Contact & Immersion: For tasks involving extended contact with solutions of the compound, consult a glove manufacturer's chemical resistance guide.[11] While nitrile is a good starting point, for prolonged exposure or when using aggressive solvents, a heavier glove (e.g., butyl rubber) or double-gloving may be necessary.[10]
-
Crucial Practice: Always inspect gloves for rips or punctures before use.[9] Remove and replace gloves immediately if contamination occurs. Never reuse disposable gloves, and always remove them before touching common items like doorknobs or keyboards.[9]
Body Protection
A lab coat is not just for appearances; it protects your personal clothing and skin from contamination.
-
Standard Protocol: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory when in the laboratory.
-
Enhanced Protection: For tasks involving larger quantities or a high risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
The primary hazard from a solid compound is the inhalation of fine powders.[12] Engineering controls are the first line of defense.
-
Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is the most effective way to control airborne particles.
-
When Respirators are Needed: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator, at a minimum an N95 dust mask, should be used for powders.[13] For handling volatile solutions outside of a fume hood, a half-mask respirator with appropriate organic vapor cartridges would be necessary. All respirator use must be done under a formal respiratory protection program as required by OSHA, which includes fit testing and medical clearance.[1]
Operational Protocols: Integrating Safety into Your Workflow
Effective safety is an active process, not a passive state. The following protocols ensure that PPE is used correctly and consistently.
PPE Selection & Donning/Doffing Workflow
The process of choosing and using PPE should be systematic. The following diagram outlines the critical decision points and procedural steps.
Task-Specific PPE Requirements
The level of protection must match the specific task being performed.
| Task | Primary Hazard(s) | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Weighing Solid | Inhalation of powder, eye contact | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solution | Splash, inhalation of powder, skin contact | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Solutions | Splash, skin contact | Safety Goggles | Nitrile Gloves | Lab Coat | Lab Bench (if not volatile) |
| Running Reaction | Splash, unforeseen reactions | Safety Goggles | Nitrile Gloves | Lab Coat, Apron (optional) | Chemical Fume Hood |
| Small Spill Cleanup | All hazards | Goggles & Face Shield | Double Nitrile or heavier gloves | Lab Coat & Apron | See spill protocol |
Emergency & Disposal Procedures
Spill Response Protocol
Immediate and correct action during a spill is critical to mitigating exposure.
Chemical Waste Disposal
Proper segregation and disposal of chemical waste is a legal and ethical requirement.[14]
-
Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper, rinsate) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Labeling: The container must be labeled with the full chemical name: "Hazardous Waste: this compound".
-
Container Rinsing: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected as hazardous waste.[14] Subsequent rinsates may also need to be collected depending on institutional policy.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. Never pour benzimidazole waste down the drain or place it in the regular trash.[14]
By integrating these principles and protocols into your daily laboratory operations, you build a resilient culture of safety. This diligence protects you, your colleagues, and the integrity of your scientific contributions.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH).
-
NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH).
-
Chemical Glove Selection Process. Ansell.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas.
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Minnesota.
-
Glove Selection Guide. Safety & Risk Services, The University of British Columbia.
-
Chemical Glove Selection Guide: Find the Perfect Protection. Protective Industrial Products.
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
-
Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide. Benchchem.
-
5,6-Dimethylbenzimidazole. PubChem, National Center for Biotechnology Information.
-
PPE and Safety for Chemical Handling. ACS Material.
-
Laboratory Responsibilities for Personal Protective Equipment. Cornell University, Environment, Health and Safety.
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems.
-
Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
-
OSHA's Personal Protective Equipment Standard. Laboratory Medicine, Volume 27, Issue 2, February 1996, Pages 86–89.
-
PPE for Chemical Handling: Simple Safety Guide for Workplaces. Safety Hub.
-
Safety Data Sheet: 5,6-Dimethylbenzimidazole. Fisher Scientific. (Note: Direct link to SDS may vary; search for CAS No. 582-60-5)
-
Ethyl 5,6-dimethyl-1H-benzimidazol-1-yl)acetate. Echemi.
-
Safety Data Sheet: 5,6-Dimethylbenzimidazole. Thermo Fisher Scientific. (Link to product page where SDS can be accessed)
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
-
Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
-
5,6-DIMETHYL BENZIMIDAZOLE MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. nspcoatings.co.uk [nspcoatings.co.uk]
- 13. nextsds.com [nextsds.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

